Tris(ethylenediamine)rhodium(III) trichloride trihydrate
Description
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Properties
IUPAC Name |
ethane-1,2-diamine;trichlororhodium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLUQMEKOPKJG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.O.Cl[Rh](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H30Cl3N6O3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of [Rh(en)₃]Cl₃·3H₂O in Advanced Chemical Research
An In-Depth Technical Guide to the Chemical Properties of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate
This compound, with the chemical formula [Rh(en)₃]Cl₃·3H₂O, is a coordination compound of significant interest in inorganic chemistry, catalysis, and materials science.[1][2][3] This complex features a central rhodium(III) ion, a d⁶ metal center, octahedrally coordinated by three bidentate ethylenediamine (en) ligands.[1] The Rh(III) ion's electronic configuration imparts a notable kinetic inertness to the complex, resulting in high stability both in solid form and in solution.[1] This stability, combined with its well-defined stereochemistry, makes it an invaluable tool for researchers.
This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural and spectroscopic characterization, chemical reactivity, and applications, offering insights grounded in established experimental data and mechanistic understanding.
PART 1: Synthesis and Purification
The preparation of [Rh(en)₃]Cl₃·3H₂O is a foundational procedure in rhodium coordination chemistry. The most common and reliable method involves the direct reaction of a rhodium(III) salt with ethylenediamine in an aqueous medium.[1]
Experimental Protocol: Synthesis of [Rh(en)₃]Cl₃·3H₂O
This protocol is designed to yield a high-purity product through controlled reaction conditions and subsequent recrystallization.
-
Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Rhodium(III) chloride hydrate (RhCl₃·xH₂O) in deionized water.
-
Ligand Addition : While stirring, slowly add a stoichiometric excess of ethylenediamine (a 1:3 molar ratio of Rh:en is the theoretical minimum, but a slight excess of the ligand can help drive the reaction to completion).[1] The addition should be performed carefully, as the coordination reaction is exothermic.
-
Reaction Conditions : Adjust the pH of the solution to approximately 6-7 using dilute HCl or NaOH as needed.[1] This pH range is optimal as it prevents the protonation of the ethylenediamine, which would inhibit its ability to coordinate, while avoiding the formation of rhodium hydroxide precipitates at higher pH.
-
Reflux : Heat the reaction mixture to 60–80°C and maintain it under reflux with continuous stirring for 6-12 hours.[1] This sustained heating provides the necessary activation energy to overcome the kinetic barrier for ligand substitution on the Rh(III) center.[1] The color of the solution will typically change, indicating the formation of the complex.
-
Isolation and Purification : After cooling the solution to room temperature, reduce the volume of the solvent using a rotary evaporator. The crude product will precipitate. Collect the solid by vacuum filtration.
-
Recrystallization : Purify the crude product by recrystallizing from a minimum amount of hot water.[1] Dissolve the solid in hot deionized water and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.
-
Final Steps : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol or ether to remove residual water, and dry in a desiccator. The final product should be an off-white or yellowish crystalline solid.[1]
PART 2: Physicochemical and Structural Properties
The physical and structural characteristics of [Rh(en)₃]Cl₃·3H₂O are fundamental to its behavior and utility.
Core Physicochemical Data
The compound's properties are summarized in the table below. Its high melting point is indicative of a stable crystal lattice, reinforced by strong ionic interactions and an extensive hydrogen-bonding network involving the water molecules, chloride ions, and amine groups.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₃₀Cl₃N₆O₃Rh | [2][3][4] |
| Molecular Weight | 443.61 g/mol | [2][4][5] |
| Appearance | Off-white to yellowish crystalline solid | [1][3] |
| Melting Point | >300 °C (decomposes) | [1][6][7] |
| Solubility | Soluble in water and other polar solvents | [3] |
| CAS Number | 15004-86-1 | [2][4][6] |
Structural Analysis: An Octahedral Coordination Sphere
X-ray crystallography confirms that the central rhodium(III) ion in [Rh(en)₃]³⁺ possesses a classic octahedral coordination geometry.[1] The rhodium center is coordinated to six nitrogen atoms from the three bidentate ethylenediamine ligands.[1] This arrangement results in a highly stable chelate structure.[1] The three water molecules are not directly coordinated to the rhodium ion but are present as water of hydration within the crystal lattice, participating in hydrogen bonding.[1] Thermogravimetric analysis (TGA) can be used to confirm the presence of these three water molecules, which corresponds to a theoretical mass loss of 12.2%.[1]
Caption: Octahedral coordination of the [Rh(en)₃]³⁺ complex ion.
PART 3: Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized complex.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for verifying the coordination of the ethylenediamine ligands to the rhodium center. In the spectrum of the complex, the characteristic N-H stretching vibrations of the amine groups are observed, typically in the range of 3000-3400 cm⁻¹.[8] More importantly, these bands, along with C-N stretching bands (around 1100 cm⁻¹), often show a shift in frequency compared to the free ligand, which is a direct consequence of the formation of the metal-nitrogen coordinate bond.[9][10] The spectrum will also show bands corresponding to CH₂ vibrations.[8][11]
| Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3000 - 3400 | Confirms presence of amine groups; shifts upon coordination.[8] |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds of the ethylenediamine backbone.[11] |
| N-H Bend | ~1600 | Deformation vibration of the amine groups.[8][9] |
| C-N Stretch | ~1100 | Indicates the carbon-nitrogen bond within the ligand.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rh(III) ion in this complex is a low-spin d⁶ ion, making it diamagnetic.[1][12] This property allows for the acquisition of high-resolution ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the conformation of the five-membered chelate rings formed by the ethylenediamine ligands.[13] The protons of the CH₂ and NH₂ groups will give rise to complex multiplets due to spin-spin coupling and their diastereotopic nature within the chiral, octahedral environment.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of [Rh(en)₃]Cl₃·3H₂O in an aqueous solution is characterized by absorption bands that arise from d-d electronic transitions within the rhodium(III) center. For an octahedral d⁶ complex like [Rh(en)₃]³⁺, two spin-allowed transitions are typically expected, corresponding to ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. These transitions provide a spectroscopic signature for the complex and can be used for quantitative analysis. The exact position and intensity of these bands are sensitive to the ligand field environment.[14][15]
PART 4: Chemical Reactivity and Applications
Stability and Inertness
A defining characteristic of tris(ethylenediamine)rhodium(III) is its kinetic inertness.[1] The d⁶ electronic configuration in a strong ligand field leads to a high ligand field stabilization energy (LFSE), which in turn creates a large activation energy barrier for ligand substitution reactions.[1] Consequently, the complex is remarkably stable in solution and resists ligand exchange under ambient conditions.[1]
Applications in Catalysis and Materials Science
While kinetically inert, [Rh(en)₃]Cl₃·3H₂O serves as a valuable precursor for the synthesis of various rhodium-based catalysts.[1][5][6] It can be used to prepare supported rhodium catalysts for hydrogenation and carbonylation reactions, which are vital in the production of fine chemicals and pharmaceuticals.[1][3] The rhodium center, acting as a Lewis acid, can facilitate chemical transformations by coordinating with substrates and stabilizing transition states.[1]
Potential in Drug Development and Biological Research
Rhodium complexes, including [Rh(en)₃]³⁺, have been investigated for their potential biological activity. Some studies have shown that rhodium complexes can exhibit cytotoxic effects against cancer cell lines, with DNA binding proposed as a key mechanism of action.[1] Furthermore, the ability of rhodium complexes to inhibit certain enzymes suggests potential therapeutic applications.[1][16] Its well-defined and stable structure also makes it a useful model compound for studying the interactions of charged metal complexes with biological macromolecules.
Conclusion
This compound is more than a simple coordination compound; it is a robust, well-characterized platform for a wide range of chemical investigations. Its straightforward synthesis, exceptional stability, and defined stereochemistry make it an ideal starting material and model system. For researchers in catalysis, materials science, and drug development, a thorough understanding of its fundamental chemical properties—from its octahedral structure and spectroscopic signatures to its kinetic inertness—is essential for leveraging its full potential in designing next-generation catalysts and therapeutic agents.
References
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- Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy.
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- Infrared spectrum data for Ethylenediamine and mixed ligand complexes.
- UV–vis-NIR spectrum of the Rh(III) complex in aqueous phase.
- SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. TSI Journals.
- FT-IR spectra of the ethylenediamine and silver–amine complex.
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Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted[3]tribenzotriphyrin(2.1.1). RSC Publishing.
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- Anticancer, Antioxidant and Antimicrobial Evaluation of Cr (III) and Rh(III) Complexes Derived from A New Mannich Base. Iraqi Academic Scientific Journals.
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- Trichlorotris(ethylenediamine)rhodium(III)
- Tris(ethylenediamine)rhodium(III)
- CAS 15004-86-1: Trichlorotris(ethylenediamine)rhodium(III)… CymitQuimica.
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- Conformational analysis of diamagnetic tris-ethylenediamine complexes by proton magnetic resonance. Spectra of tris(ethylenediamine) rhodium(III).
- TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1. ChemicalBook.
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Synthesis and characterization of [Rh(en)3]Cl3·3H2O
An In-depth Technical Guide to the Synthesis and Characterization of Tris(ethylenediamine)rhodium(III) Chloride Trihydrate, [Rh(en)₃]Cl₃·3H₂O
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O. As a stable, chiral coordination complex, this compound is of significant interest in inorganic chemistry, catalysis, and materials science.[1] This document outlines a reliable, high-yield synthetic protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale. It further details the suite of analytical techniques essential for confirming the identity, purity, and structural integrity of the complex. This guide is intended for researchers and scientists in chemistry and drug development who require a practical, field-proven understanding of this foundational rhodium(III) complex.
Introduction: The Significance of a Classic Coordination Complex
Rhodium(III), with its d⁶ electronic configuration, forms kinetically inert octahedral complexes that are central to catalysis and coordination chemistry.[2][3] Among these, the tris(ethylenediamine)rhodium(III) cation, [Rh(en)₃]³⁺, is a quintessential example of a stable chelate complex. The bidentate ethylenediamine (en) ligands create a robust and symmetric coordination sphere around the rhodium center, resulting in a complex with significant thermal stability, as indicated by its high melting point above 300°C.[2][4]
The synthesis of [Rh(en)₃]Cl₃·3H₂O has evolved over time. Early methods reported by pioneers like Werner and Jaeger often suffered from the formation of oily by-products and were not consistently reproducible.[5] The procedure detailed herein is an optimized method that ensures a nearly quantitative yield by carefully controlling reaction conditions and incorporating a heat treatment step to convert any non-crystalline residues into the desired product.[5] Understanding the synthesis and characterization of this compound provides a fundamental basis for exploring more complex rhodium-based systems used in applications ranging from asymmetric catalysis to precursors for supported catalysts.[1][4]
Synthesis Methodology: A Self-Validating Protocol
The synthesis of [Rh(en)₃]Cl₃·3H₂O proceeds via the direct ligand substitution reaction between a rhodium(III) salt and ethylenediamine. The kinetic inertness of the Rh(III) center necessitates heating to facilitate the displacement of coordinated water or chloride ions by the ethylenediamine ligands.[3][6]
Reagents and Precursors
| Reagent | Formula | Purpose |
| Rhodium(III) chloride hydrate | RhCl₃·xH₂O | Rhodium source |
| Ethylenediamine (aqueous solution) | C₂H₈N₂ | Chelating ligand |
| Ethanol | C₂H₅OH | Precipitating agent |
| Hydrochloric Acid | HCl | pH adjustment (optional) |
| Sodium Hydroxide (dilute) | NaOH | pH adjustment |
Detailed Experimental Protocol
This protocol is adapted from the robust procedure outlined in Inorganic Syntheses, which is designed to maximize yield and purity.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve rhodium(III) chloride hydrate (RhCl₃·xH₂O) in water.
-
Ligand Addition: Add an aqueous solution of ethylenediamine to the rhodium salt solution. A stoichiometric excess of ethylenediamine (greater than the 1:3 molar ratio of Rh:en) is typically used to ensure complete coordination.[2]
-
pH Adjustment & Reflux: Adjust the pH of the mixture to between 6 and 7 using dilute NaOH.[2] This is a critical step; a neutral to slightly basic pH prevents the protonation of the amine groups on ethylenediamine, ensuring they remain effective nucleophiles for coordination. Heat the reaction mixture to 60–80°C and maintain it at a gentle reflux for 6-12 hours.[2] The extended heating period is necessary to overcome the kinetic barrier of ligand substitution on the Rh(III) center.
-
Initial Precipitation: After the reflux period, cool the solution to room temperature. Slowly add ethanol to the aqueous solution until a precipitate forms. The desired complex is less soluble in this mixed aqueous-ethanolic solvent.
-
Isolation of Primary Product: Collect the crystalline precipitate by vacuum filtration. Wash the solid with ethanol to remove unreacted ethylenediamine and other soluble impurities, then air dry.
-
Treatment of Filtrate (Yield Maximization): Transfer the filtrate to an evaporating dish and heat it on a steam bath until a non-crystalline residue is obtained. This residue often contains partially substituted rhodium complexes and excess ligand.
-
Conversion of Residue: Heat the residue strongly on a hot plate. During this process, excess ethylenediamine will be driven off, and the remaining material will convert to the desired [Rh(en)₃]Cl₃ product. The solid should be periodically stirred and broken up with a spatula.
-
Final Purification: Combine the initial crystalline product with the heat-treated residue. Recrystallize the combined solids from a minimum amount of hot water. Cool the solution slowly to room temperature and then in an ice bath to maximize the yield of pure, off-white crystals.
-
Final Product Collection: Collect the purified crystals of [Rh(en)₃]Cl₃·3H₂O by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the high-yield synthesis of [Rh(en)₃]Cl₃·3H₂O.
Physicochemical Characterization
Once synthesized, a rigorous characterization is required to confirm the structure, composition, and purity of the compound.
Physical Properties
The compound is an off-white to pale-yellow crystalline solid.[2] It is stable in air and has a melting point exceeding 300°C, reflecting its high thermal stability.[2][4]
| Property | Value |
| Molecular Formula | C₆H₃₀Cl₃N₆O₃Rh |
| Molecular Weight | 443.6 g/mol [7] |
| Appearance | Off-white crystalline solid[2] |
| Melting Point | >300 °C[2][4] |
| IUPAC Name | tris(ethane-1,2-diamine)trichlororhodium trihydrate[7] |
Structural Analysis: The Octahedral Core
X-ray crystallography confirms that the rhodium(III) center is in an octahedral coordination environment.[2] Three bidentate ethylenediamine ligands coordinate to the rhodium ion through their nitrogen atoms, forming five-membered chelate rings. This chelation effect contributes significantly to the thermodynamic stability of the complex. The average Rh-N bond length is approximately 2.03 Å, which is typical for rhodium(III)-nitrogen bonds in such complexes.[2]
Caption: Octahedral coordination geometry of the [Rh(en)₃]³⁺ cation.
Spectroscopic and Compositional Analysis
Spectroscopic and elemental analyses are crucial for confirming the identity and purity of the synthesized complex.
| Analysis Technique | Expected Result / Key Features |
| Elemental Analysis | Theoretical %: C=16.24, H=6.81, N=18.94. Experimental values should be within ±0.4%. |
| UV-Visible Spectroscopy | Shows characteristic d-d transitions for an octahedral Rh(III) complex. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations (~3100-3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and N-H bending (scissoring) vibrations (~1580-1600 cm⁻¹). |
| ¹H NMR Spectroscopy | Broad, complex multiplets for the -CH₂- and -NH₂ protons of the ethylenediamine ligands, often showing coupling. |
| ¹³C NMR Spectroscopy | A single resonance for the equivalent -CH₂- carbons of the ethylenediamine ligands. |
| ¹⁰³Rh NMR Spectroscopy | A characteristic chemical shift that is highly sensitive to the coordination environment.[8] |
Safety and Handling
Tris(ethylenediamine)rhodium(III) trichloride trihydrate should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of high-purity [Rh(en)₃]Cl₃·3H₂O. By explaining the rationale behind key experimental steps, from pH control to yield maximization via filtrate treatment, this document serves as a practical resource for researchers. The outlined characterization techniques provide a clear framework for validating the synthesis, ensuring the production of a well-defined and pure coordination complex suitable for further investigation and application in advanced chemical research.
References
- This compound | 15004-86-1 | Benchchem. (n.d.).
- Gillard, R. D., Osborn, J. A., & Wilkinson, G. (1970). Tris(ethylenediamine)rhodium(III) Chloride. Inorganic Syntheses, 12, 210-212.
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PubChem. (n.d.). Trichlorotris(ethylenediamine)rhodium(III) trihydrate. Retrieved from [Link]
- Parry, R. W. (Ed.). (1970). Inorganic Syntheses, Volume XII. McGraw-Hill Book Company.
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MySkinRecipes. (n.d.). Tris(ethylenediamine)rhodium(III) chloride trihydrate. Retrieved from [Link]
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American Elements. (n.d.). Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. Retrieved from [Link]
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Sokolov, M. N., & Gray, H. B. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Inorganics, 8(10), 54. [Link]
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Wikipedia. (n.d.). Rhodium(III) chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of the reaction of RhCl3·3H2O with various telluroethers. Retrieved from [Link]
- Rauchfuss, T. B. (Ed.). (2004). Inorganic Syntheses, Volume 34. John Wiley & Sons.
- Inorganic Syntheses. (n.d.).
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ResearchGate. (n.d.). Left: crystal structure of fac–[Rh(NH3)3Cl3][4] along the c-direction... Retrieved from [Link]
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MDPI. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Retrieved from [Link]
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WebElements. (n.d.). Rhodium trichloride. Retrieved from [Link]
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Van der Gryp, P., et al. (2018). Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol. Molecules, 23(11), 2993. [Link]
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Solubility of Tris(ethylenediamine)rhodium(III) trichloride trihydrate in different solvents
An In-Depth Technical Guide to the Solubility of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate
Introduction
This compound, with the chemical formula [Rh(en)₃]Cl₃·3H₂O, is a coordination compound of significant interest in chemical research and industrial applications.[1][2][3] This complex, featuring a central rhodium(III) ion octahedrally coordinated to three bidentate ethylenediamine (en) ligands, serves as a vital precursor for catalysts used in hydrogenation and carbonylation reactions and as a model compound for studies in stereochemistry and ligand substitution.[1][4] An understanding of its solubility characteristics is paramount for its practical application, from catalyst preparation and reaction engineering to purification and formulation in drug development.
This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this rhodium complex. We will explore the underlying chemical principles, present a robust experimental protocol for solubility determination, discuss its solubility profile in various solvent classes, and examine the key factors that influence its behavior in solution.
Theoretical Principles of Solubility
The solubility of a coordination compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice. Several key factors dictate its solubility profile.
-
Ionic Nature and Polarity: The compound is an ionic salt, consisting of the complex cation [Rh(en)₃]³⁺ and three chloride anions (Cl⁻). This inherent ionic character strongly suggests that it will be most soluble in polar solvents, following the principle of "like dissolves like".[5] Polar solvent molecules can effectively solvate the cation and anions, overcoming the electrostatic forces (lattice energy) that hold the crystal together.
-
Hydrogen Bonding: The presence of amine groups (N-H) in the ethylenediamine ligands and the three water molecules of hydration allows for the formation of extensive hydrogen bonds.[1] Solvents that can act as hydrogen bond donors or acceptors, such as water and alcohols, will interact favorably with the complex, promoting dissolution.
-
Crystal Lattice Energy: The compound exhibits high thermal stability, with a melting point exceeding 300°C.[1][6][7] This indicates a very stable crystal lattice with strong ionic and hydrogen bonding interactions. For dissolution to occur, the energy released from the solvation of the ions (solvation energy) must be sufficient to overcome this significant lattice energy.
-
Solvent Properties: The dielectric constant of a solvent is a critical property; solvents with high dielectric constants are more effective at shielding the charges of the ions from each other, thus favoring their separation and dissolution.
-
Influence of pH: The pH of the aqueous medium can influence the protonation state of the ethylenediamine ligands.[8] While the chelated ligands are quite stable, extreme pH conditions could potentially affect the complex's integrity and, consequently, its solubility. The synthesis of the compound is typically carried out at a controlled pH of 6-7 to ensure optimal coordination.[1]
Experimental Determination of Solubility
A precise and reproducible method is essential for quantifying the solubility of the complex. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[9]
Protocol: Equilibrium Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound at a controlled temperature.
1. Preparation of a Saturated Solution: a. Add an excess amount of the solid rhodium complex to a sealed vessel (e.g., a screw-cap flask or vial) containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Place the vessel in a constant-temperature agitator (e.g., an incubator shaker or a thermostatted water bath with a magnetic stirrer). c. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
2. Sample Separation: a. Cease agitation and allow the suspension to stand at the same constant temperature until the excess solid has settled. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter (e.g., 0.45 µm pore size) into a clean, dry container. This step is critical to remove any undissolved micro-particles. Alternatively, centrifugation can be used to separate the solid before taking a sample of the clear supernatant.[9]
3. Analysis of the Saturated Solution: a. Accurately dilute a known volume of the clear, filtered saturated solution with the appropriate solvent. b. Determine the concentration of the rhodium complex in the diluted solution using a suitable analytical technique.
- UV-Visible Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λ_max) for the complex and calculate the concentration using a pre-established calibration curve.[10]
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the total rhodium concentration in the solution.
4. Calculation of Solubility: a. Use the measured concentration and the dilution factor to calculate the concentration of the saturated solution. b. Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the equilibrium shake-flask method.
Solubility Profile
While specific quantitative solubility data is not widely published, a qualitative solubility profile can be reliably inferred from the compound's chemical properties and observations from synthetic procedures.[1]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The compound is ionic and can form extensive hydrogen bonds with these solvents. Recrystallization from hot water is a standard purification step, confirming its solubility in water.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | These solvents have high dielectric constants and can solvate the cation, but they lack the hydrogen bond donating ability of protic solvents, resulting in less effective solvation. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The large difference in polarity ("like dissolves like" principle) and the inability of these solvents to overcome the strong crystal lattice energy prevent dissolution.[5] |
Factors Influencing Solubility in Application
-
Temperature: The common practice of recrystallizing this compound from hot water indicates a significant positive correlation between temperature and solubility in aqueous solutions.[1] For applications requiring high concentrations, elevating the temperature of the solvent can be an effective strategy.
-
Common Ion Effect: In aqueous solutions already containing a significant concentration of chloride ions (e.g., from NaCl or HCl), the solubility of [Rh(en)₃]Cl₃·3H₂O is expected to decrease, according to Le Châtelier's principle.
-
Presence of Other Complexing Agents: The introduction of other ligands or ions with a high affinity for rhodium(III) could potentially alter the equilibrium and affect the overall solubility, though the [Rh(en)₃]³⁺ complex is known to be very stable.[8][11]
Conclusion
This compound is a polar, ionic coordination compound whose solubility is dictated by its ability to interact with polar solvents. It is highly soluble in polar protic solvents, most notably water, with its solubility being significantly dependent on temperature. Its insolubility in non-polar organic solvents is a direct consequence of its ionic nature and strong crystal lattice energy. For researchers and professionals in catalysis and drug development, a firm grasp of these principles is essential for designing effective experimental protocols, optimizing reaction conditions, and developing robust purification methods. The experimental workflow detailed in this guide provides a reliable framework for quantifying its solubility in any solvent system of interest.
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A Technical Guide to the Thermal Stability and Decomposition of Tris(ethylenediamine)rhodium(III) Chloride Trihydrate, [Rh(en)3]Cl3·3H2O
This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize rhodium coordination complexes and require a deep understanding of their thermal properties for applications in catalysis, synthesis, and materials engineering.
Introduction: The Significance of [Rh(en)₃]Cl₃·3H₂O
Tris(ethylenediamine)rhodium(III) chloride trihydrate is a coordination compound featuring a central rhodium(III) ion octahedrally coordinated to three bidentate ethylenediamine ligands.[1] This complex is of significant interest in both academic and industrial research. Its applications range from being a precursor for supported rhodium catalysts to its use in studying stereochemistry and ligand substitution mechanisms in octahedral complexes.[2][3] The kinetic inertness of the rhodium(III) center contributes to the compound's relative stability.[1] A thorough understanding of its thermal behavior is crucial for defining its processing limits, storage conditions, and for the rational design of synthetic routes that utilize this complex as a starting material.
Synthesis and Characterization of [Rh(en)₃]Cl₃·3H₂O
The most common and direct synthesis of [Rh(en)₃]Cl₃·3H₂O involves the reaction of rhodium(III) chloride hydrate (RhCl₃·xH₂O) with ethylenediamine (en) in an aqueous solution.[1] Key parameters for a successful synthesis include maintaining a 1:3 stoichiometric ratio of the rhodium salt to ethylenediamine, controlling the temperature between 60-80°C, and adjusting the pH to a range of 6-7.[1]
Characterization is essential to confirm the identity and purity of the synthesized complex. Standard techniques include:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ethylenediamine ligands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and purity of the complex.
-
Elemental Analysis: To determine the elemental composition and confirm the hydration state.
-
Thermogravimetric Analysis (TGA): To determine the number of water molecules of hydration.[1]
Thermal Analysis Methodology: Unraveling the Decomposition Pathway
The thermal decomposition of [Rh(en)₃]Cl₃·3H₂O is best investigated using a combination of thermal analysis techniques.[4][5]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[4][6] This is critical for identifying dehydration, desolvation, and decomposition steps.
-
Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as a function of temperature.[7] It identifies exothermic and endothermic events such as melting, crystallization, and decomposition.[6]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature.[4][5] This provides quantitative information about the enthalpy changes associated with thermal events.
These techniques, when used in conjunction, provide a comprehensive picture of the thermal stability and decomposition mechanism of the complex.
The Stepwise Thermal Decomposition of [Rh(en)₃]Cl₃·3H₂O
Step 1: Dehydration
The initial mass loss observed upon heating will correspond to the removal of the three molecules of water of hydration. This is typically an endothermic process that occurs at relatively low temperatures, generally below 200°C.[6]
[Rh(en)₃]Cl₃·3H₂O(s) → [Rh(en)₃]Cl₃(s) + 3H₂O(g)
Step 2: Decomposition of the Ethylenediamine Ligands
Following dehydration, further heating will lead to the decomposition of the coordinated ethylenediamine ligands. This is a complex process that may occur in one or multiple steps and is often accompanied by significant mass loss. The decomposition of organic ligands in coordination complexes is typically exothermic. The mechanism can involve an internal redox reaction between the rhodium(III) cation and the nitrogen atoms of the ethylenediamine ligands.[8]
[Rh(en)₃]Cl₃(s) → Intermediates + Gaseous decomposition products
The gaseous products are likely to include ammonia, amines, and hydrocarbons. The solid intermediates may consist of rhodium chlorides and partially decomposed organic fragments.
Step 3: Formation of the Final Residue
At higher temperatures, the intermediate products will further decompose, leading to the formation of a stable final residue. The nature of this residue is highly dependent on the atmosphere under which the decomposition is carried out (e.g., inert or oxidative).
-
In an inert atmosphere (e.g., Nitrogen, Argon): The final product is likely to be metallic rhodium, potentially mixed with rhodium(III) chloride at intermediate stages. [Rh(en)₃]Cl₃(s) → Rh(s) + Gaseous decomposition products
-
In an oxidative atmosphere (e.g., Air, Oxygen): The final product is expected to be a rhodium oxide, such as Rh₂O₃. The presence of oxygen will facilitate the oxidation of any metallic rhodium formed and the complete combustion of the organic ligands. [Rh(en)₃]Cl₃(s) + O₂(g) → Rh₂O₃(s) + Gaseous decomposition products (CO₂, H₂O, NOx)
Table 1: Proposed Thermal Decomposition Stages of [Rh(en)₃]Cl₃·3H₂O
| Stage | Temperature Range (°C) (Estimated) | Process | Theoretical Mass Loss (%) | Expected DTA/DSC Peak |
| 1 | 50 - 150 | Dehydration | 12.18% | Endothermic |
| 2 | 200 - 400 | Decomposition of ethylenediamine ligands | 40.61% | Exothermic |
| 3 | > 400 | Formation of final residue | Varies with atmosphere | - |
Note: The temperature ranges are estimations based on the general behavior of similar coordination compounds and should be confirmed experimentally.
Experimental Protocols
Synthesis of [Rh(en)₃]Cl₃·3H₂O
-
Dissolve RhCl₃·xH₂O in deionized water.
-
Slowly add a threefold molar excess of ethylenediamine to the rhodium chloride solution with constant stirring.
-
Adjust the pH of the solution to 6-7 using dilute HCl or NaOH.
-
Heat the mixture at 70°C for 8 hours.
-
Allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the resulting crystals by vacuum filtration, wash with cold ethanol, and then diethyl ether.
-
Dry the product in a desiccator over a suitable drying agent.
Thermal Analysis (TGA/DTA/DSC)
-
Calibrate the TGA/DTA/DSC instrument using standard reference materials.
-
Place a precisely weighed sample (typically 5-10 mg) of [Rh(en)₃]Cl₃·3H₂O into an appropriate sample pan (e.g., alumina or platinum).[4]
-
Place the sample in the instrument's furnace.
-
Heat the sample from room temperature to a final temperature of at least 800°C at a constant heating rate (e.g., 10 °C/min).
-
Purge the furnace with a constant flow of the desired atmosphere (e.g., nitrogen or air) throughout the experiment.
-
Record the mass loss (TGA), temperature difference (DTA), and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermal curves to determine the temperatures of decomposition events, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).
Visualizing the Process
The following diagrams illustrate the synthesis and proposed decomposition pathways of [Rh(en)₃]Cl₃·3H₂O.
Caption: Experimental workflow for the synthesis of [Rh(en)₃]Cl₃·3H₂O.
Caption: Proposed thermal decomposition pathways for [Rh(en)₃]Cl₃·3H₂O.
Conclusion
The thermal decomposition of tris(ethylenediamine)rhodium(III) chloride trihydrate is a multi-step process that is initiated by dehydration, followed by the decomposition of the ethylenediamine ligands, and culminates in the formation of a final residue of either metallic rhodium or rhodium oxide, depending on the atmospheric conditions. A comprehensive understanding of this decomposition pathway, achieved through rigorous thermal analysis, is paramount for the effective utilization of this important rhodium complex in various scientific and industrial applications. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and control the thermal behavior of [Rh(en)₃]Cl₃·3H₂O.
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Chirality and optical isomers of tris(ethylenediamine)rhodium(III)
An In-Depth Technical Guide to the Chirality and Optical Isomers of Tris(ethylenediamine)rhodium(III)
Abstract
The tris(ethylenediamine)rhodium(III) ion, [Rh(en)₃]³⁺, stands as a cornerstone complex in the field of inorganic stereochemistry. Its robust octahedral geometry, formed by three bidentate ethylenediamine ligands, gives rise to a chiral structure that lacks a plane of symmetry. This inherent chirality results in the existence of two non-superimposable mirror images, or enantiomers, designated as Lambda (Λ) and Delta (Δ). This guide provides a comprehensive exploration of the synthesis, resolution, and characterization of these optical isomers. We delve into the foundational principles established by Alfred Werner, detail field-proven experimental protocols, and explain the chiroptical techniques—polarimetry and circular dichroism—used to distinguish and analyze the enantiomers. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of chirality in coordination complexes.
Foundational Concepts: Chirality in Octahedral Complexes
The concept of chirality in coordination chemistry was pioneered by Alfred Werner, whose work demonstrated that the geometrical arrangement of ligands around a central metal ion could generate optical isomerism, a property previously thought to be exclusive to organic carbon compounds.[1][2][3] For his revolutionary coordination theory, Werner was awarded the Nobel Prize in Chemistry in 1913.[1][3][4][5]
The [Rh(en)₃]³⁺ complex is a classic example of this phenomenon. Three bidentate ethylenediamine (en) ligands coordinate to the central rhodium(III) ion, creating a propeller-like structure.[6] The arrangement of these chelate rings can be either left-handed (Λ) or right-handed (Δ), resulting in two distinct, non-superimposable mirror-image isomers. These molecules belong to the D₃ point group, which lacks improper rotation axes (including planes of symmetry and inversion centers), a necessary condition for chirality.
Caption: The Δ and Λ enantiomers of the [Rh(en)₃]³⁺ complex.
Synthesis of Racemic Tris(ethylenediamine)rhodium(III) Chloride
The initial step in studying the optical isomers is the synthesis of the racemic mixture, which contains equal amounts of the Λ and Δ enantiomers. The most direct method involves the reaction of a rhodium(III) salt with ethylenediamine.[6]
Experimental Protocol: Synthesis of [Rh(en)₃]Cl₃·3H₂O
-
Reactant Preparation: Dissolve 1.0 g of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) in 15 mL of distilled water in a 50 mL round-bottom flask.
-
Ligand Addition: In a separate beaker, carefully add 0.8 mL of ethylenediamine (en) to 5 mL of distilled water. Slowly add this solution to the rhodium chloride solution while stirring. A 1:3 molar ratio of RhCl₃ to ethylenediamine is crucial for complete coordination.[6]
-
Reaction Conditions: Heat the reaction mixture to 60–80°C under reflux for approximately 6-12 hours.
-
Causality: This temperature range facilitates the ligand substitution reaction without causing thermal degradation of the ethylenediamine ligands, which can occur at temperatures above 80°C.[6]
-
-
pH Adjustment: During the reaction, monitor the pH and maintain it between 6 and 7 by adding small amounts of dilute NaOH.
-
Causality: A pH below 6 can lead to protonation of the ethylenediamine, hindering its ability to coordinate with the rhodium center and resulting in incomplete complex formation.[6]
-
-
Isolation and Purification: After the reflux period, cool the solution to room temperature and then in an ice bath to induce crystallization. Collect the resulting off-white to yellow crystals by vacuum filtration.
-
Recrystallization: Purify the crude product by recrystallizing from a minimum amount of hot water. This step removes unreacted starting materials and any side products.
-
Drying: Dry the purified crystals in a desiccator. The final product is typically isolated as the trihydrate, [Rh(en)₃]Cl₃·3H₂O.[6]
Resolution of the Λ and Δ Enantiomers
Resolution is the process of separating a racemic mixture into its constituent enantiomers. For ionic complexes like [Rh(en)₃]³⁺, the classical method involves using a chiral counter-ion, known as a resolving agent, to form diastereomeric salts.[7][8] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7] The most common resolving agent for this complex is the (+)-tartrate ion.
Caption: Experimental workflow for the resolution of [Rh(en)₃]³⁺ enantiomers.
Experimental Protocol: Resolution using (+)-Tartrate
-
Preparation of Diastereomers: Dissolve the synthesized racemic [Rh(en)₃]Cl₃·3H₂O in a minimum amount of warm water. To this solution, add a stoichiometric amount of sodium (+)-tartrate dissolved in water.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically (+)-Cl, will crystallize out first.[9]
-
Trustworthiness: The success of this step relies on the significant difference in solubility between the two diastereomers. The process may need to be repeated (recrystallized) to achieve high optical purity.
-
-
Isolation of the First Enantiomer: Collect the crystals by filtration. To recover the pure enantiomer, dissolve the diastereomeric salt in water and add a concentrated solution of a salt with a non-chiral anion, such as NaI or NH₄Cl, to precipitate the enantiomerically pure iodide or chloride salt (e.g., (+)-[Rh(en)₃]I₃).
-
Isolation of the Second Enantiomer: The other enantiomer remains in the filtrate from step 2.[9][10] Treat the filtrate with a concentrated solution of NaI to precipitate the second enantiomer as its iodide salt (e.g., (-)-[Rh(en)₃]I₃). This isomer may require further purification to achieve high enantiomeric purity.
Chiroptical Characterization
Once resolved, the enantiomers are characterized by their interaction with polarized light.
Polarimetry
Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound.[11][12] Enantiomers rotate the plane of light by equal magnitudes but in opposite directions.[13] The dextrorotatory (+) isomer rotates light to the right (clockwise), while the levorotatory (-) isomer rotates it to the left (counter-clockwise).[9][13]
The specific rotation, [α], is a characteristic physical property defined as:
[α] = α / (c * l)
Where:
-
α is the observed rotation angle.
-
c is the concentration of the solution (g/mL).
-
l is the path length of the polarimeter cell (dm).
| Property | (+)-[Rh(en)₃]³⁺ | (-)-[Rh(en)₃]³⁺ |
| Sign of Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Absolute Configuration | Δ | Λ |
| Specific Rotation [α] | +90° to +105° | -90° to -105° |
| Values can vary slightly based on the counter-ion and measurement conditions. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14] An achiral molecule will not exhibit a CD signal. The enantiomers of [Rh(en)₃]³⁺ produce mirror-image CD spectra, providing a definitive fingerprint for each isomer.[15]
The d-d electronic transitions of the rhodium(III) center are sensitive to the chiral environment. The resulting CD signals, known as Cotton effects, are characteristic for each absolute configuration. For tris(diamine) complexes of d⁶ metals like Rh(III), an empirical rule often applies: the enantiomer that exhibits a positive Cotton effect at the lower energy spin-allowed transition is assigned the Δ configuration.[15]
| Parameter | Δ-[Rh(en)₃]³⁺ | Λ-[Rh(en)₃]³⁺ |
| ¹A₁g → ¹T₁g Transition (λ) | ~300 nm | ~300 nm |
| Molar Ellipticity (Δε) | Positive (+) | Negative (-) |
| ¹A₁g → ¹T₂g Transition (λ) | ~255 nm | ~255 nm |
| Molar Ellipticity (Δε) | Negative (-) | Positive (+) |
| Wavelengths and magnitudes are approximate and serve for illustrative purposes. |
Racemization
While the [Rh(en)₃]³⁺ complex is kinetically inert, its enantiomers can undergo racemization (interconversion leading to a 1:1 mixture) under certain conditions, such as elevated temperatures or in the presence of catalysts.[16] Understanding the mechanism of racemization is crucial for applications where configurational stability is required.[17]
Two primary mechanisms are proposed:
-
Twist Mechanism: This intramolecular process involves the twisting of the chelate rings without breaking any metal-ligand bonds. The Bailar (trigonal) twist is a commonly cited pathway where the complex passes through a trigonal prismatic transition state.
-
Bond-Rupture Mechanism: This pathway involves the dissociation of one end of an ethylenediamine ligand, forming a five-coordinate intermediate. The dangling ligand can then re-attach to the opposite side, leading to an inversion of configuration.
Caption: Racemization via the non-bond-rupture Bailar twist mechanism.
Conclusion and Broader Impact
The tris(ethylenediamine)rhodium(III) system is more than a textbook example; it is a fundamental model that has shaped our understanding of stereochemistry in inorganic chemistry. The principles and techniques detailed in this guide—synthesis of a racemic complex, resolution via diastereomer formation, and chiroptical characterization—are broadly applicable to a vast range of chiral metal complexes.[7][8] This knowledge is vital in fields such as asymmetric catalysis, where chiral-at-metal catalysts are designed to produce specific enantiomers of pharmacologically active molecules, and in materials science for the development of chiroptical materials.[18][][20] The study of [Rh(en)₃]³⁺ provides the essential, field-proven foundation for these advanced applications.
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- YouTube. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us.
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate ([Rh(en)₃]Cl₃·3H₂O)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride trihydrate, a coordination compound of significant interest in catalysis and biochemical research.[1] The protocol details a robust method starting from rhodium(III) chloride hydrate and ethylenediamine. Beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind critical parameters such as stoichiometry, pH, and temperature control to ensure a high-yield, high-purity synthesis.[1] Safety protocols, characterization techniques, and expected outcomes are thoroughly discussed to provide a self-validating framework for laboratory execution.
Mechanistic Rationale and Scientific Principles
The synthesis of [Rh(en)₃]Cl₃·3H₂O is a classic example of a ligand substitution reaction in coordination chemistry. The central rhodium(III) ion, a d⁶ metal, exhibits a strong preference for an octahedral coordination geometry due to favorable crystal field stabilization energy.[1] The starting material, hydrated rhodium(III) chloride (RhCl₃·xH₂O), exists in aqueous solution as an aquo complex, [Rh(H₂O)₆]³⁺, or related chloro-aquo species. The core of the synthesis involves the stepwise displacement of the weakly-bound water and chloride ligands by the much stronger, bidentate chelating ligand, ethylenediamine (en).
The reaction proceeds as follows: [RhCl₃(H₂O)₃] + 3 H₂NCH₂CH₂NH₂ → [Rh(H₂NCH₂CH₂NH₂)₃]Cl₃ + 3 H₂O
The stability of the final product is greatly enhanced by the chelate effect, where the bidentate ethylenediamine ligand forms a stable five-membered ring with the rhodium center.[1] Achieving a successful synthesis hinges on precise control over several key parameters.
-
Stoichiometry: A 1:3 molar ratio of rhodium(III) chloride to ethylenediamine is essential to drive the reaction to completion and ensure the formation of the fully substituted tris-complex.[1] An excess of ethylenediamine can aid in maximizing the yield, but a significant excess can complicate purification.
-
pH Control (pH 6-7): This is arguably the most critical parameter. Ethylenediamine is a base and exists in equilibrium with its protonated forms. For it to act as an effective nucleophile and coordinate to the Rh(III) center, it must be in its free base form (H₂NCH₂CH₂NH₂). In acidic conditions (pH < 6), the ligand becomes protonated (⁺H₃NCH₂CH₂NH₃⁺), rendering it incapable of donation.[1] Conversely, highly basic conditions can lead to the formation of rhodium hydroxide precipitates. Therefore, maintaining a neutral to slightly acidic pH ensures a sufficient concentration of the active free-base ligand without undesirable side reactions.[1]
-
Temperature Control (60–80°C): The ligand substitution process is kinetically controlled and requires thermal energy to overcome the activation barrier for displacing the initial ligands. Heating the reaction mixture to 60–80°C provides this energy, facilitating the reaction over a period of 6-12 hours.[1] However, temperatures exceeding 80°C must be avoided as this can lead to the thermal degradation of the ethylenediamine ligand, reducing yield and purity.[1]
Safety and Hazard Management
The synthesis of [Rh(en)₃]Cl₃·3H₂O involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification and Safety Precautions
| Substance | CAS No. | Key Hazards (GHS) | Mandatory Precautions |
|---|---|---|---|
| Rhodium(III) chloride hydrate | 13569-65-8 | Corrosive, Acute toxicity.[2] | Handle in a fume hood, avoid inhalation of dust, wear gloves and eye protection. |
| Ethylenediamine | 107-15-3 | Flammable, Corrosive, Harmful if swallowed/inhaled/in contact with skin, Causes severe skin burns and eye damage.[3] | Handle in a fume hood, keep away from ignition sources, wear chemical-resistant gloves and apron, use splash-proof goggles. |
| [Rh(en)₃]Cl₃·3H₂O (Product) | 15004-86-1 | Harmful if swallowed, inhaled, or in contact with skin; Causes skin and serious eye irritation; May cause respiratory irritation.[3] | Handle as a hazardous compound, avoid creating dust, use appropriate PPE during filtration and handling. |
Required PPE:
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
Full-length lab coat
-
Closed-toe shoes
Detailed Synthesis Protocol
Materials and Reagents
Table 2: List of Required Materials
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |
|---|---|---|---|
| Rhodium(III) chloride trihydrate | RhCl₃·3H₂O | 263.31 | 13569-65-8 |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Sodium Hydroxide (0.1 M solution) | NaOH | 40.00 | 1310-73-2 |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
pH meter or pH indicator strips
-
Dropping funnel or graduated pipette
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Beakers and graduated cylinders
-
Spatulas and weighing balance
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.00 g of rhodium(III) chloride trihydrate in 25 mL of deionized water. Stir the mixture until the rhodium salt is fully dissolved, which may require gentle warming. The solution should be a deep red color.
-
Ligand Addition and pH Adjustment: In a separate beaker, prepare a solution of ethylenediamine by adding 0.70 mL (a slight excess over the 1:3 stoichiometric ratio) to 10 mL of deionized water. Slowly add this ethylenediamine solution to the stirring rhodium chloride solution at room temperature.
-
Monitor the pH of the reaction mixture. It will likely be acidic. Carefully add 0.1 M NaOH dropwise while stirring until the pH is stable in the 6-7 range.[1] Precise pH control is crucial for optimal coordination.[1]
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux, maintaining an internal temperature between 70-80°C.[1] Continue heating under reflux with constant stirring for 8 hours. The color of the solution should gradually change.
-
Isolation of Crude Product: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Once at room temperature, cool the flask further in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the off-white to yellowish precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with two small portions of ice-cold ethanol, followed by a final wash with diethyl ether to aid in drying.
-
Purification by Recrystallization: Transfer the crude solid to a beaker containing a minimal amount of hot deionized water (approximately 80-90°C) and stir until it fully dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with ice-cold ethanol and diethyl ether.
-
Drying: Dry the final product in a desiccator under vacuum to a constant weight. The expected yield under these conditions is typically between 70-85%.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [Rh(en)₃]Cl₃·3H₂O.
Characterization and Quality Control
Verification of the final product's identity and purity is essential.
-
Appearance: The final product should be an off-white or pale yellow crystalline solid.[1]
-
Melting Point: The compound has high thermal stability and a melting point exceeding 300°C.[1][4]
-
Solubility: The product should be soluble in water and largely insoluble in ethanol and ether.
-
Spectroscopic Analysis: For rigorous characterization, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of N-H bonds from the coordinated ethylenediamine. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the organic ligand, and X-ray crystallography can definitively determine the octahedral coordination geometry.[1]
Summary of Key Synthesis Parameters
Table 3: Quick Reference for Synthesis Parameters
| Parameter | Value / Condition | Rationale |
|---|---|---|
| RhCl₃·3H₂O Amount | 1.00 g | Starting material basis. |
| Ethylenediamine Amount | 0.70 mL | Provides a slight molar excess to ensure complete reaction. |
| Molar Ratio (Rh:en) | Approx. 1 : 3.3 | Drives reaction towards the tris-substituted product.[1] |
| Reaction pH | 6 – 7 | Ensures ethylenediamine is in its active, non-protonated form.[1] |
| Reaction Temperature | 70 – 80°C | Provides activation energy without degrading the ligand.[1] |
| Reaction Time | 8 hours | Allows for complete ligand substitution.[1] |
| Purification Method | Recrystallization from water | Removes unreacted starting materials and byproducts.[1] |
| Expected Yield | 70 – 85% | Typical range for this optimized procedure.[1] |
References
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PubChem. Trichlorotris(ethylenediamine)rhodium(III) trihydrate | C6H30Cl3N6O3Rh. Available from: [Link]
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American Elements. Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. Available from: [Link]
-
MySkinRecipes. Tris(ethylenediamine)rhodium(III) chloride trihydrate. Available from: [Link]
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ACS Publications. Photochemical synthesis of cis-chlorobis(ethylenediamine) (ethylenediaminium)rhodium(III) chloride, cis-[Rh(en)2(enH)Cl]Cl3.2H2O. Inorganic Chemistry. Available from: [Link]
-
PubChem. Tris(ethylenediamine)rhodium trichloride | C6H24Cl3N6Rh. Available from: [Link]
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LookChem. Cas 15004-86-1,TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE. Available from: [Link]
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Wikipedia. Rhodium(III) chloride. Available from: [Link]
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MDPI. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. (2020-02-11). Available from: [Link]
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PMC, NIH. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Available from: [Link]
- J. Bray, J. Locke, J. McCleverty, and D. Coucouvanis, Inorganic Syntheses, 13, pp. 184 - 186. (Note: This is a general reference for a similar synthesis and is provided for context).
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Application Note: [Rh(en)₃]Cl₃·3H₂O as a Versatile Catalyst Precursor in Organic Synthesis
Abstract & Introduction
Tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O, is a stable, octahedral Rh(III) coordination complex. While robust and not catalytically active in its native form, its true potential in organic synthesis is realized when it serves as a precursor to generate highly active catalytic species in situ.[1][2][3][4] This application note provides researchers, scientists, and drug development professionals with a technical guide to leveraging this compound, focusing on its transformation into active catalysts for key organic reactions. We will delve into the mechanistic rationale and provide detailed, field-tested protocols for two major applications: transfer hydrogenation of ketones and C-H bond functionalization. The central theme is the controlled generation of catalytically competent Rh(I) or Rh(III) intermediates from the stable [Rh(en)₃]³⁺ salt.
The Nature of the Precursor: A Stable Rh(III) Complex
[Rh(en)₃]Cl₃·3H₂O is a coordination complex where the rhodium center is in the +3 oxidation state and is saturated by three bidentate ethylenediamine ligands.[5][6] This d⁶ configuration results in a kinetically inert, low-spin octahedral complex.[7] The stability of the chelate rings formed by the ethylenediamine ligands means the complex itself does not readily participate in catalytic cycles that require substrate coordination or redox changes at the metal center.
The key to its use in catalysis is the strategic removal of the ethylenediamine ligands and/or the reduction of the Rh(III) center to a more reactive state, such as Rh(I). This process transforms the inert precursor into an active catalyst capable of participating in a variety of synthetic transformations.[1]
Application I: Asymmetric Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful technique for the reduction of carbonyls, using a hydrogen donor molecule in place of gaseous H₂.[8] Rhodium complexes are exceptionally effective catalysts for this transformation.[8][9][10][11] While [Rh(en)₃]Cl₃ is not a direct catalyst, it can be converted in situ into a highly active species, such as a Cp*Rh(III)-diamine complex, which is a well-established catalyst for the asymmetric transfer hydrogenation of ketones.
Mechanistic Rationale & Activation Pathway
The protocol described below is based on the principle of ligand exchange and in situ assembly of the active catalyst from [Rh(en)₃]Cl₃, a pentamethylcyclopentadienyl (Cp*) source like [CpRhCl₂]₂, and a chiral diamine ligand. However, for simplicity and broader applicability, this guide will adapt a well-established protocol using [CpRhCl₂]₂ directly, illustrating the type of active species one would aim to generate from the [Rh(en)₃]Cl₃ precursor.
The catalytic cycle for transfer hydrogenation typically involves a Rh(III)-hydride species.[8] Using a hydrogen source like a formic acid/triethylamine mixture, a rhodium formate complex is formed, which then undergoes decarboxylation to generate the crucial Rh-H intermediate. This hydride is then transferred to the ketone, reducing it to an alcohol and regenerating the Rh(III) catalyst. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the rhodium center.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone to 1-phenylethanol using a well-defined chiral Rh(III) catalyst system, which serves as a benchmark for what can be achieved after converting a precursor like [Rh(en)₃]Cl₃.
Materials:
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under a nitrogen atmosphere, add [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (3.7 mg, 0.01 mmol, 1.0 mol%).
-
Add 2.0 mL of anhydrous DCM to the flask.
-
Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst precursor complex.
-
-
Reaction Setup:
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio in a separate vial. Caution: This is an exothermic reaction.
-
Add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv.) to the catalyst solution.
-
Add the pre-mixed HCOOH/NEt₃ solution (0.5 mL) to the reaction flask.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at 30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylethanol.
-
Expected Results & Data
The performance of rhodium-catalyzed transfer hydrogenation is highly dependent on the substrate and the specific chiral ligand used.
| Substrate | Chiral Ligand | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S,S)-TsDPEN | 6 | >99 | 97 (R) |
| 2-Acetylpyridine | (S,S)-TsDPEN | 8 | 98 | 95 (R) |
| Propiophenone | (R,R)-TsDPEN | 10 | >99 | 98 (S) |
| Data presented is representative of typical results found in the literature for this class of catalysts.[9] |
Application II: Directed C-H Bond Functionalization
Rhodium(III) complexes, particularly those bearing a Cp* ligand, are powerful catalysts for C-H activation and functionalization.[12][13][14][15] These reactions allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering highly atom-economical synthetic routes. [Rh(en)₃]Cl₃ can serve as a starting point to generate the necessary Cp*Rh(III) active species.
Mechanistic Rationale
The generally accepted mechanism for Rh(III)-catalyzed C-H activation involves a concerted metalation-deprotonation (CMD) pathway.[13] A directing group on the substrate coordinates to the rhodium center, positioning a specific C-H bond for cleavage. This forms a five-membered rhodacycle intermediate. This intermediate can then react with a coupling partner (e.g., an alkyne or alkene), followed by reductive elimination to form the new bond and regenerate the active Rh(III) catalyst.[14]
Caption: General workflow for Rh(III)-catalyzed C-H activation/annulation.
Protocol: Annulation of 2-Phenylpyridine with Diphenylacetylene
This protocol describes a classic Rh(III)-catalyzed C-H activation/annulation reaction.
Materials:
-
[Cp*RhCl₂]₂
-
Silver Hexafluoroantimonate (AgSbF₆)
-
2-Phenylpyridine
-
Diphenylacetylene
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Activation:
-
In a nitrogen-filled glovebox or Schlenk flask, combine [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol, 2.5 mol%) and AgSbF₆ (34.3 mg, 0.10 mmol, 10 mol%).
-
Add 5.0 mL of anhydrous DCE.
-
Stir the mixture at room temperature for 15 minutes. The silver salt acts as a halide scavenger, generating a more cationic and catalytically active [Cp*Rh(III)]²⁺ species.
-
-
Reaction Setup:
-
Add 2-phenylpyridine (155 mg, 1.0 mmol, 1.0 equiv.) to the activated catalyst solution.
-
Add diphenylacetylene (214 mg, 1.2 mmol, 1.2 equiv.).
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 100 °C in an oil bath.
-
Maintain stirring for 16-24 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove silver salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired annulated product.
-
Safety & Handling
-
[Rh(en)₃]Cl₃·3H₂O: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Rhodium Catalysts: Rhodium compounds are precious metal catalysts and should be handled with care to avoid loss. Many are air and moisture sensitive once activated. Perform reactions under an inert atmosphere.
-
Reagents: Formic acid is corrosive. Triethylamine is flammable and has a strong odor. Halogenated solvents like DCM and DCE should be handled in a well-ventilated fume hood.
Conclusion
Tris(ethylenediamine)rhodium(III) chloride trihydrate is more than a stable coordination complex; it is a valuable and accessible precursor for generating highly active rhodium catalysts. By understanding the principles of in situ activation and ligand exchange, researchers can unlock its potential for a range of modern synthetic transformations, including asymmetric transfer hydrogenation and C-H functionalization. The protocols provided herein serve as a robust starting point for scientists aiming to incorporate these powerful catalytic methods into their research and development programs.
References
-
National Center for Biotechnology Information. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. [Link]
-
MDPI. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. [Link]
-
Journal of the American Chemical Society. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. [Link]
-
National Center for Biotechnology Information. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. [Link]
-
National Center for Biotechnology Information. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. [Link]
-
Royal Society of Chemistry. Rhodium-catalyzed C–C coupling reactions via double C–H activation. [Link]
-
The University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]
-
ResearchGate. Rhodium-catalyzed C-H activation and conjugate addition under mild conditions | Request PDF. [Link]
-
MySkinRecipes. Tris(ethylenediamine)rhodium(III) chloride trihydrate. [Link]
-
ACS Publications. A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. [Link]
-
MDPI. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. [Link]
-
PubMed. Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. [Link]
-
ResearchGate. Resolution of Tris(ethylenediamine)rhodium(III) and -chromium(III) Chloride by Means of (+)-Tartrate. [Link]
-
PubMed. A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. [Link]
-
National Center for Biotechnology Information. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. [Link]
-
ResearchGate. Transfer hydrogenation of rhodium(III) complexes with both chelating dicarbenes and diphosphine ligands. [Link]
-
lookchem. Cas 15004-86-1,TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE. [Link]
-
Semantic Scholar. Synthesis and structure of "16-electron" rhodium(III) catalysts fortransfer hydrogenation of a cyclic imine: mechanistic implications. [Link]
-
Wikipedia. Organorhodium chemistry. [Link]
-
Sungkyunkwan University. Atomically Adjustable Rhodium Catalyst Synthesis with Outstanding Mass Activity via Surface-Limited Cation Exchange. [Link]
-
MDPI. Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions. [Link]
-
ResearchGate. Tris(Ethylenediamine)cobalt(III) Chloride. [Link]
-
RSC Publishing. Catalytic activation of remote alkenes through silyl-rhodium(iii) complexes. [Link]
-
National Center for Biotechnology Information. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. [Link]
-
ACS Publications. Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. [Link]
-
ResearchGate. Rhodium Nanoparticles Incorporated Mesoporous Silica as an Active Catalyst for Cyclohexene Hydrogenation under Ambient Conditions. [Link]
-
PubMed. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. [Link]
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Application of Tris(ethylenediamine)rhodium(III) Trichloride in Hydrogenation Reactions: A Detailed Guide for Researchers
Introduction: Re-evaluating Tris(ethylenediamine)rhodium(III) Trichloride in Catalysis
Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, is a coordination complex well-regarded for its stability and well-defined octahedral geometry.[1] While the broader family of rhodium complexes has been extensively developed for homogeneous hydrogenation, [Rh(en)₃]Cl₃ itself is not typically employed as a direct, soluble catalyst. Its robust Rh(III) oxidation state and tightly bound, chelating ethylenediamine ligands render it kinetically inert for direct participation in typical hydrogenation cycles which often involve Rh(I)/Rh(III) intermediates. However, its true value in the context of hydrogenation lies in its role as a stable, reliable precursor for the preparation of highly active heterogeneous rhodium catalysts .[2]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging Tris(ethylenediamine)rhodium(III) trichloride as a precursor for supported rhodium catalysts used in hydrogenation reactions. We will delve into the scientific rationale behind its use, detailed preparation methodologies, and specific applications, focusing on the generation of finely dispersed rhodium nanoparticles on high-surface-area supports.
Scientific Rationale: Why Use a Chelate Complex as a Precursor?
The choice of a metal precursor is a critical parameter in the synthesis of supported heterogeneous catalysts, profoundly influencing the final catalyst's morphology, particle size, dispersion, and, consequently, its activity and selectivity. While simple salts like rhodium(III) chloride (RhCl₃) are commonly used, employing a stable coordination complex like [Rh(en)₃]Cl₃ offers distinct advantages.
The core principle is that the ethylenediamine ligands can influence the interaction between the rhodium cation and the support material during the impregnation step. This interaction is key to achieving high dispersion of the metal precursor on the support surface, which is a prerequisite for generating small, highly active metal nanoparticles upon reduction. The ligands can modulate the electrostatic interactions and prevent premature agglomeration of the rhodium species on the support surface. Upon thermal activation, the organic ligands are removed, leaving behind highly dispersed rhodium oxide or metallic rhodium species.
PART 1: Preparation of Supported Rhodium Catalysts from [Rh(en)₃]Cl₃
The most common application of [Rh(en)₃]Cl₃ in hydrogenation is as a precursor for supported catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃). These materials are workhorses in the chemical industry for the hydrogenation of a wide variety of functional groups, particularly aromatic rings.
Protocol 1: Preparation of 5 wt% Rh/C Catalyst via Incipient Wetness Impregnation
This protocol details the preparation of a 5% rhodium on activated carbon catalyst, a standard loading for many hydrogenation processes.
Materials and Equipment:
-
Tris(ethylenediamine)rhodium(III) trichloride trihydrate ([Rh(en)₃]Cl₃·3H₂O)
-
High-surface-area activated carbon (e.g., ~1000 m²/g), dried at 120°C for 12 hours prior to use
-
Deionized water
-
Rotary evaporator
-
Tube furnace with temperature programming
-
Quartz tube for calcination/reduction
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
Step-by-Step Methodology:
-
Determine Pore Volume: Accurately determine the pore volume of the activated carbon support. This is crucial for the incipient wetness technique. For this example, we will assume a pore volume of 0.85 mL/g.
-
Prepare Impregnation Solution:
-
Calculate the required mass of [Rh(en)₃]Cl₃·3H₂O. For a 10 g batch of 5 wt% Rh/C, 0.5 g of Rh is needed. The molecular weight of Rh is 102.91 g/mol , and for [Rh(en)₃]Cl₃·3H₂O it is 443.61 g/mol .
-
Mass of precursor = (0.5 g Rh) * (443.61 g/mol precursor / 102.91 g/mol Rh) = 2.155 g.
-
Calculate the total volume of solution needed for 9.5 g of carbon: 9.5 g * 0.85 mL/g = 8.075 mL.
-
Dissolve 2.155 g of [Rh(en)₃]Cl₃·3H₂O in deionized water to make a final volume of 8.075 mL. Gentle warming may be required to ensure complete dissolution.
-
-
Impregnation:
-
Place 9.5 g of the dried activated carbon in a round-bottom flask.
-
Add the precursor solution dropwise to the carbon with constant tumbling or agitation. Ensure the solution is distributed evenly and the carbon remains free-flowing with no excess liquid.
-
Once all the solution is added, allow the mixture to age for 4-6 hours at room temperature, with occasional agitation, to allow for equilibration of the precursor on the support surface.
-
-
Drying:
-
Dry the impregnated carbon at 110°C for 12 hours. A rotary evaporator under vacuum can also be used to gently remove the water.
-
-
Activation (Calcination and Reduction):
-
Place the dried powder in a quartz tube in the tube furnace.
-
Calcination (Ligand Removal): Heat the sample under a flow of inert gas (Nitrogen or Argon) from room temperature to 300°C at a ramp rate of 5°C/min. Hold at 300°C for 2 hours. This step serves to thermally decompose the ethylenediamine ligands.
-
Reduction: After the calcination step, switch the gas flow to hydrogen (H₂). Increase the temperature to 400°C at a ramp rate of 5°C/min and hold for 4 hours. This reduces the rhodium oxide species to metallic rhodium (Rh⁰) nanoparticles.
-
Cool the catalyst to room temperature under an inert gas flow.
-
-
Passivation and Storage:
-
Safety Critical Step: The freshly reduced catalyst is highly pyrophoric. It must be passivated before exposure to air. This can be done by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature until the exotherm ceases.
-
Store the passivated catalyst in an inert atmosphere.
-
Workflow Diagram: Catalyst Preparation
Caption: Transformation of the precursor to the active catalyst.
Conclusion and Field Insights
The use of Tris(ethylenediamine)rhodium(III) trichloride as a precursor for heterogeneous hydrogenation catalysts represents a method rooted in the fundamental principles of surface chemistry and catalyst design. While less direct than using a simple salt like RhCl₃, the rationale for using a stable chelate complex is to achieve superior control over the initial dispersion of the metal on the support. The ethylenediamine ligands act as temporary placeholders, preventing premature agglomeration and ensuring a more uniform distribution of rhodium ions. The subsequent controlled thermal removal of these ligands and reduction leads to the formation of small, highly active rhodium nanoparticles.
For researchers in pharmaceutical development, where the hydrogenation of complex aromatic and heteroaromatic systems is common, the ability to reliably produce highly active and selective catalysts is paramount. The protocols outlined here provide a robust starting point for developing customized supported rhodium catalysts tailored to specific, challenging hydrogenation tasks. The choice of precursor, support, and activation conditions are all critical levers that can be adjusted to optimize catalyst performance for the synthesis of valuable chemical intermediates.
References
-
Jandosov, J.M., Mansurov, Z.A., Biisenbayev, M.A., Ismagilov, Z.R., Shikina, N.V., Ismagilov, I.Z., Konuspayev, S.R., & Shaymardan, M. (2016). Mesoporous Carbon-Based Rhodium Catalysts for Benzene Hydrogenation. ResearchGate. Available at: [Link]
-
Halligudi, S.B., Bajaj, H.C., Bhatt, K.N., & M. (1992). Hydrogenation of benzene to cyclohexane catalyzed by rhodium(I) complex supported on montmorillonite clay. ResearchGate. Available at: [Link]
-
MATEC Web of Conferences. (2021). Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. Available at: [Link]
-
Jandosov, J.M., et al. (2016). Mesoporous Carbon-Based Rhodium Catalysts for Benzene Hydrogenation. ResearchGate. Available at: [Link]
-
Mora, M.A. (n.d.). Rhodium catalysts are used in several chemical processes such as manufacturing of certain silicon rubbers and the reduction of benzene to cyclohexane. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for the Utilization of [Rh(en)3]Cl3·3H2O as a Precursor for Supported Rhodium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of [Rh(en)3]Cl3·3H2O in Catalyst Synthesis
Supported rhodium catalysts are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry, where they facilitate a myriad of critical transformations, including hydrogenations, hydroformylations, and C-H activations.[1] The performance of these heterogeneous catalysts is intrinsically linked to the properties of the rhodium nanoparticles, such as their size, dispersion, and electronic state, which are, in turn, heavily influenced by the choice of the rhodium precursor and the preparation methodology.
While traditional precursors like rhodium(III) chloride (RhCl3·3H2O) are widely used, they can sometimes lead to the formation of larger, less uniform nanoparticles and potential chloride contamination of the catalyst surface, which can negatively impact catalytic activity and selectivity.[2] This application note details the use of tris(ethylenediamine)rhodium(III) trichloride trihydrate, [Rh(en)3]Cl3·3H2O, as a superior precursor for the synthesis of highly dispersed and active supported rhodium catalysts. The presence of the chelating ethylenediamine (en) ligands offers a distinct advantage by providing a stable, well-defined coordination sphere around the rhodium ion. This molecular-level control can translate into the formation of smaller, more uniform rhodium nanoparticles on the support material, ultimately leading to enhanced catalytic performance.
The ethylenediamine ligands can act as temporary stabilizers during the initial stages of catalyst preparation, preventing premature agglomeration of rhodium species on the support surface.[3] Furthermore, the thermal decomposition of the complex can be controlled to ensure the complete removal of the organic ligands, yielding a clean and highly active rhodium surface. This guide provides detailed protocols for the synthesis, characterization, and application of supported rhodium catalysts derived from [Rh(en)3]Cl3·3H2O, with a focus on providing the scientific rationale behind the experimental procedures to empower researchers in their catalyst development endeavors.
Synthesis of Supported Rhodium Catalysts via Incipient Wetness Impregnation
The incipient wetness impregnation (IWI) technique is a widely employed method for the preparation of supported catalysts, as it allows for the uniform deposition of the precursor onto the support material.[4] The following protocol outlines the preparation of a 1 wt% Rh/Al2O3 catalyst using [Rh(en)3]Cl3·3H2O.
Protocol 1: Incipient Wetness Impregnation of γ-Alumina with [Rh(en)3]Cl3·3H2O
Materials:
-
This compound ([Rh(en)3]Cl3·3H2O)
-
γ-Alumina (γ-Al2O3), high surface area (e.g., 150-250 m²/g), calcined at 500 °C for 4 hours prior to use
-
Deionized water, high purity
-
Rotary evaporator
-
Drying oven
-
Tube furnace with temperature controller
Procedure:
-
Determine the Pore Volume of the Support: Accurately determine the pore volume of the γ-Al2O3 support by titrating with deionized water until the point of incipient wetness is reached (the point at which the pores are filled with water, and the material just begins to appear wet). This value is crucial for preparing the impregnation solution of the correct volume.
-
Prepare the Impregnation Solution:
-
Calculate the required mass of [Rh(en)3]Cl3·3H2O to achieve a 1 wt% rhodium loading on the desired mass of γ-Al2O3.
-
Dissolve the calculated mass of the rhodium precursor in a volume of deionized water equal to the pre-determined pore volume of the alumina support. Ensure complete dissolution of the complex.
-
-
Impregnation:
-
Add the impregnation solution dropwise to the γ-Al2O3 support while continuously mixing or tumbling the support to ensure uniform distribution of the solution.
-
Continue mixing for at least 1 hour at room temperature to allow for the equilibration of the precursor within the pores of the support.
-
-
Drying:
-
Transfer the impregnated support to a rotary evaporator and dry under reduced pressure at 60-80 °C until a free-flowing powder is obtained. This slow drying process helps to prevent the migration of the precursor to the exterior surface of the support particles.
-
Alternatively, the material can be dried in a vacuum oven at 80-100 °C overnight.
-
-
Calcination and Reduction (Thermal Treatment):
-
Place the dried catalyst powder in a quartz tube and load it into a tube furnace.
-
Calcination: Heat the catalyst under a flow of an inert gas (e.g., nitrogen or argon) or a lean oxygen/inert gas mixture (e.g., 5% O2 in N2) to a temperature of 300-400 °C at a ramp rate of 5 °C/min and hold for 2-4 hours. This step is designed to decompose the ethylenediamine ligands.[5][6]
-
Reduction: After calcination, switch the gas flow to a reducing atmosphere (e.g., 5-10% H2 in N2) and increase the temperature to 400-500 °C at a ramp rate of 5 °C/min. Hold at this temperature for 2-4 hours to reduce the rhodium oxide species to metallic rhodium.
-
Cool the catalyst to room temperature under an inert gas flow before handling.
-
Pro-Tip: The choice of calcination and reduction temperatures is critical and may require optimization depending on the specific support material and desired final catalyst properties. Thermogravimetric analysis (TGA) of the impregnated, dried catalyst can provide valuable information on the decomposition temperature of the [Rh(en)3]Cl3·3H2O complex on the support.
Visualizing the Synthesis Workflow
Aromatic/Heteroaromatic Substrate + H2 --(Rh/Support Catalyst)--> Saturated Product
Caption: The role of the precursor in achieving high catalytic performance.
Conclusion and Future Outlook
The use of [Rh(en)3]Cl3·3H2O as a precursor offers a promising route to the synthesis of highly dispersed and active supported rhodium catalysts. The stabilizing effect of the ethylenediamine ligands during the preparation process can lead to smaller and more uniform rhodium nanoparticles, which is a key determinant of catalytic performance. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to develop and optimize their own supported rhodium catalysts for a wide range of applications in the pharmaceutical and fine chemical industries.
Further research into the in-situ characterization of the decomposition of [Rh(en)3]Cl3·3H2O on different support materials would provide deeper insights into the catalyst formation mechanism and allow for even more precise control over the final catalyst properties. The exploration of these catalysts in a broader range of organic transformations relevant to drug development is also a promising area for future investigation.
References
- Niemantsverdriet, J. W. (2007).
- Farrauto, R. J., & Bartholomew, C. H. (1997). Fundamentals of Industrial Catalytic Processes. Blackie Academic & Professional.
- Thomas, J. M., & Thomas, W. J. (1996).
- Le Page, J. F., et al. (1987).
- Sadler, P. J., & Guo, Z. (1998). Metal complexes in medicine: design and mechanism of action. Pure and Applied Chemistry, 70(4), 863-871.
- Hartwig, J. F. (2010).
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Cornils, B., & Herrmann, W. A. (Eds.). (2002). Applied homogeneous catalysis with organometallic compounds: a comprehensive handbook in three volumes. John Wiley & Sons.
- Briggs, D., & Seah, M. P. (Eds.). (1990). Practical surface analysis: Auger and X-ray photoelectron spectroscopy (Vol. 1). John Wiley & Sons.
- Ertl, G., Knözinger, H., Schüth, F., & Weitkamp, J. (Eds.). (2008).
- Gates, B. C. (1992).
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
- Sheldon, R. A., & van Bekkum, H. (Eds.). (2001).
- Somorjai, G. A., & Li, Y. (2010).
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. Effects of calcination and activation conditions on ordered mesoporous carbon supported iron catalysts for production of lower olefins from synthesis gas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Note: Elucidating the DNA Binding Interactions of Tris(ethylenediamine)rhodium(III) Trichloride
Abstract: The interaction between small molecules and deoxyribonucleic acid (DNA) is a cornerstone of modern pharmacology and drug development, particularly in the pursuit of novel anticancer agents. Transition metal complexes, with their diverse coordination geometries, redox properties, and ligand variability, offer a rich scaffold for designing DNA-targeting compounds.[1] Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, is a kinetically inert, octahedral coordination complex that serves as an excellent model for studying non-covalent DNA interactions.[2] This application note provides a comprehensive guide for researchers, detailing the theoretical underpinnings and practical protocols for characterizing the DNA binding properties of [Rh(en)₃]Cl₃ using a suite of spectroscopic and hydrodynamic techniques.
Introduction: The Rationale for Studying [Rh(en)₃]Cl₃-DNA Interactions
The therapeutic efficacy of many metal-based drugs, including cisplatin and its derivatives, stems from their ability to interact with DNA. These interactions can be covalent, leading to adducts that disrupt replication, or non-covalent, involving modes such as intercalation, groove binding, or electrostatic association.[1] Rhodium(III) complexes are of particular interest due to their kinetic inertness, which minimizes ligand exchange in biological media, ensuring that the intact complex is the species interacting with the biological target.[1][2]
Physicochemical Properties of the Complex
A thorough understanding of the subject compound is paramount before commencing any experimental work.
| Property | Value | Reference |
| Chemical Formula | C₆H₃₀Cl₃N₆O₃Rh | [2] |
| Molecular Weight | 443.61 g/mol | [4] |
| Appearance | Pale yellow to off-white crystalline solid | [2][4] |
| CAS Number | 15004-86-1 | [2] |
| Melting Point | >300 °C (decomposes) | [2][5] |
| Coordination Geometry | Octahedral | [2] |
| Key Feature | Kinetically inert, stable in solution | [2] |
Foundational Concepts: Modes of Non-Covalent DNA Binding
Transition metal complexes primarily interact with the DNA double helix through three non-covalent modes. The interpretation of all subsequent experimental data relies on understanding the physical consequences of each binding type.
-
Intercalation: Involves the insertion of a planar ligand of the complex between the base pairs of the DNA helix. This causes a separation of the base pairs, leading to a lengthening and unwinding of the DNA structure.[6]
-
Groove Binding: The complex fits into the major or minor grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions, causing minimal perturbation to the overall DNA structure.[6]
-
Electrostatic Interaction: A cationic metal complex is attracted to the anionic phosphate backbone of DNA. This is a long-range, non-specific interaction that does not significantly alter the DNA conformation.[1][6]
Caption: Figure 2: Integrated Workflow for DNA Binding Analysis.
| Experimental Result | Intercalation | Groove Binding | Electrostatic |
| UV-Vis: Hypochromism & Bathochromism | Yes | Possible, but minor | Unlikely |
| Fluorescence: Strong EtBr Displacement | Yes | Possible, if groove is blocked | No |
| Circular Dichroism: Large Perturbation | Yes | Minor Perturbation | No Change |
| Viscometry: Significant Increase | Yes | No significant change | No Change |
If experiments on [Rh(en)₃]Cl₃ yield significant hypochromism, strong fluorescence quenching, major perturbations in the CD spectrum, and a marked increase in viscosity, the collective evidence strongly supports an intercalative binding mode . The calculated Kₑ and Kₛᵥ values provide quantitative measures of the binding strength.
References
-
PubMed. (n.d.). Interaction of rhodium(III) with DNA. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Retrieved January 16, 2026, from [Link]
-
American Elements. (n.d.). Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Tris(Ethylenediamine)cobalt(III) Chloride. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of complexes a 1a, b 1b and c 2c DNA in.... Retrieved January 16, 2026, from [Link]
-
MySkinRecipes. (n.d.). Tris(ethylenediamine)rhodium(III) chloride trihydrate. Retrieved January 16, 2026, from [Link]
-
Farmacia Journal. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Retrieved January 16, 2026, from [Link]
-
MDPI. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Retrieved January 16, 2026, from [Link]
-
PubMed. (2019). Comment on the frequently used method of the metal complex-DNA binding constant determination from UV-Vis data. Retrieved January 16, 2026, from [Link]
-
PubMed. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. Retrieved January 16, 2026, from [Link]
-
PubMed. (2011). Highly cytotoxic substitutionally inert rhodium(III) tris(chelate) complexes: DNA binding modes and biological impact on human cancer cells. Retrieved January 16, 2026, from [Link]
-
NIH. (2011). DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxic half-sandwich rhodium(III) complexes: Polypyridyl ligand influence on their DNA binding properties and cellular uptake | Request PDF. Retrieved January 16, 2026, from [Link]
-
JoVE. (n.d.). The Circular Dichroism Spectroscopy Technique to Study DNA-Protein Interactions. Retrieved January 16, 2026, from [Link]
Sources
Application Notes and Protocols: Evaluating the Anticancer Activity and Cytotoxicity of [Rh(en)3]Cl3·3H2O
Introduction: The Quest for Novel Metallodrugs
The remarkable success of platinum-based drugs, such as cisplatin, has established the field of metal-based chemotherapy. However, significant challenges, including severe side effects and the development of drug resistance, necessitate the exploration of novel metallodrugs. Rhodium(III) complexes, being isoelectronic with platinum(IV) complexes, have emerged as a promising class of candidates for anticancer agents.[1] Their octahedral geometry and kinetic inertness offer unique opportunities for rational drug design, allowing for fine-tuning of their biological activity through judicious ligand selection.[2] The mechanism of action for active Rh(III) complexes can be multifaceted, ranging from DNA binding and intercalation to the induction of apoptosis, cell cycle arrest, and autophagy.[3][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the systematic evaluation of the anticancer potential of the specific coordination complex, tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)3]Cl3·3H2O.
Compound Profile: [Rh(en)3]Cl3·3H2O - A Case of Contradictory Evidence
A thorough review of the current literature reveals a significant scarcity of dedicated studies on the anticancer activity of [Rh(en)3]Cl3·3H2O. The available information is limited and presents a conflicting picture.
One study investigating ruthenium arene ethylenediamine (RAED) complexes, which are known for their strong anticancer effects, reported that the analogous Rh(III)-containing counterparts with the ethylenediamine (en) ligand were found to be inactive. This finding suggests that the ethylenediamine ligand alone may not be sufficient to confer cytotoxic activity to the rhodium center.
Conversely, some generalized reports and commercial product descriptions allude to studies where tris(ethylenediamine)rhodium(III) complexes demonstrated cytotoxic effects against cancer cell lines, purportedly through mechanisms involving DNA binding and apoptosis induction.[6] However, these claims often lack specific, verifiable data such as IC50 values or detailed mechanistic evidence in peer-reviewed publications.
This ambiguity underscores the critical need for a rigorous, foundational investigation into the bioactivity of [Rh(en)3]Cl3·3H2O. The protocols detailed below provide a systematic framework for generating reliable and reproducible data to definitively characterize its cytotoxic and anticancer properties.
Section 1: Foundational Cytotoxicity Assessment Protocol
The first essential step is to determine if [Rh(en)3]Cl3·3H2O exhibits cytotoxic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle of the MTT Assay
Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, one can quantify the reduction in cell viability upon exposure to a test compound.
Step-by-Step Protocol for MTT Assay
-
Cell Culture & Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA when they reach 70-80% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
Seed 5,000 to 10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of [Rh(en)3]Cl3·3H2O (e.g., 10 mM) in a suitable solvent like sterile, deionized water or DMSO. Note the final concentration of the solvent in the culture medium, as high concentrations of DMSO can be toxic to cells (typically keep below 0.5%).
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 0.1 µM to 200 µM).
-
After 24 hours of incubation, carefully remove the old media from the wells and add 100 µL of fresh media containing the various concentrations of the rhodium complex.
-
Include appropriate controls:
-
Untreated Control: Cells treated with media only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.
-
Positive Control: Cells treated with a known anticancer drug like cisplatin or doxorubicin.
-
-
-
Incubation:
-
Incubate the treated plates for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the media containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: IC50 Values
Summarize the calculated IC50 values in a clear, structured table.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | [Rh(en)3]Cl3·3H2O | 48 | Experimental Result |
| A549 | [Rh(en)3]Cl3·3H2O | 48 | Experimental Result |
| HeLa | [Rh(en)3]Cl3·3H2O | 48 | Experimental Result |
| MCF-7 | Cisplatin (Control) | 48 | Experimental Result |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of [Rh(en)3]Cl3·3H2O.
Section 2: Elucidating the Mechanism of Cell Death
If the foundational screen reveals significant cytotoxicity (i.e., a low micromolar IC50), the next logical step is to determine the mode of cell death induced by the compound. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations via flow cytometry.
Step-by-Step Protocol for Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to achieve 70-80% confluency after treatment.
-
Treat the cells with [Rh(en)3]Cl3·3H2O at concentrations around its determined IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a suitable time (e.g., 24 or 48 hours).
-
Include vehicle-treated and positive control (e.g., staurosporine) samples.
-
-
Cell Harvesting:
-
Collect both the floating cells (from the supernatant) and adherent cells (by gentle trypsinization). This is crucial as apoptotic cells may detach.
-
Combine the supernatant and the harvested adherent cells, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up the instrument with appropriate compensation to correct for spectral overlap between FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
Generate a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).
-
Apoptosis Detection Workflow
Caption: Principle of differentiating cell states with Annexin V and PI.
Section 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis. Analyzing the cell cycle distribution is therefore a critical step in mechanistic studies.
Principle of Cell Cycle Analysis
This technique uses a fluorescent dye, typically Propidium Iodide (PI), that stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. A flow cytometer can then measure the fluorescence of a large population of cells, generating a histogram that reveals the distribution of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Step-by-Step Protocol for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at IC50 concentrations as described in the apoptosis protocol.
-
Harvest both floating and adherent cells and wash once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or overnight). Fixation permeabilizes the cells, allowing the dye to enter.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of cell count versus PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase (G1, S, G2/M, and sub-G1).
-
Cell Cycle Phases and Drug-Induced Arrest
Caption: The cell cycle and potential points of drug-induced arrest.
Potential Mechanisms of Action: Insights from Active Rh(III) Complexes
Should [Rh(en)3]Cl3·3H2O demonstrate significant and interesting biological activity in the assays above, further investigation into its precise mechanism of action would be warranted. Based on studies of other cytotoxic Rh(III) complexes, potential pathways to explore include:
-
DNA Interaction: Investigating whether the complex binds to DNA, either covalently or through intercalation, which can disrupt replication and transcription.[1]
-
STAT3 Pathway Inhibition: Some Rh(III) complexes have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[4]
-
Induction of Reactive Oxygen Species (ROS): The complex could induce oxidative stress within cancer cells, leading to damage of cellular components and triggering apoptosis.
-
Mitochondrial Dysfunction: The compound might target mitochondria, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
General Signaling Pathways for Rh(III) Complexes
Caption: Potential mechanisms of action for cytotoxic Rh(III) complexes.
Conclusion and Future Directions
The application notes provided herein offer a comprehensive, step-by-step framework for the initial evaluation of this compound, or any novel coordination complex. By first establishing a dose-dependent cytotoxic profile and then proceeding to elucidate the mechanisms of cell death and cell cycle perturbation, researchers can build a solid foundation of evidence. This systematic approach is paramount for identifying genuinely promising candidates for further preclinical and clinical development in the ongoing search for the next generation of effective metallodrugs.
References
-
Gu, Y., Yang, K., Yang, Q., Li, H., Hu, M., Ma, M., Chen, N., Liu, Y., Liang, H., & Chen, Z. (2023). Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy. Journal of Medicinal Chemistry, 66(14), 9592–9606. [Link]
-
Haque, A., Al-Ghamdi, M. S., Al-Mishari, A. A., Alfaifi, M. Y., Al-Agamy, M. H. M., Al-Harbi, S. A., ... & Islam, M. T. (2024). Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis. Scientific Reports, 14(1), 1-16. [Link]
-
Novohradsky, V., Zerzankova, L., Stepankova, J., Vranova, A., Kasparkova, J., & Vicha, R. (2021). Anticancer Half-Sandwich Rhodium(III) Complexes. Molecules, 26(11), 3369. [Link]
-
Gu, Y., Yang, K., Yang, Q., Li, H., Hu, M., Ma, M., Chen, N., Liu, Y., Liang, H., & Chen, Z. (2023). Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy. Journal of Medicinal Chemistry, 66(14), 9592-9606. [Link]
-
Wang, Y., Wang, D., & Wang, F. (2024). Rhodium-based metallodrugs for biological applications: current status and future perspectives. Journal of Materials Chemistry B, 12(1), 23-41. [Link]
-
Liang, J. (2015). synthesis and in-vitro evaluation of anticancer rh(iii) complexes. Conference Paper. [Link]
-
Novohradsky, V., Zerzankova, L., Stepankova, J., Vranova, A., Kasparkova, J., & Vicha, R. (2021). Anticancer Half-Sandwich Rhodium(III) Complexes. Molecules, 26(11), 3369. [Link]
-
PubChem. (n.d.). Trichlorotris(ethylenediamine)rhodium(III) trihydrate. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
Electrochemical Characterization of Tris(ethylenediamine)rhodium(III) [Rh(en)₃]³⁺: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The tris(ethylenediamine)rhodium(III) ([Rh(en)₃]³⁺) complex serves as a valuable model system in coordination chemistry due to its well-defined octahedral geometry and kinetic inertness.[1] Its electrochemical behavior provides fundamental insights into the electron transfer properties of d⁶ metal centers. This application note presents a comprehensive guide to the electrochemical analysis of [Rh(en)₃]³⁺, with a focus on cyclic voltammetry (CV). We provide detailed, field-tested protocols for sample preparation, experimental setup, and data acquisition. Furthermore, we delve into the causality behind experimental choices and the interpretation of voltammetric data, enabling researchers to probe the redox characteristics of this and similar metal complexes with confidence.
Introduction: The Significance of [Rh(en)₃]³⁺ Electrochemistry
Rhodium(III) complexes are pivotal in fields ranging from homogeneous catalysis to the development of novel therapeutic agents.[2] The tris(ethylenediamine)rhodium(III) cation, [Rh(en)₃]³⁺, is a classic example of a kinetically inert, low-spin d⁶ octahedral complex.[1] Understanding its redox behavior—the potentials at which it accepts electrons and the stability of the resulting reduced species (Rh(II) and Rh(I))—is crucial for designing catalysts and understanding potential biological redox cycling.
Electrochemical techniques, particularly cyclic voltammetry, offer a powerful and direct method to investigate these properties.[3] By measuring the current response of the complex to a varying applied potential, we can determine formal redox potentials, probe the kinetics of electron transfer, and assess the stability of different oxidation states.[4] This note serves as a practical guide for researchers undertaking such studies.
Foundational Principles: Redox Behavior of Rhodium Complexes
The electrochemistry of rhodium complexes is typically centered on the metal ion. For [Rh(en)₃]³⁺, the primary process of interest is the reduction of the Rh(III) center. Depending on the solvent, supporting electrolyte, and ligand environment, this can occur as two sequential one-electron steps or a single two-electron event.[5]
-
Step 1: Rh(III) + e⁻ ⇌ Rh(II)
-
Step 2: Rh(II) + e⁻ ⇌ Rh(I)
The ethylenediamine (en) ligand is a saturated bidentate amine, a strong σ-donor but lacking the π-acceptor capabilities of ligands like bipyridine or terpyridine.[6] The absence of π-backbonding can influence the stability of the lower oxidation states (Rh(II), Rh(I)), which may affect the reversibility of the redox processes observed in the voltammogram.[7]
Experimental Workflow and Protocols
A successful electrochemical experiment relies on meticulous preparation and a systematic workflow. The following diagram and protocols outline the critical steps from preparation to analysis.
Caption: Experimental workflow for cyclic voltammetry analysis.
Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| [Rh(en)₃]Cl₃·3H₂O | Analytical Grade | Analyte |
| Supporting Electrolyte | e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or KNO₃ | Ensures solution conductivity; minimizes IR drop |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), or H₂O | Dissolves analyte and electrolyte |
| Polishing Material | 0.05 µm Alumina Slurry | Prepares working electrode surface |
| Inert Gas | High Purity Nitrogen (N₂) or Argon (Ar) | Removes dissolved oxygen |
Protocol 1: Electrode Preparation (Self-Validation)
The quality of the working electrode surface is paramount for reproducible results. An improperly polished electrode is a common source of experimental error.
-
Working Electrode (Glassy Carbon):
-
Place a small amount of 0.05 µm alumina slurry on a polishing pad.
-
Polish the electrode surface in a figure-eight motion for 60 seconds.
-
Rinse the electrode thoroughly with deionized water, then with the chosen experimental solvent (e.g., acetonitrile).
-
Dry the electrode surface with a lint-free wipe or a stream of inert gas.
-
Validation Step: The electrode surface should appear mirror-like. A hazy or scratched surface indicates poor polishing and the process should be repeated.
-
-
Reference Electrode (Ag/AgCl):
-
Ensure the filling solution is at the correct level and free of air bubbles.
-
Check for salt crystals on the porous frit, which can impede ion flow. If present, gently dissolve by soaking the tip in deionized water.
-
-
Counter Electrode (Platinum Wire):
-
Clean the wire by rinsing with solvent. For more rigorous cleaning, flame-annealing or immersion in dilute acid can be performed, followed by thorough rinsing.
-
Protocol 2: Cyclic Voltammetry Data Acquisition
This protocol assumes the use of a standard three-electrode setup and a potentiostat.[8][9]
-
Cell Assembly: Assemble the clean, dry electrochemical cell. Add 5-10 mL of the 0.1 M supporting electrolyte solution.
-
Deoxygenation: Insert the inert gas tube below the solution surface and bubble the gas through the solution for at least 10-15 minutes. This step is critical as dissolved O₂ is electroactive and can interfere with the measurement.[9]
-
Background Scan:
-
Raise the gas tube above the solution surface to maintain an inert atmosphere without disturbing the solution.
-
Set the potentiostat parameters. For [Rh(en)₃]³⁺ in a non-aqueous solvent, a typical starting range is +0.2 V to -1.8 V vs. Ag/AgCl.[5] Set the scan rate to 100 mV/s.
-
Run the cyclic voltammogram. The resulting curve should be largely flat and featureless within the potential window, confirming the purity of the electrolyte and solvent.
-
-
Analyte Measurement:
-
Add a known amount of the [Rh(en)₃]³⁺ stock solution to the cell to achieve the desired concentration (e.g., 1 mM).
-
Gently swirl or bubble gas for 30 seconds to mix, then allow the solution to become quiescent for 1 minute.
-
Run the cyclic voltammogram using the same parameters as the background scan.
-
-
Scan Rate Dependence (Validation): To verify a diffusion-controlled process, vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) and record a voltammogram at each rate.[9]
Data Interpretation and Analysis
The resulting cyclic voltammogram (CV) contains a wealth of information. For a reversible, one-electron process, the CV will exhibit a characteristic duck shape.[8]
Caption: Relationship between the redox process and the CV shape.
Key Electrochemical Parameters
| Parameter | Calculation | Interpretation |
| Formal Potential (E°') | (Epa + Epc) / 2 | The thermodynamic potential for the redox couple. |
| Peak Separation (ΔEp) | Epa - Epc | A measure of electron transfer kinetics. For a reversible one-electron process, ΔEp ≈ 59 mV at 25°C.[3] Larger values suggest quasi-reversible or irreversible kinetics. |
| Peak Current Ratio | Ipa / Ipc | For a stable, reversible system, this ratio should be close to 1. A ratio ≠ 1 suggests coupled chemical reactions following electron transfer. |
Analyzing Scan Rate Data
For a diffusion-controlled process, the peak current (Ip) is proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation. A plot of Ip vs. ν¹/² should be linear and pass through the origin. This confirms that the measured current is due to the analyte diffusing to the electrode and not from an adsorbed species.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| No or Low Signal | Improper cell connection; Low analyte concentration; Electrode not connected. | Check all cable connections; Verify analyte concentration; Ensure all three electrodes are properly immersed and connected. |
| Broad, Poorly Defined Peaks | High solution resistance (IR drop); Poorly polished electrode; Slow electron transfer. | Move reference electrode closer to working electrode; Repolish working electrode; Lower scan rate. |
| Extra Peaks in Voltammogram | Presence of dissolved oxygen; Impurities in solvent or electrolyte. | Deoxygenate solution for a longer period; Use high-purity solvents and electrolytes; Run a background scan to confirm purity. |
| Drifting Baseline | Electrode surface fouling; Insufficient equilibration time. | Polish electrode between runs; Allow solution to become quiescent before scanning. |
Conclusion
The electrochemical analysis of tris(ethylenediamine)rhodium(III) is a robust method for determining its fundamental redox properties. By following the detailed protocols for electrode preparation, experimental setup, and data acquisition outlined in this note, researchers can obtain high-quality, reproducible cyclic voltammograms. Proper interpretation of these voltammograms provides critical data on formal potentials and electron transfer kinetics, which are essential for applications in catalysis, materials science, and medicinal chemistry.
References
-
Gardinier, J. R., et al. (2012). Syntheses and Electronic Properties of Rhodium(III) Complexes Bearing a Redox-Active Ligand. Inorganic Chemistry, 51(20), 10572–10580. [Link]
-
Sharma, M., & Agarwal, D. D. (2022). Electrochemical Studies of Metal Complexes in Non-Aqueous Solvent. International Research Journal of Multidisciplinary En-Tech Scholarship. [Link]
-
Majher, J. D., et al. (2022). Rhodium diamidobenzene complexes: a tale of different substituents on the diamidobenzene ligand. Chemical Science, 13(30), 8869–8881. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Electrochemical Study of Metal Complexes. [Link]
-
Coste, S., et al. (2022). Electrochemical Properties of a Rhodium(III) Mono-Terpyridyl Complex and Use as a Catalyst for Light-Driven Hydrogen Evolution in Water. Molecules, 27(19), 6249. [Link]
-
Wanniarachchi, S., et al. (2012). Syntheses and Electronic Properties of Rhodium(III) Complexes Bearing a Redox-Active Ligand. Inorganic Chemistry. [Link]
-
Wanniarachchi, S., et al. (2012). Syntheses and electronic properties of rhodium(III) complexes bearing a redox-active ligand. Inorganic Chemistry, 51(20), 10572-80. [Link]
-
Van Leeuwen, H. P. (1987). Electrochemical analysis of metal complexes. Wageningen University and Research. [Link]
-
Wiedner, E. S., et al. (2015). Chemical and Electrochemical Properties of [Cp*Rh] Complexes Supported by a Hybrid Phosphine-Imine Ligand. Inorganic Chemistry, 54(17), 8326–8335. [Link]
-
Larrabee, J. A. (2016). Synthesis, Characterization, and Redox Chemistry of Manganese and Rhodium Complexes Supported by Unorthodox Diimine Ligands. KU ScholarWorks. [Link]
-
Guedes da Silva, M. F. C., et al. (2015). Redox potential, ligand and structural effects in rhodium(I) complexes. ResearchGate. [Link]
-
Al-amdani, M., et al. (2020). Synthesis, characterization, electrochemical studies and antimicrobial activities of metal complexes. ResearchGate. [Link]
-
Nyokong, T., et al. (1990). Cyclic voltammetry and spectroelectrochemistry of rhodium phthalocyanines. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Abe, M., et al. (2001). Redox Properties of Rhodium(III) Oxo-Bridged Carboxylate Complexes. ResearchGate. [Link]
-
University of Missouri–St. Louis. (n.d.). Cyclic Voltammetry. [Link]
-
American Elements. (n.d.). Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. [Link]
-
Majher, J. D., et al. (2022). Rhodium diamidobenzene complexes: a tale of different substituents on the diamidobenzene ligand. PubMed Central. [Link]
-
Beshahwored, S. S. (2021). Cyclic Voltammetric (CV) Evaluation of Electrochemical Behaviors of K3[Fe(CN)6] and Uric Acid. Journal of Nutrition and Food Sciences, 11(6). [Link]
-
Elmer, J. D., & Johnson, C. S. (1968). Conformational analysis of diamagnetic tris-ethylenediamine complexes by proton magnetic resonance. Spectra of tris(ethylenediamine) rhodium(III). Inorganic Chemistry, 7(4), 677–680. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of [Rh(en)3]Cl3·3H2O
Welcome to the technical support center for the purification of tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)3]Cl3·3H2O. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important rhodium complex. As a chiral coordination complex, [Rh(en)3]Cl3·3H2O is a valuable precursor for catalysts used in asymmetric synthesis, particularly for producing enantiomerically pure compounds.[1] This guide provides in-depth, field-proven insights to ensure the successful purification of this compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of [Rh(en)3]Cl3·3H2O, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Significantly less than the expected 70-85% yield of [Rh(en)3]Cl3·3H2O is recovered after synthesis and initial precipitation.[2]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction between rhodium(III) chloride (RhCl3·xH2O) and ethylenediamine (en) may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or incorrect stoichiometry.[2] | Protocol Adjustment: Ensure a 1:3 molar ratio of RhCl3 to ethylenediamine.[2] Maintain the reaction temperature between 60-80°C for 6-12 hours under reflux.[2] Temperatures exceeding 80°C can lead to the degradation of the ethylenediamine ligands.[2] |
| Incorrect pH | The pH of the reaction mixture is critical. If the solution is too acidic (pH < 6), ethylenediamine will be protonated, hindering its ability to coordinate with the rhodium center.[2] | pH Monitoring and Adjustment: Maintain the pH of the reaction mixture between 6 and 7.[2] Use a dilute solution of NaOH to carefully adjust the pH as needed.[2] |
| Loss of Product During Washing | The product, [Rh(en)3]Cl3·3H2O, has some solubility in water, especially hot water. Excessive washing or using a large volume of hot solvent for washing can lead to significant product loss. | Washing Protocol: Wash the crude product with small portions of ice-cold water or a 10% solution of ethylenediamine in methanol to remove unreacted starting materials and byproducts. Follow with a rinse with a low-boiling point solvent like ether to aid in drying. |
| Presence of Water in Reactants (for non-aqueous synthesis) | For syntheses carried out in non-aqueous solvents like methanol, the presence of water can significantly reduce the yield. This is particularly relevant when using anhydrous ethylenediamine is specified. | Use of Anhydrous Reagents: Ensure that the ethylenediamine and any solvents used are properly dried and anhydrous. Ethylenediamine is hygroscopic and can absorb a significant amount of water from the atmosphere. |
Issue 2: Contamination of the Final Product
Symptoms:
-
The final product is not a uniform crystalline solid.
-
Characterization data (e.g., NMR, IR, elemental analysis) indicates the presence of impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction can leave unreacted RhCl3·xH2O or ethylenediamine in the crude product. | Recrystallization: The most effective method for removing unreacted starting materials and other soluble impurities is recrystallization from hot water.[2] The product is dissolved in a minimum amount of hot water and allowed to cool slowly to form pure crystals. |
| Formation of Byproducts | Side reactions can lead to the formation of other rhodium complexes, such as partially substituted species like [Rh(en)2Cl2]Cl. | Controlled Reaction Conditions: Strict adherence to the optimal reaction conditions (temperature, pH, stoichiometry) will minimize the formation of byproducts.[2] |
| Hydrolysis of the Complex | In aqueous solutions, particularly at elevated temperatures or non-neutral pH, the [Rh(en)3]3+ cation can undergo hydrolysis, leading to the formation of aqua or hydroxo complexes.[3][4][5] | pH Control and Temperature Management: Maintain a neutral to slightly acidic pH during recrystallization and avoid prolonged heating. |
| Incomplete Removal of the Catalyst (if used) | In some synthetic procedures, a catalyst like zinc dust may be used. If not completely removed, it will contaminate the final product. | Careful Filtration and Washing: After the reaction, ensure all solid catalyst is removed by filtration. Washing the product with a suitable solvent can also help remove any residual catalyst. |
Issue 3: Difficulty in Obtaining Crystalline Product
Symptoms:
-
The product precipitates as an oil or an amorphous solid rather than well-defined crystals.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Rapid Cooling During Recrystallization | Cooling the saturated solution too quickly can lead to the rapid precipitation of an amorphous solid instead of the formation of well-ordered crystals. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Presence of Impurities | Impurities can inhibit crystal growth by adsorbing onto the crystal lattice. | Thorough Purification: Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary wash of the crude solid can be beneficial. |
| Supersaturation | The solution may be too concentrated, leading to rapid precipitation. | Solvent Adjustment: If an oil forms, try adding a small amount of additional hot solvent to dissolve it, and then allow the solution to cool slowly again. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing [Rh(en)3]Cl3·3H2O?
A1: The most common and effective solvent for the recrystallization of [Rh(en)3]Cl3·3H2O is hot water.[2] The complex has good solubility in hot water and is significantly less soluble in cold water, which allows for good recovery of the purified product upon cooling.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of your [Rh(en)3]Cl3·3H2O:
-
Melting Point: A sharp melting point above 300 °C is indicative of high purity.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the coordinated ethylenediamine ligands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the complex and the absence of organic impurities.
-
Elemental Analysis: The experimentally determined percentages of C, H, N, and Cl should be in close agreement with the calculated values for the molecular formula C6H30Cl3N6O3Rh.
Q3: My product is a different color than expected. What does this mean?
A3: The expected color of [Rh(en)3]Cl3·3H2O is typically a white or off-white powder.[7] A significant deviation in color, such as a yellow or orange hue, could indicate the presence of impurities. For instance, some partially substituted rhodium ammine chloride complexes can be yellow or orange.[8][9] In such cases, further purification by recrystallization is recommended.
Q4: Can I use a different rhodium salt as a starting material?
A4: While hydrated rhodium(III) chloride (RhCl3·xH2O) is the most common starting material, other rhodium salts can potentially be used.[8][10] However, the reaction conditions, including stoichiometry and pH, may need to be adjusted accordingly. It is crucial to consult the literature for specific protocols related to the chosen starting material.
III. Experimental Protocols
Protocol 1: Synthesis and Purification of [Rh(en)3]Cl3·3H2O
This protocol is a standard method for the preparation and purification of the title compound.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl3·3H2O)
-
Ethylenediamine (en)
-
Deionized water
-
Dilute sodium hydroxide (NaOH) solution
-
Methanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve RhCl3·3H2O in deionized water.
-
Addition of Ethylenediamine: While stirring, slowly add a 1:3 molar equivalent of ethylenediamine to the rhodium chloride solution.[2]
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to 6-7 using a dilute NaOH solution.[2]
-
Reflux: Heat the reaction mixture to 60-80°C and maintain it under reflux with continuous stirring for 6-12 hours.[2]
-
Cooling and Precipitation: After the reflux period, allow the solution to cool to room temperature. The crude product should precipitate out of the solution. Further cooling in an ice bath can increase the yield.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid with small portions of ice-cold deionized water, followed by methanol, and finally diethyl ether to facilitate drying.
-
Recrystallization: Dissolve the crude product in a minimum amount of boiling deionized water. Allow the solution to cool slowly to room temperature to form crystals. If necessary, cool the solution further in an ice bath.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water and then diethyl ether. Dry the final product in a desiccator over a suitable drying agent.
Workflow Diagram: Synthesis and Purification
Sources
- 1. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Why presence of [Cr(H2O)3Cl3].3H2O cannot be detected in solution | Filo [askfilo.com]
- 5. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 6. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
Common impurities in Tris(ethylenediamine)rhodium(III) trichloride and their removal
Welcome to the technical support center for Tris(ethylenediamine)rhodium(III) trichloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the purity and handling of this coordination complex. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific problems you may encounter during your work with Tris(ethylenediamine)rhodium(III) trichloride, directly linking them to potential impurities and providing detailed protocols for their removal.
Question 1: My final product is a mixture of yellow and orange-yellow crystals. What are the likely impurities, and how can I obtain a uniformly pale-yellow product?
Answer:
The presence of varied crystal colors in your Tris(ethylenediamine)rhodium(III) trichloride, which should be a pale-yellow solid, strongly suggests the presence of impurities. The most common culprits are unreacted starting materials and partially substituted rhodium complexes that form as byproducts during the synthesis.
Common Impurities:
-
Unreacted Rhodium(III) Chloride (RhCl₃·xH₂O): This starting material is a dark red or brown solid. Even small amounts can impart a darker, brownish tint to your final product.
-
Excess Ethylenediamine (en): While colorless itself, excess ethylenediamine can lead to the formation of other complex species or remain as a sticky, odorous residue on the crystals.
-
Partially Substituted Rhodium Complexes: These are intermediate species where not all three ethylenediamine ligands have coordinated to the rhodium center. Common examples include:
-
cis-[Rh(en)₂(H₂O)Cl]²⁺
-
trans-[Rh(en)₂(H₂O)Cl]²⁺
-
cis-[Rh(en)₂Cl₂]⁺
-
trans-[Rh(en)₂Cl₂]⁺ These complexes often have different colors (ranging from yellow to orange) and solubilities compared to the desired tris-complex, leading to a non-uniform appearance.
-
The Causality Behind Impurity Formation:
These impurities typically arise from suboptimal reaction conditions. The reaction between rhodium(III) chloride and ethylenediamine is a stepwise ligand substitution process. To favor the formation of the fully substituted [Rh(en)₃]³⁺ complex, it is crucial to maintain a precise stoichiometric ratio of reactants (1:3 RhCl₃ to ethylenediamine), control the pH to be between 6 and 7, and maintain a reaction temperature of 60–80°C. Deviations from these parameters can halt the substitution at an intermediate stage, resulting in the aforementioned impurities. For instance, a pH below 6 can lead to incomplete coordination.
Removal Protocol: Recrystallization from Hot Water
Recrystallization is a highly effective method for purifying Tris(ethylenediamine)rhodium(III) trichloride. This technique exploits the differences in solubility between the desired product and the impurities at different temperatures. The desired complex is sparingly soluble in cold water but its solubility increases significantly in hot water.
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a fume hood, place your impure Tris(ethylenediamine)rhodium(III) trichloride in an Erlenmeyer flask. Add a minimal amount of deionized water (a good starting point is approximately 10 mL of water per gram of crude product).
-
Heating: Gently heat the suspension on a hot plate with constant stirring. Bring the solution to a near boil. The goal is to dissolve the solid completely. If undissolved solid remains, add small aliquots of hot deionized water until a clear solution is obtained. Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, unreacted RhCl₃), perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pale-yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of ice-cold deionized water to remove any remaining soluble impurities. Follow this with a wash using a small portion of cold ethanol to help dry the crystals.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium chloride) to a constant weight.
The following diagram illustrates the workflow for troubleshooting and purifying your Tris(ethylenediamine)rhodium(III) trichloride:
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the properties and handling of Tris(ethylenediamine)rhodium(III) trichloride.
Question 2: What is the role of the three water molecules in the formula [Rh(en)₃]Cl₃·3H₂O? Are they coordinated to the rhodium center?
Answer:
The three water molecules in the formula are not directly bonded to the rhodium(III) ion. Instead, they are water of crystallization, also known as lattice water. These water molecules are incorporated into the crystal structure and are held in place by hydrogen bonds with the chloride anions and the amine groups of the ethylenediamine ligands. This extensive hydrogen bonding network contributes to the stability of the crystal lattice.
Question 3: How stable is Tris(ethylenediamine)rhodium(III) trichloride in aqueous solution? Is hydrolysis a concern?
Answer:
Tris(ethylenediamine)rhodium(III) trichloride is kinetically inert and relatively stable in aqueous solution, especially in neutral or slightly acidic conditions. The chelate effect of the three bidentate ethylenediamine ligands contributes significantly to its stability. However, under prolonged heating in aqueous solution or under strongly basic conditions, hydrolysis can occur, leading to the slow substitution of the ethylenediamine ligands with water or hydroxide ions. For most applications, the complex can be considered stable in aqueous solutions at room temperature for reasonable periods.
Question 4: Can I use a different solvent for recrystallization?
Answer:
While water is the most common and effective solvent for the recrystallization of Tris(ethylenediamine)rhodium(III) trichloride, other polar solvents could potentially be used. However, the solubility characteristics in other solvents may not be as favorable. For instance, the complex has low solubility in alcohols like ethanol, which is why ethanol is used to wash the crystals during purification. A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this particular complex, water provides an excellent balance of these properties.
Question 5: How can I confirm the purity of my final product?
Answer:
Several analytical techniques can be used to assess the purity of your Tris(ethylenediamine)rhodium(III) trichloride:
-
Elemental Analysis: This will provide the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the pure compound.
-
UV-Visible Spectroscopy: The pure complex exhibits a characteristic absorption spectrum in aqueous solution. The presence of impurities, particularly partially substituted complexes, may lead to shifts in the absorption maxima or the appearance of shoulder peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ethylenediamine ligands and can be used to detect organic impurities.
-
Melting Point: The pure compound has a high melting point, typically decomposing above 300°C. A broad melting range or a lower melting point can be indicative of impurities.
The following table summarizes the key characteristics of the desired product and common impurities:
| Compound | Appearance | Expected Outcome of Purification |
| Tris(ethylenediamine)rhodium(III) trichloride | Pale-yellow solid | Isolated as the main product after recrystallization. |
| Rhodium(III) chloride | Dark red/brown solid | Remains as an insoluble solid during hot filtration or in solution after crystallization. |
| Ethylenediamine | Colorless liquid | Remains in the filtrate after crystallization. |
| Partially substituted complexes | Yellow to orange solids | Generally have different solubilities and will remain in the filtrate or be removed by careful fractional crystallization. |
The logical relationship for identifying and removing impurities can be visualized as follows:
References
Technical Support Center: Stability and Troubleshooting for [Rh(en)3]Cl3·3H2O in Catalytic Applications
Welcome to the technical support center for the robust and versatile catalyst, tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)3]Cl3·3H2O. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to ensure the stability and optimal performance of this catalyst in your experiments.
Introduction: Understanding the Stability of [Rh(en)3]Cl3·3H2O
The [Rh(en)3]³⁺ complex is a coordination compound of rhodium in its +3 oxidation state. As a d⁶ metal ion, Rh(III) in an octahedral geometry, such as in this complex, is kinetically inert to ligand substitution. This inherent stability is a key advantage for its use as a catalyst. However, the demanding conditions of many catalytic reactions can create pathways for decomposition and deactivation. This guide will walk you through the common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction is sluggish or has stopped completely. Could my [Rh(en)3]Cl3·3H2O catalyst have decomposed?
A1: Yes, catalyst decomposition is a likely culprit. While the [Rh(en)3]³⁺ cation is thermally stable to approximately 280°C, chemical decomposition can occur under reaction conditions. A common pathway is the reduction of the Rh(III) center to a more labile Rh(I) species, which can then follow various deactivation routes. Another possibility is the formation of a catalytically inactive "dead-end" complex through an irreversible reaction with your substrate or a reaction intermediate.
Q2: What are the visual or spectroscopic signs of catalyst decomposition?
A2: A noticeable color change in your reaction mixture, from the characteristic yellow-orange of the [Rh(en)3]³⁺ complex to a darker, brownish, or black suspension, can indicate the formation of rhodium nanoparticles or other decomposition products. Spectroscopically, you can monitor the decomposition using UV-Vis spectroscopy by observing a decrease in the intensity of the absorption bands characteristic of the [Rh(en)3]³⁺ complex. ¹H NMR spectroscopy can also be insightful, as the appearance of new, unidentifiable peaks or a significant broadening of existing signals may suggest the formation of various rhodium species.
Q3: How does pH affect the stability of the [Rh(en)3]Cl3·3H2O catalyst?
A3: The pH of your reaction medium is critical. In highly acidic conditions, the ethylenediamine ligands can be protonated, which could potentially lead to ligand dissociation, although this is generally slow for the inert Rh(III) center. More significantly, in strongly basic media, the formation of rhodium hydroxo or oxo species can occur, which may precede the formation of inactive rhodium oxides. It is crucial to maintain the reaction pH within a range that is compatible with both your desired chemical transformation and the stability of the catalyst.
Q4: Can the solvent I use contribute to catalyst decomposition?
A4: Absolutely. While [Rh(en)3]Cl3·3H2O is soluble in polar solvents like water, its stability can be compromised in certain organic solvents, especially at elevated temperatures. Solvents that can act as reducing agents or contain impurities can initiate the reduction of Rh(III) to Rh(I). Furthermore, coordinating solvents might compete for coordination sites if any ligand dissociation occurs, though this is less likely with the tightly bound ethylenediamine. Always use high-purity, degassed solvents.
Q5: I suspect my reagents are poisoning the catalyst. What are common culprits?
A5: Catalyst poisons are substances that bind to the catalyst and inhibit its activity. For rhodium catalysts, common poisons include sulfur-containing compounds (e.g., thiols, thioethers), phosphorus compounds (e.g., phosphines, though some are used as ligands), and strongly coordinating species like carbon monoxide (CO). These can either irreversibly bind to the rhodium center or facilitate its reduction and subsequent decomposition. It is imperative to use reagents of the highest purity and to ensure your reaction setup is free from potential contaminants.
Troubleshooting Guide
Problem 1: Low or No Catalytic Activity from the Start
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Impure Catalyst | Verify the purity of your [Rh(en)3]Cl3·3H2O using techniques like elemental analysis or UV-Vis spectroscopy. | Impurities from the synthesis of the catalyst can act as inhibitors. |
| Contaminated Reagents or Solvents | Use high-purity, degassed solvents and reagents. If necessary, purify your starting materials before use. | Trace impurities, such as sulfur compounds, can act as potent catalyst poisons. |
| Incorrect Reaction Setup | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxygen. | Oxygen can oxidize sensitive substrates or intermediates, and in some cases, may interact with the catalytic cycle. |
Problem 2: Catalyst Deactivates During the Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reduction of Rh(III) to Rh(I) | If your reaction conditions are strongly reducing, consider adding a mild re-oxidant or modifying the conditions to be less reducing. | The formation of Rh(I) can lead to catalytically inactive species or catalyst precipitation. |
| Formation of Inactive Rhodium Species | Analyze the reaction mixture for the formation of byproducts that may be reacting with the catalyst. Consider modifying the substrate or reaction conditions to disfavor these side reactions. | Substrates or intermediates can sometimes react with the catalyst to form highly stable, inactive complexes[1]. |
| Thermal Decomposition | Ensure the reaction temperature does not significantly exceed the known stability range of the catalyst, especially for prolonged reaction times. | While thermally robust, prolonged exposure to high temperatures can eventually lead to decomposition. |
| pH Shift During Reaction | Monitor the pH of your reaction mixture over time and use a suitable buffer system if necessary. | The reaction itself may produce acidic or basic byproducts that alter the pH and affect catalyst stability. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Stability using UV-Vis Spectroscopy
-
Prepare a stock solution of [Rh(en)3]Cl3·3H2O in the reaction solvent at a known concentration.
-
Record the initial UV-Vis spectrum of the stock solution to identify the characteristic absorption bands of the complex.
-
Set up the catalytic reaction and withdraw aliquots at regular intervals.
-
Dilute the aliquots to a suitable concentration and record their UV-Vis spectra.
-
A decrease in the absorbance of the characteristic peaks over time indicates a reduction in the concentration of the active catalyst.
Protocol 2: Purification of Solvents and Reagents
-
Solvents: Use commercially available anhydrous, high-purity solvents. For particularly sensitive reactions, consider further purification by passing the solvent through a column of activated alumina to remove trace water and other polar impurities. Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Liquid Reagents: If impurities are suspected, distillation under reduced pressure can be an effective purification method.
-
Solid Reagents: Recrystallization from a suitable solvent is a standard method for purifying solid starting materials.
Visualizing Decomposition Pathways
The following diagram illustrates a simplified, generalized pathway for the deactivation of a Rh(III) catalyst, which can be applicable to [Rh(en)3]Cl3·3H2O under certain catalytic conditions.
Caption: Generalized decomposition pathways for a Rh(III) catalyst.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Operate within the lowest effective temperature range for your reaction. | Minimizes the risk of thermal decomposition and undesirable side reactions. |
| pH | Maintain a neutral or near-neutral pH unless the reaction mechanism specifically requires acidic or basic conditions. Use buffers where appropriate. | Avoids ligand protonation/dissociation and the formation of inactive hydroxo/oxo species. |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) for oxygen-sensitive reactions. | Prevents oxidation of sensitive reagents and potential interference with the catalytic cycle. |
| Purity | Use high-purity catalyst, reagents, and solvents. | Prevents catalyst poisoning by common contaminants like sulfur or strongly coordinating molecules. |
References
- Cisnetti, F., & Kpodonu, P. (2021). Rhodium(III) Complexes in Homogeneous Catalysis: Recent Advances and Perspectives.
- Gao, K., & Yoshikai, N. (2014). Rhodium-Catalyzed C-H Activation. In Topics in Organometallic Chemistry (Vol. 48, pp. 143-189). Springer.
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Puddephatt, R. J. (2002). The Chemistry of Gold. Oxford University Press.
Sources
Technical Support Center: Troubleshooting Low Catalytic Activity of Tris(ethylenediamine)rhodium(III) Trichloride
Welcome to the technical support center for Tris(ethylenediamine)rhodium(III) trichloride, a versatile catalyst precursor in various organic transformations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic activity. By understanding the underlying principles of catalyst behavior, you can enhance the efficiency and reproducibility of your experiments.
General Troubleshooting Flowchart
Before delving into specific issues, the following flowchart provides a logical progression for troubleshooting common problems encountered with Tris(ethylenediamine)rhodium(III) trichloride.
Caption: General troubleshooting workflow for low catalytic activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Catalyst Integrity and Purity
Q1: My reaction is sluggish or not proceeding. How can I be sure my Tris(ethylenediamine)rhodium(III) trichloride is of sufficient quality?
A1: The purity and integrity of your catalyst precursor are paramount for achieving optimal catalytic activity. Tris(ethylenediamine)rhodium(III) trichloride, while generally stable, can be compromised by impurities from synthesis or improper handling.
-
Underlying Cause: The catalytic cycle of rhodium often involves changes in oxidation state and coordination sphere. Impurities can interfere with these processes by either coordinating to the rhodium center and blocking active sites, or by reacting with the catalyst to form inactive species.
-
Troubleshooting Steps:
-
Visual Inspection: The compound should be an off-white to yellowish crystalline solid.[1] Any significant deviation in color, such as dark spots, may indicate the presence of rhodium oxides or other impurities.
-
Purity Verification: While routine elemental analysis provides the rhodium content, it does not reveal the nature of the ligands or the presence of organic or inorganic contaminants. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the ethylenediamine ligands and their correct coordination. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the rhodium content and detect trace metal impurities.[2]
-
Source Verification: Always procure the catalyst from a reputable supplier who provides a certificate of analysis with detailed purity information.[1][3]
-
Q2: I suspect my catalyst has decomposed. What are the common decomposition pathways and how can I detect them?
A2: Decomposition of Tris(ethylenediamine)rhodium(III) trichloride can occur under harsh conditions or prolonged storage, leading to a loss of the ethylenediamine ligands or changes in the rhodium oxidation state.
-
Underlying Cause: The Rh-N bonds in the complex, while relatively stable, can be cleaved under certain conditions, leading to the formation of less active or inactive rhodium species. The Rh(III) center can also be reduced to Rh(I) or Rh(0) prematurely, which may not be the desired active state for all reactions.
-
Troubleshooting and Characterization:
-
FT-IR Spectroscopy: Compare the infrared spectrum of your catalyst with a reference spectrum. The absence or significant shift of N-H and C-N stretching vibrations characteristic of the ethylenediamine ligand would indicate decomposition.
-
X-ray Photoelectron Spectroscopy (XPS): This technique is highly sensitive to the oxidation state of rhodium. A shift in the binding energy of the Rh 3d electrons can confirm if the Rh(III) has been reduced or oxidized.[4]
-
Recrystallization: If impurities are suspected, recrystallization from hot water can be an effective purification method.[5]
-
| Parameter | Expected Specification | Potential Issue if Deviated |
| Appearance | Off-white to yellowish crystalline solid | Dark coloration may indicate decomposition or impurities. |
| Rhodium Content | ~23.2% (for the trihydrate)[3] | Lower content suggests impurities or incorrect hydration state. |
| Solubility | Soluble in water | Insolubility may point to the formation of polymeric or oxide species. |
Reaction Conditions
Q3: My catalytic activity is lower than expected. Could the reaction conditions be the culprit?
A3: Absolutely. The catalytic performance of rhodium complexes is highly sensitive to reaction parameters such as temperature, pressure, solvent, and the presence of additives.
-
Underlying Cause: Each step in the catalytic cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination, has its own activation energy and is influenced by the reaction environment. For instance, the solvent can affect the solubility of reactants and the stability of catalytic intermediates.
-
Optimization Strategies:
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or the formation of unwanted byproducts. An optimal temperature range must be determined empirically for each specific reaction. Some rhodium-catalyzed reactions exhibit structural changes at different temperatures, which can alter the number of active sites.[6][7]
-
Solvent: The choice of solvent can influence the catalyst's stability and activity. Polar solvents can stabilize charged intermediates, while nonpolar solvents may be necessary for certain substrates. It is crucial to use dry, deoxygenated solvents, as water and oxygen can act as catalyst poisons.[8]
-
Atmosphere: Many rhodium-catalyzed reactions are sensitive to air and moisture.[9][10][11][12][13] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often essential to prevent oxidation of the catalyst or sensitive reagents.
-
Catalyst Activation and Deactivation
Q4: Is an "activation" step required for Tris(ethylenediamine)rhodium(III) trichloride?
A4: Yes, in many catalytic applications, Tris(ethylenediamine)rhodium(III) trichloride serves as a pre-catalyst and requires an in-situ activation step to generate the catalytically active species.[5][14]
-
Mechanism of Activation: For reactions like hydrogenation, the Rh(III) center typically needs to be reduced to a lower oxidation state, often Rh(I), which is more catalytically active.[15] This reduction can be achieved by various methods, such as reaction with a reducing agent (e.g., H₂, NaBH₄) or by ligand exchange followed by reductive elimination. The process often involves the dissociation of one or more ligands to create a vacant coordination site for the substrate to bind.[16]
Sources
- 1. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Structural Characterization of Alumina-Supported Rh Catalysts: Effects of Ceriation and Zirconiation by using Metal–Organic Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. web.mit.edu [web.mit.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]
- 15. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Optimizing Reactions Catalyzed by [Rh(en)3]Cl3·3H2O
Welcome to the technical support center for optimizing reactions involving the tris(ethylenediamine)rhodium(III) chloride trihydrate catalyst, [Rh(en)3]Cl3·3H2O. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this robust coordination complex in homogeneous catalysis. Our approach moves beyond simple protocols to explain the fundamental principles governing catalyst behavior, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with [Rh(en)3]Cl3·3H2O.
Q1: My reaction shows no conversion. Is my [Rh(en)3]Cl3·3H2O catalyst inactive?
Answer: This is a frequent and critical first question. The issue likely stems not from the catalyst being "inactive" but from the inherent stability of the rhodium(III) center in this complex. [Rh(en)3]Cl3 is a coordinatively saturated, 18-electron Rh(III) complex with a d6 electronic configuration. This makes it kinetically inert and generally not catalytically active in its initial state.[1]
The Causality: Most homogeneous catalytic cycles involving rhodium, particularly for reactions like hydrogenation or hydroformylation, rely on more reactive Rh(I) species.[2][3] Therefore, your Rh(III) complex often serves as a precatalyst that must be reduced in situ to generate the catalytically active Rh(I) species. If your reaction mixture lacks a suitable reducing agent, the catalytic cycle will not initiate.
Troubleshooting Steps:
-
Introduce a Reducing Agent: Common strategies to reduce Rh(III) to Rh(I) involve the reaction solvent or an additive. For instance, when heating a Rh(III) precursor in an alcohol solvent like ethanol or isopropanol, the alcohol can act as a reductant.[4][5]
-
Evaluate Your Substrate/Reagents: Check if any of your starting materials or reagents (e.g., a phosphine ligand, if used as an additive) can serve as a reductant.[5]
-
Consider Gaseous Reductants: For hydrogenation reactions, H2 itself can serve as the reductant, though this often requires elevated temperatures to overcome the initial activation barrier.
Q2: The reaction is sluggish with very low yield. How can I improve the rate and conversion?
Answer: Low conversion, assuming the catalyst has been successfully activated, points to suboptimal reaction conditions. The key is to systematically evaluate the parameters that influence the catalytic turnover frequency.
The Causality: Catalytic reactions are governed by kinetics, which are sensitive to temperature, concentration, and the chemical environment (solvent). The ethylenediamine (en) ligands on your catalyst are purely σ-donating and are not easily modified, meaning optimization must focus on external factors rather than ligand tuning.
Optimization Workflow: A logical workflow for optimizing a sluggish reaction is essential. The following diagram outlines a decision-making process for troubleshooting low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Key Parameters to Optimize:
-
Temperature: Increasing the temperature provides the system with more energy to overcome activation barriers for key steps like reductive elimination.
-
Catalyst Loading: While not always ideal, increasing the catalyst concentration can increase the overall reaction rate.
-
Solvent: The solvent can dramatically influence the reaction by stabilizing or destabilizing key intermediates in the catalytic cycle.[6][7] A solvent screen is highly recommended (see Part 2 for a detailed table).
Q3: My catalyst precipitated out of the solution during the reaction. What caused this and is it still active?
Answer: Precipitation of the catalyst is a clear sign of deactivation via the formation of insoluble rhodium species, likely rhodium metal (Rh(0)).
The Causality: While reduction from Rh(III) to Rh(I) is necessary for activation, over-reduction to Rh(0) leads to the formation of metallic nanoparticles or bulk metal, which are typically insoluble in organic solvents and often less active for homogeneous catalysis.[8] This can happen under strongly reducing conditions, at high temperatures, or in the absence of stabilizing ligands if the ethylenediamine ligands dissociate.
Troubleshooting & Prevention:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or pressures of H2.
-
Solvent Choice: Use a solvent that can better stabilize the active catalytic species and prevent aggregation.[8]
-
Additives: In some systems, the addition of a co-ligand (if compatible with your reaction) can help stabilize the active rhodium center and prevent precipitation.
-
Analysis: The precipitate can be filtered, washed, and analyzed (e.g., by ICP-MS or XRD) to confirm if it is indeed Rh(0). The remaining solution will likely show little to no catalytic activity.
Part 2: Advanced Optimization & Methodology
This section provides detailed protocols and data to guide your optimization experiments.
The Critical Role of the Solvent
The solvent does more than just dissolve reactants; it actively participates in the catalytic cycle. It can influence catalyst activation, stability, and the selectivity of the reaction.[7][9] For Rh(III)-catalyzed reactions, polar solvents can facilitate steps involving charged intermediates, while non-polar solvents may be preferred for other transformations.[7]
Table 1: Influence of Solvent Choice on Rhodium-Catalyzed Reactions
| Solvent Class | Example(s) | Potential Effects on [Rh(en)3]Cl3·3H2O Catalysis | Considerations |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can act as reducing agents for Rh(III) activation.[4][10] Can stabilize charged intermediates through hydrogen bonding.[9] | May compete with substrates for coordination to the metal center or participate in side reactions (e.g., transfer hydrogenation). |
| Polar Aprotic | THF, Acetonitrile, DMF | Good for dissolving the catalyst salt. Can stabilize polar transition states. | Can be strong coordinating ligands, potentially inhibiting catalysis by blocking open coordination sites. |
| Non-Polar Aromatic | Toluene, Benzene | Generally less coordinating, leaving the metal center more accessible to substrates. | May not be sufficient to dissolve the polar catalyst precursor without additives. |
| Non-Polar Aliphatic | Hexane, Heptane | Poor solvents for the catalyst precursor; generally not recommended for the initial reaction setup. | Can be used as anti-solvents for product precipitation or catalyst recovery. |
Experimental Protocol: Optimizing a Model Transfer Hydrogenation
This protocol provides a self-validating framework for optimizing the reduction of an unsaturated substrate using [Rh(en)3]Cl3·3H2O.
Objective: To find the optimal conditions for the transfer hydrogenation of acetophenone to 1-phenylethanol using isopropanol as the hydrogen source.
Step-by-Step Methodology:
-
Catalyst Precursor Preparation:
-
Prepare a stock solution of [Rh(en)3]Cl3·3H2O in isopropanol (e.g., 10 mg/mL). The complex may not fully dissolve at room temperature; gentle warming or sonication can aid dissolution.
-
-
Reaction Setup (Baseline Conditions):
-
To a clean, dry Schlenk flask under an inert atmosphere (N2 or Ar), add acetophenone (1 mmol).
-
Add a base, such as KOH or Na2CO3 (0.1 mmol). The base is often required to facilitate the deprotonation of the alcohol for the hydrogen transfer step.
-
Add isopropanol (5 mL), which serves as both the solvent and the hydrogen donor.
-
Inject the catalyst stock solution (to achieve 2 mol% loading).
-
Stir the mixture at a constant temperature (start at 80 °C).
-
-
Monitoring the Reaction:
-
Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC or GC-MS to determine the conversion of acetophenone and the yield of 1-phenylethanol.
-
-
Systematic Optimization:
-
Temperature Screen: Repeat the reaction at different temperatures (e.g., 60 °C, 100 °C) while keeping all other parameters constant.
-
Base Screen: Test different bases (e.g., NaOH, K2CO3, t-BuOK) and concentrations.
-
Catalyst Loading Screen: Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%) to find a balance between reaction speed and cost-effectiveness.
-
Diagram: General Catalytic Cycle Activation
This diagram illustrates the conceptual activation of a Rh(III) precatalyst to the active Rh(I) species, which then enters the main catalytic cycle.
Caption: Conceptual pathway from Rh(III) precatalyst to an active Rh(I) species.
Part 3: Addressing Catalyst Deactivation
Even under optimized conditions, catalyst performance can degrade over time. Understanding the deactivation pathways is key to maximizing catalyst lifetime and ensuring reproducibility.
Q4: My reaction starts well but then stops before reaching full conversion. What is happening?
Answer: This behavior suggests catalyst deactivation is occurring during the reaction. While over-reduction to Rh(0) is one possibility, other chemical pathways can also render the catalyst inactive.
The Causality:
-
Product Inhibition: The product of your reaction may be a stronger ligand than your substrate. It can coordinate tightly to the rhodium center, preventing the substrate from binding and thus halting the catalytic cycle.[8]
-
Formation of Bridged Dimers: Coordinatively unsaturated intermediates can sometimes react with each other to form stable, bridged dimers (e.g., with chloride or hydroxide ligands) that are catalytically inactive.
-
Substrate/Solvent Decomposition: At elevated temperatures, substrates or solvents can decompose, generating species that act as catalyst poisons (e.g., sulfur compounds, strong chelating agents).[8]
Diagnostic Approach:
-
Kinetics: A non-linear reaction rate that flattens out over time is a classic sign of deactivation.[11]
-
In-situ Spectroscopy: If available, techniques like in-situ IR or NMR spectroscopy can help identify the formation of new, stable rhodium species during the reaction.[12]
-
Spiking Experiment: Add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it confirms the original catalyst was deactivated. If it does not, the issue may be an inhibitor that has built up in the reaction mixture.
References
-
Daubignard, J., Detz, R. J., Jans, A. C. H., de Bruin, B., & Reek, J. N. H. (2017). Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie International Edition, 56(42), 13061-13065. [Link]
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Daubignard, J., Detz, R. J., Jans, A. C. H., de Bruin, B., & Reek, J. N. H. (2017). Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie, 129(42), 13236–13240. [Link]
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Jones, W. D. (2011). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
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Wang, H., et al. (2020). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society, 142(28), 12151-12160. [Link]
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Daubignard, J., et al. (2017). Rational Optimization of Supramolecular Catalysts for the Rhodium-Catalyzed Asymmetric Hydrogenation Reaction. AMiner. [Link]
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Gonsalvi, L., & Peruzzini, M. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Molecules, 24(17), 3079. [Link]
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Kim, D. W., & Hartwig, J. F. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Journal of the American Chemical Society, 144(1), 548-555. [Link]
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Dal-zotto, C., & Ragaini, F. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 26(9), 2553. [Link]
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Wikipedia contributors. (2023). Organorhodium chemistry. Wikipedia. [Link]
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Xing, Y. Y., et al. (2017). Solvent Mediating a Switch in the Mechanism for Rhodium(III)-Catalyzed Carboamination/Cyclopropanation Reactions between N-Enoxyphthalimides and Alkenes. Inorganic Chemistry, 56(9), 5392-5401. [Link]
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Rhodium(III) chloride. chemeurope.com. [Link]
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Wikipedia contributors. (2023). Rhodium(III) chloride. Wikipedia. [Link]
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ProPlate. (n.d.). How do you troubleshoot common problems or defects in rhodium-plated surfaces? ProPlate. [Link]
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Haynes, A., & Maitlis, P. M. (Eds.). (2004). Mechanisms in Homogeneous Catalysis. Springer. [Link]
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van Leeuwen, P. W. N. M. (Ed.). (2004). Homogeneous Catalysis. Springer. [Link]
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Miroshnichenko, I. V., et al. (2021). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Crystals, 11(11), 1361. [Link]
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Kang, B. (2021). Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. ACS Catalysis, 11(13), 8196-8202. [Link]
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Negrão, D. R., & Pérez-Ramírez, J. (2023). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. ACS Catalysis, 13(5), 3469-3478. [Link]
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Rick, T. (2019). Synthesis, Characterization, and Redox Chemistry of Manganese and Rhodium Complexes Supported by Unorthodox Diimine Ligands. KU ScholarWorks. [Link]
-
Lynam, J. M., & Slattery, J. M. (2021). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Organometallics, 40(9), 1235-1247. [Link]
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Wadepohl, H., & Gade, L. H. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Chemistry – A European Journal, 27(56), 13958-13964. [Link]
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Dal-zotto, C., & Ragaini, F. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. Semantic Scholar. [Link]
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Mohan, B., et al. (2023). The role of solvents and catalysts in green chemistry. OUCI. [Link]
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Amo-Ochoa, P., & Carné-Sánchez, A. (2024). Recyclable Homogeneous Catalysis Enabled by Dynamic Coordination on Rhodium(II) Axial Sites of Metal‐Organic Polyhedra. Angewandte Chemie International Edition, 63(22), e202402123. [Link]
-
Reddy, A. S., & Reddy, K. H. (2014). Synthesis, characterization and catalytic applications of rhodium(I) organometallics with substituted tertiary phosphines. Journal of Chemical Sciences, 126(5), 1435-1443. [Link]
-
Li, Y., & Liu, P. (2018). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 51(1), 188-199. [Link]
-
Stuart, D. R., et al. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(51), 18350-18357. [Link]
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Technical Support Center: Synthesis of Tris(ethylenediamine)rhodium(III) trichloride
Welcome to the Technical Support Center for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this coordination chemistry procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: A gelatinous, yellow-brown precipitate forms upon addition of ethylenediamine to the rhodium(III) chloride solution.
Question: I'm attempting to synthesize [Rh(en)₃]Cl₃ by reacting rhodium(III) chloride trihydrate with ethylenediamine in an aqueous solution. However, upon adding the ethylenediamine, a gelatinous yellow-brown precipitate immediately forms instead of the expected clear, yellow-orange solution of the final complex. What is happening and how can I fix this?
Answer:
This is a classic and common side reaction in this synthesis. The precipitate you are observing is likely rhodium(III) hydroxide, Rh(OH)₃.[1][2]
-
Causality: Ethylenediamine (en) is a weak base. When added to the aqueous solution of rhodium(III) chloride, it increases the pH of the reaction mixture. Rhodium(III) ions are susceptible to hydrolysis in basic or even near-neutral conditions, leading to the precipitation of Rh(OH)₃.[1][2] This side reaction is particularly prevalent if the ethylenediamine is added too quickly or if the initial rhodium salt solution is not sufficiently acidic.
-
Solution:
-
pH Control: The most critical parameter to control is the pH. The reaction should be maintained in a slightly acidic to neutral pH range (around 6-7) to favor the coordination of ethylenediamine over the formation of the hydroxide.[3] It is advisable to slowly add the ethylenediamine to the rhodium(III) chloride solution with vigorous stirring. You can monitor the pH and, if necessary, add a dilute, non-coordinating acid like HCl to maintain the optimal pH range.
-
Order of Addition: Ensure you are adding the ethylenediamine to the rhodium salt solution, not the other way around. This helps to avoid localized areas of high pH.
-
Temperature: While the final reaction often requires heating to facilitate ligand substitution, initially mixing the reactants at room temperature can help to control the initial exotherm and subsequent pH spike.
-
Issue 2: The final product is a mixture of yellow and orange crystals, and the yield is lower than expected.
Question: After carrying out the synthesis and recrystallization, my final product is not a uniform color, and the overall yield is significantly lower than reported in the literature. What could be the cause of this?
Answer:
A mixture of colored products and low yield often points to incomplete substitution of the ligands on the rhodium center.
-
Causality: The formation of the tris(ethylenediamine) complex, [Rh(en)₃]³⁺, is a stepwise process where the aqua or chloro ligands on the initial rhodium(III) species are replaced by ethylenediamine ligands. If the reaction time is too short, the temperature is too low, or the stoichiometry is incorrect, you can isolate intermediates such as cis-[Rh(en)₂(H₂O)Cl]²⁺ or cis-[Rh(en)₂Cl₂]⁺.[4][5] These partially substituted complexes will have different colors and solubilities compared to the desired tris-chelated product, leading to a heterogeneous product and reduced yield of the target compound.
-
Solution:
-
Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration to drive the substitution to completion. A common protocol involves heating at 60–80°C for several hours.[3]
-
Stoichiometry: Use a slight excess of ethylenediamine to ensure that the equilibrium favors the formation of the fully substituted [Rh(en)₃]³⁺ complex. A molar ratio of 1:3.3 of RhCl₃ to ethylenediamine is often recommended.
-
Purification: A careful recrystallization from hot water is crucial for separating the more soluble desired product from less soluble, partially substituted intermediates.[3]
-
Frequently Asked Questions (FAQs)
Q1: Can I use anhydrous rhodium(III) chloride instead of the hydrated form?
A1: It is strongly recommended to use the hydrated form, RhCl₃·xH₂O. Anhydrous RhCl₃ is a polymeric solid that is largely insoluble in water and alcohols, making it very unreactive for ligand substitution reactions under these conditions.[6][7] The hydrated form dissolves in water to produce reactive aqua-chloro rhodium(III) species, which are necessary for the reaction with ethylenediamine.
Q2: My final product is difficult to crystallize. What can I do?
A2: Difficulty in crystallization can be due to the presence of impurities or an excessively large volume of solvent.
-
Impurity Removal: If you suspect impurities, you may need to repeat the recrystallization process. Ensure that any insoluble byproducts are filtered off from the hot solution before allowing it to cool.
-
Solvent Volume: If the solution is too dilute, slowly evaporate the solvent on a steam bath or using a rotary evaporator until the solution is saturated. Then, allow it to cool slowly to promote the formation of well-defined crystals. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[8]
Q3: How can I confirm the purity of my final [Rh(en)₃]Cl₃ product?
A3: A combination of techniques should be used:
-
Melting Point: The pure compound has a high melting point, typically decomposing above 300°C.[9] A broad or depressed melting range can indicate impurities.
-
Spectroscopy:
-
UV-Vis Spectroscopy: The [Rh(en)₃]³⁺ ion has characteristic absorption bands in the UV-visible region. You can compare the spectrum of your product to literature values.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of the coordinated ethylenediamine ligands and the overall symmetry of the complex.
-
-
Elemental Analysis: This will provide the elemental composition (C, H, N) of your compound, which can be compared to the calculated theoretical values.
Experimental Protocols
Synthesis of Tris(ethylenediamine)rhodium(III) trichloride
This protocol is adapted from established methods in inorganic synthesis.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Ethylenediamine (en)
-
Distilled or deionized water
-
Dilute Hydrochloric Acid (HCl) (optional, for pH adjustment)
Procedure:
-
Dissolve RhCl₃·3H₂O in a minimal amount of hot water in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, prepare a solution of ethylenediamine in water (use a slight excess, e.g., 3.3 molar equivalents).
-
Slowly add the ethylenediamine solution to the stirred rhodium chloride solution at room temperature. Monitor the pH and maintain it between 6 and 7.
-
Heat the reaction mixture to 60-80°C under reflux with continuous stirring for 6-12 hours. The color of the solution should change to a clear yellow-orange.
-
After the reaction is complete, cool the solution to room temperature.
-
Reduce the volume of the solution by about half using a rotary evaporator or by gentle heating on a steam bath.
-
Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the yellow crystals by vacuum filtration and wash them with a small amount of ice-cold water, followed by ethanol.
-
Recrystallize the crude product from a minimum amount of hot water to obtain the pure Tris(ethylenediamine)rhodium(III) trichloride.
-
Dry the final product in a desiccator.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthesis pathway and the common side reactions.
Caption: Stepwise formation of the desired [Rh(en)₃]Cl₃ complex.
Caption: Competing pathways of coordination and hydrolysis.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| pH | 6-7[3] | Prevents hydrolysis of Rh(III) and protonation of ethylenediamine. | pH > 7: Precipitation of Rh(OH)₃.[1] pH < 6: Protonation of 'en', reducing its nucleophilicity. |
| Rh:en Molar Ratio | 1 : >3 (e.g., 1:3.3) | Ensures complete substitution by Le Chatelier's principle. | < 1:3: Incomplete substitution, formation of mixed-ligand complexes.[10] |
| Temperature | 60-80°C[3] | Provides activation energy for ligand exchange. | Too low: Slow or incomplete reaction. Too high: Potential for decomposition. |
| Starting Material | RhCl₃·xH₂O[6] | Aqueous solubility and reactivity. | Anhydrous RhCl₃: Insoluble and unreactive.[6][7] |
References
- Grokipedia. Rhodium(III) hydroxide.
- Benchchem. Application Notes and Protocols: Synthesis of Rhodium Complexes from Rhodium Hydroxide.
- Benchchem. An In-depth Technical Guide to the Synthesis of Rhodium Hydroxide: Precursors and Methodologies.
- Benchchem. Tris(ethylenediamine)rhodium(III) trichloride trihydrate | 15004-86-1.
- ResearchGate. Synthesis of rhodium(I) and rhodium(III) perfluoroalkyl complexes from [Rh(μ-OH)(COD)]2.
- datapdf.com. Synthesis and reactivity of an iridium hydroxo complex. Insertion of.
- ResearchGate. Compounds Containing the cis‐Bis(Ethylenediamine)Rhodium(III) Species.
- MySkinRecipes. Tris(ethylenediamine)rhodium(III) chloride trihydrate.
- PMC. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines.
- dlab @ EPFL. Rhodium(III) chloride.
- Save My Exams. Substitution Reactions (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
- Wikipedia. Rhodium(III) chloride.
- Guidechem. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE 15004-86-1 wiki.
- ChemicalBook. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1.
- AMERICAN ELEMENTS. Tris(ethylenediamine)rhodium(III) Chloride Trihydrate.
- ResearchGate. Ethylenediamine Ligand substitute or replacement.
- Google Patents. US2552709A - Process for the purification of rhodium.
- EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity.
- Brainly.in. structure of chloroaquobis( ethylene diammine) rhodium 3 chloride..
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- 9. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 [chemicalbook.com]
- 10. savemyexams.com [savemyexams.com]
Technical Support Center: Stability of [Rh(en)3]Cl3·3H2O in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Tris(ethylenediamine)rhodium(III) trichloride trihydrate ([Rh(en)3]Cl3·3H2O). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this compound's behavior in aqueous solutions. As a kinetically inert d⁶ metal complex, [Rh(en)3]³⁺ is generally stable; however, specific environmental factors can influence its integrity, leading to experimental irreproducibility.[1][2][3] This guide provides in-depth, field-proven insights into maintaining the stability of your solutions and troubleshooting common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and stability of [Rh(en)3]Cl3·3H2O.
Q1: What is the general stability of [Rh(en)3]Cl3·3H2O in an aqueous solution?
The [Rh(en)3]³⁺ cation is a classic example of a kinetically inert coordination complex, a characteristic of many Rhodium(III) compounds.[2][3] In aqueous solutions under ambient conditions, its octahedral geometry remains stable with minimal ligand exchange.[1] This stability is attributed to the high activation energy required for ligand substitution reactions.[1] However, "stable" does not mean "indefinitely inert." Stability is contingent on environmental factors such as pH, temperature, and light exposure, which are detailed in this guide.
Q2: How should I properly store the solid compound and its aqueous solutions?
Proper storage is the first line of defense against degradation.
-
Solid Compound: The hydrated salt, [Rh(en)3]Cl3·3H2O, should be stored in a cool, dry environment, ideally between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[4] The three water molecules are part of the crystal lattice and are not coordinated to the rhodium center; keeping the compound dry prevents changes to this hydration state.[1]
-
Aqueous Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept refrigerated (2-8°C), protected from light by using amber vials or wrapping the container in foil, and tightly sealed to prevent changes in concentration due to evaporation. For long-term stability, consider flash-freezing aliquots and storing them at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: What is the ideal pH range for maintaining the stability of the [Rh(en)3]³⁺ complex in solution?
Maintaining a neutral to slightly acidic pH is critical. The optimal range for stability is generally considered to be pH 4 to 7 .
-
Why is low pH (<4) problematic? In strongly acidic conditions, the nitrogen atoms of the bidentate ethylenediamine (en) ligand can become protonated. This weakens the Rh-N bond and can facilitate the unwrapping of the ligand, leading to a monodentate ethylenediamine ligand and subsequent aquation (replacement by a water molecule).[5] This process is often the first step in the decomposition pathway.
-
Why is high pH (>8) a concern? While the complex is generally more stable in basic conditions than acidic ones, highly alkaline solutions can promote other reactions, such as deprotonation of the amine protons or base-catalyzed hydrolysis, although these are less common for this robust complex. For many metal complexes, pH changes can also lead to the formation of insoluble hydroxide species.[6]
Q4: Can I heat my aqueous solution of [Rh(en)3]Cl3?
Heating should be approached with caution. While gentle warming may be acceptable for short periods to aid dissolution, elevated temperatures can induce degradation. Temperatures exceeding 80°C are known to risk the degradation of the ethylenediamine ligands themselves.[1] If heating is required for an experimental protocol, it should be carefully controlled, and the duration should be minimized. For any new heated application, a preliminary stability test (e.g., using UV-Vis spectroscopy to monitor the solution's spectrum over time at the target temperature) is strongly recommended.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: My yellow [Rh(en)3]Cl3 solution has changed color (e.g., turned pale, shifted towards orange/red).
A color change is a primary indicator that the chemical environment of the rhodium center has been altered.
-
Possible Cause A: pH Shift. A significant deviation from the optimal pH 4-7 range can lead to changes in the coordination sphere. While the parent RhCl₃ solutions are known to form a range of aquo/chloro species with colors from yellow to raspberry-red, a color shift in a solution of the well-defined [Rh(en)3]³⁺ complex more likely indicates the beginning of ligand substitution or decomposition.[7]
-
Possible Cause B: Photodegradation. The [Rh(en)3]³⁺ complex is photosensitive.[5][8] Exposure to ambient laboratory light, and especially to high-energy UV light, can excite the molecule and promote photochemical reactions. The principal photoreaction is amine aquation, where an ethylenediamine ligand is partially or fully replaced by water molecules, altering the complex and its absorption spectrum.[8]
-
Possible Cause C: Contamination. The introduction of reactive contaminants (e.g., strong acids, bases, or other ligands from unclean glassware or buffers) can initiate decomposition or ligand substitution reactions.[1]
-
Verify pH: Immediately check the pH of the solution. If it is outside the 4-7 range, adjust it carefully with dilute, non-coordinating acid (e.g., HClO₄) or base (e.g., NaOH).
-
Review Handling Procedures: Ensure that all solutions are prepared and stored with protection from light. If experiments are lengthy, consider running them in a darkened room or using filtered light.
-
Prepare Fresh Solution: Discard the discolored solution and prepare a fresh batch using high-purity water and clean glassware, following the protocol in Section 3. Compare its color and UV-Vis spectrum to the problematic solution to confirm degradation.
Issue 2: I observe a precipitate or cloudiness in my solution.
Precipitation indicates a loss of solubility or the formation of a new, insoluble species.
-
Possible Cause A: Reaction with Buffer Components. Certain buffer anions, such as phosphate, can potentially coordinate to the rhodium center if a ligand dissociates, or form less soluble salts with the complex cation. Always verify the compatibility of your buffer system with the rhodium complex. Non-coordinating buffers like MES or HEPES are often safer choices.
-
Possible Cause B: Concentration Exceeds Solubility Limit. Verify that the concentration of your solution does not exceed the solubility limit of [Rh(en)3]Cl3·3H2O at the working temperature. A sudden drop in temperature can cause a previously dissolved solid to precipitate.
-
Possible Cause C: Decomposition Product. The products of degradation may have lower solubility than the parent complex, leading to precipitation over time. This is often accompanied by a color change.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by IR spectroscopy) to determine if it is the parent compound or a new species.
-
Test Buffer Compatibility: Prepare a small-scale test solution of the rhodium complex in your experimental buffer and observe it over time for any signs of instability.
-
Adjust Concentration/Temperature: If solubility is the issue, try preparing a more dilute solution or gently warming it (while being mindful of thermal degradation limits) to redissolve the precipitate. Ensure the solution is filtered before use.
Section 3: Protocols & Best Practices
Adhering to validated protocols is essential for reproducible results.
Protocol 3.1: Preparation of a Standard Aqueous Solution (10 mM)
-
Pre-calculation: Calculate the mass of [Rh(en)3]Cl3·3H2O required. The molecular weight is 443.61 g/mol . For 10 mL of a 10 mM solution, you will need: 0.010 L * 0.010 mol/L * 443.61 g/mol = 0.04436 g (44.4 mg).
-
Weighing: On a calibrated analytical balance, accurately weigh the calculated mass of the solid compound into a clean, dry weighing boat.
-
Dissolution: Transfer the solid to a clean 10 mL Class A volumetric flask. Add approximately 7-8 mL of high-purity (18.2 MΩ·cm) water.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, sonicate the solution for 1-2 minutes in a water bath to aid dissolution. Avoid vigorous heating.
-
Final Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add high-purity water to the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. Seal the vial, label it clearly with the compound name, concentration, and date of preparation, and store it at 2-8°C.
Table 1: Summary of Factors Affecting [Rh(en)3]³⁺ Stability in Aqueous Solution
| Parameter | Optimal Condition | Rationale & Potential Issues |
| pH | 4.0 - 7.0 | < 4: Protonation of ethylenediamine ligand can lead to decoordination and aquation.[5][9] > 8: Risk of base-catalyzed side reactions. |
| Temperature | 2 - 25°C (Ambient) | > 40°C: Increased rate of general chemical degradation.[10] > 80°C: Potential for thermal decomposition of the ethylenediamine ligand.[1] |
| Light | Store in darkness | UV and visible light can induce photochemical reactions, primarily amine aquation, leading to decomposition.[8][10] |
| Solution Age | Prepare fresh | The complex can undergo slow degradation over time even under optimal storage conditions. |
| Buffer Choice | Non-coordinating buffers | Coordinating anions (e.g., phosphate) may displace ligands or form insoluble salts. |
Section 4: Visual Guides
Diagram 1: Key Factors Influencing [Rh(en)3]³⁺ Cation Stability
Caption: A step-by-step workflow for troubleshooting solution instability.
References
-
Journal of the Chemical Society, Dalton Transactions. (1981). The photochemistry of some bisethylenediamine and cyclam complexes of rhodium(III). Available from: [Link]
-
ResearchGate. (1977). Photochemical synthesis of cis-chlorobis(ethylenediamine) (ethylenediaminium)rhodium(III) chloride, cis-[Rh(en)2(enH)Cl]Cl3.2H2O. Available from: [Link]
-
Quora. How do you troubleshoot common problems or defects in rhodium-plated surfaces? Available from: [Link]
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National Institutes of Health (NIH). (2016). Assessing the intracellular fate of rhodium(II) complexes. Available from: [Link]
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Linquip. (2023). Top 5 Factors Affecting Chemical Stability. Available from: [Link]
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SciSpace. (1989). Photoisomerization of rhodium(III) amine complexes. The deduction of an excited state reaction mechanism. Available from: [Link]
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Yusenko, K. V., et al. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Molecules, 25(4), 768. Available from: [Link]
-
ResearchGate. (2020). Left: crystal structure of fac–[Rh(NH3)3Cl3] [11]along the c-direction... Available from: [Link]
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Wikipedia. Rhodium(III) chloride. Available from: [Link]
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MySkinRecipes. Tris(ethylenediamine)rhodium(III) chloride trihydrate. Available from: [Link]
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ResearchGate. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Available from: [Link]
-
MDPI. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Available from: [Link]
-
National Institutes of Health (NIH). (2020). Rhodamine-functionalised rhodium(iii) complexes: dual role as bioimaging agents and controllable reactive oxygen species photosensitisers for photocytotoxicity applications. Available from: [Link]
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Wikipedia. Organorhodium chemistry. Available from: [Link]
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Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
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askIITians. (2014). How is stability of co-ordination compounds determined in aqueous sol. Available from: [Link]
-
ACS Publications. (2022). Formation of Iridium(III) and Rhodium(III) Amine, Imine, and Amido Complexes Based on Pyridine–Amine Ligands. Available from: [Link]
-
PubChem. Tris(ethylenediamine)rhodium trichloride. Available from: [Link]
-
AMERICAN ELEMENTS. Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. Available from: [Link]
-
ResearchGate. (2020). a Effect of pH on the uptake of Rh(III) ions from initial concentration... Available from: [Link]
-
National Institutes of Health (NIH). (2021). Rhodium diamidobenzene complexes: a tale of different substituents on the diamidobenzene ligand. Available from: [Link]
-
ResearchGate. (2005). Complexation of platinum, palladium and rhodium with inorganic ligands in the environment. Available from: [Link]
-
PubMed Central. (2014). A Family of Rhodium Complexes with Selective Toxicity towards Mismatch Repair-Deficient Cancers. Available from: [Link]
-
SciSpace. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Available from: [Link]
-
National Institutes of Health (NIH). (2012). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. Available from: [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
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StabilityHub. (2023). I Thought I Understood Relative Humidity... Available from: [Link]
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Rotronic. (n.d.). Understanding %RH: Impact of Temperature & Pressure. Available from: [Link]
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Palgrave Macmillan. (1999). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Available from: [Link]
-
ResearchGate. (2018). The stability of RH and temperature as a function of time. Available from: [Link]
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Conserve O Gram. (1993). How temperature and relative humidity affect collection deterioration rates. Available from: [Link]
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- 11. proplate.com [proplate.com]
Technical Support Center: Spectroscopic Characterization of [Rh(en)₃]Cl₃·3H₂O
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the spectroscopic characterization of Tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O. This document is designed for researchers, chemists, and drug development professionals who rely on precise analytical data to ensure the identity, purity, and stability of this important coordination complex. As a stable, octahedral Rh(III) compound, its characterization is fundamental, yet not without nuance.[1][2] This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
This section addresses the foundational spectroscopic features of [Rh(en)₃]Cl₃·3H₂O, establishing a baseline for what a high-quality dataset should look like.
Q1: What is the expected coordination geometry of the [Rh(en)₃]³⁺ cation and how does it influence its electronic spectrum?
The [Rh(en)₃]³⁺ cation features a central rhodium(III) ion, which has a d⁶ electron configuration. It is coordinated by three bidentate ethylenediamine (en) ligands, resulting in a classic octahedral geometry.[1] In this strong ligand field, the d-electrons are in a low-spin configuration (t₂g⁶ eg⁰). The electronic (UV-Vis) spectrum is therefore dominated by spin-allowed d-d transitions from the filled t₂g orbitals to the empty eg orbitals.[3][4]
Q2: What are the characteristic absorption bands expected in the UV-Vis spectrum?
For an octahedral d⁶ complex like [Rh(en)₃]³⁺, ligand field theory predicts two primary spin-allowed d-d transitions. These correspond to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g electronic transitions. A third, higher-energy band is often observed, which is typically a charge-transfer band.[3]
| Transition | Approximate λₘₐₓ (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Appearance |
| ¹A₁g → ¹T₁g | ~350-360 | 50-150 | Well-defined peak |
| ¹A₁g → ¹T₂g | ~290-300 | 100-250 | Stronger, well-defined peak |
| Charge Transfer (LMCT) | < 250 | > 1000 | Very strong absorption |
Note: Exact λₘₐₓ and ε values can vary slightly based on solvent and experimental conditions.
Q3: What are the key features to look for in the ¹H NMR spectrum?
The ¹H NMR spectrum provides a structural fingerprint of the coordinated ethylenediamine ligands. In a suitable solvent like deuterium oxide (D₂O), you should observe two main regions of interest:
-
-NH₂ Protons: The amine protons will typically appear as a broad resonance due to exchange with the solvent and quadrupole broadening from the ¹⁴N nucleus. Their chemical shift is highly dependent on concentration and temperature.
-
-CH₂- Protons: The four methylene protons on each ethylenediamine ligand are chemically equivalent due to rapid conformational flexing of the chelate rings at room temperature. They typically appear as a single, somewhat broad resonance around 2.8-3.0 ppm.[5]
Q4: What are the most important vibrational bands in the FT-IR spectrum of the solid-state complex?
The FT-IR spectrum is excellent for confirming the presence of the ethylenediamine ligands and the water of hydration.
-
O-H Stretch: A very broad and strong band from ~3300-3500 cm⁻¹ is characteristic of the water of hydration.
-
N-H Stretch: Medium to strong bands in the ~3000-3300 cm⁻¹ region correspond to the N-H stretching vibrations of the coordinated amine groups.[6]
-
C-H Stretch: Weaker bands around 2850-2950 cm⁻¹ are from the C-H stretches of the methylene groups.
-
N-H Bend (Scissoring): A distinct band around 1560-1600 cm⁻¹ is due to the NH₂ scissoring mode.[7]
-
Rh-N Stretch: This vibration, which directly confirms coordination, appears in the far-infrared region, typically between 450-550 cm⁻¹. A standard mid-IR spectrometer may not detect this peak.[8]
Troubleshooting Guide
This section is formatted to resolve specific issues you may encounter during your analysis.
UV-Vis Spectroscopy
Problem: My measured λₘₐₓ values are shifted by 5-10 nm compared to literature values.
-
Probable Cause 1: Solvent Effects. The d-d transition energies are sensitive to the solvent environment (solvatochromism). Using a solvent with a different polarity than the one used in the reference study will cause shifts.
-
Solution: Standardize your measurements in a consistent solvent, typically deionized water for this complex. If using a different solvent system, re-establish your own baseline reference values.
-
Probable Cause 2: pH of the Solution. The pH can influence the protonation state of any coordinated water molecules that might be present as impurities, slightly altering the ligand field and shifting the absorbance peaks.
-
Solution: Ensure your solvent is neutral and unbuffered for routine scans. If studying pH effects, use appropriate non-coordinating buffers and report the pH with your spectral data.
Problem: My spectrum shows an unexpected shoulder or a poorly resolved peak.
-
Probable Cause: Presence of Impurities or Decomposition Products. The most common impurity is a related aquated species, such as cis-[Rh(en)₂(H₂O)Cl]²⁺, which can form under certain conditions. These species have different symmetries and therefore different electronic spectra, which overlap with the main spectrum.[9]
-
Causality: The substitution of a strong-field amine ligand with a weaker-field water ligand reduces the overall ligand field strength (Δₒ), causing a shift in the d-d transitions to longer wavelengths (lower energy), which often appears as a shoulder on the main peaks.[4]
-
Solution Workflow:
Caption: Troubleshooting workflow for unexpected UV-Vis spectral features.
NMR Spectroscopy
Problem: The peaks in my ¹H NMR spectrum are excessively broad.
-
Probable Cause 1: Paramagnetic Impurities. Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. Rh(III) itself is diamagnetic, so it is not the source.
-
Solution: Prepare your sample in D₂O and add a minuscule amount of EDTA (~1-2 mg). EDTA will chelate the paramagnetic impurities, effectively removing their broadening effect on your spectrum.
-
Probable Cause 2: Sample Viscosity/Aggregation. At high concentrations, the complex may aggregate, leading to slower molecular tumbling and broader lines.
-
Solution: Dilute your sample. Most NMR experiments on this complex work well in the 10-20 mM range.
Problem: I see extra, sharp peaks in the 2.5-3.0 ppm region that do not belong to my complex.
-
Probable Cause: Free Ethylenediamine. The synthesis may have been incomplete, or the complex may have partially decomposed, releasing free ethylenediamine ligand into the solution.[1] Free ethylenediamine has a sharp singlet in D₂O around 2.7 ppm.[10]
-
Trustworthiness Check: A pure sample of [Rh(en)₃]Cl₃·3H₂O should show no sharp signal for free 'en'. The presence of this peak is a direct indicator of impurity.
-
Solution: The sample must be purified. Recrystallization from a minimal amount of hot water is the most effective method.[1] Cool the solution slowly to obtain high-purity crystals.
FT-IR Spectroscopy
Problem: I don't see the water of hydration peak (~3400 cm⁻¹), but the literature says it's a trihydrate.
-
Probable Cause: Sample was aggressively dried. The sample may have been dried under high vacuum or at an elevated temperature, leading to the loss of the lattice water molecules.
-
Explanation: While this yields an anhydrous sample, it's important to note that you are no longer analyzing the trihydrate form. This can be significant as the crystal packing and hydrogen bonding network are different, which can subtly affect other spectral regions.
-
Solution: If the trihydrate is the desired material, avoid drying above 40-50 °C or under high vacuum for extended periods. Store the sample in a desiccator over a mild desiccant.
Problem: My KBr pellet spectrum has poor resolution and sloping baseline.
-
Probable Cause: Poor sample preparation. KBr is hygroscopic and can absorb moisture, which obscures the N-H and O-H regions. An uneven mixture of the sample and KBr or insufficient grinding can cause scattering, leading to a sloping baseline (Christiansen effect).
-
Solution: Use spectroscopic grade, dry KBr. Grind a small amount of the sample (~1-2 mg) with KBr (~100-150 mg) thoroughly in an agate mortar until the mixture is a fine, homogenous powder. Press the pellet under vacuum to minimize moisture. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and is less susceptible to these artifacts.
Validated Experimental Protocols
Protocol 1: UV-Vis Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of [Rh(en)₃]Cl₃·3H₂O. Dissolve it in deionized water in a 25.00 mL volumetric flask to create a stock solution of known concentration.
-
Dilution: Perform a serial dilution to achieve a final concentration in the range of 0.5-2.0 mM, which is typically suitable for observing the d-d transitions.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a matched quartz cuvette with deionized water from the same source used for sample preparation. Run a baseline correction across the desired wavelength range (e.g., 600 nm to 200 nm).
-
Measurement: Rinse the sample cuvette with the diluted analyte solution, then fill it. Place it in the sample holder and acquire the spectrum. Record the λₘₐₓ and absorbance values.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the complex in ~0.6-0.7 mL of deuterium oxide (D₂O) directly in a 5 mm NMR tube.
-
Referencing: Use an internal standard or reference the residual HDO peak to 4.79 ppm. For more precise work, a small amount of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added as an internal reference (0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply standard Fourier transform and phase correction to the acquired Free Induction Decay (FID).
References
-
Smith, B. B., & Sawyer, D. T. (1968). Proton nuclear magnetic resonance studies of the ethylenediaminetetraacetic acid complexes of rhodium(III). Inorganic Chemistry, 7(10), 2020-2025. Available at: [Link]
-
Sudmeier, J. L., & Blackmer, G. L. (1972). Conformational analysis of diamagnetic tris-ethylenediamine complexes by proton magnetic resonance. Spectra of tris(ethylenediamine) rhodium(III). Inorganic Chemistry, 11(8), 2011-2013. Available at: [Link]
-
Van der Meer, M., et al. (2021). Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol. Molecules, 26(11), 3354. Available at: [Link]
-
Senn, F., & Hauser, A. (2014). The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. CHIMIA International Journal for Chemistry, 68(5), 307-312. Available at: [Link]
-
MySkinRecipes. Tris(ethylenediamine)rhodium(III) chloride trihydrate. Available at: [Link]
-
Solubility of Things. Detection and Analysis of Coordination Compounds. Available at: [Link]
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LibreTexts Chemistry. Electronic Spectra of Complexes. Available at: [Link]
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PubChem. Trichlorotris(ethylenediamine)rhodium(III) trihydrate. Available at: [Link]
-
ResearchGate. Left: crystal structure of fac–[Rh(NH3)3Cl3]. Available at: [Link]
-
LabXchange. Spectroscopic and Magnetic Properties of Coordination Compounds. Available at: [Link]
-
Bission, M., et al. (2019). Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids. Metals, 9(4), 453. Available at: [Link]
-
Korenev, S. V., et al. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Crystals, 10(2), 119. Available at: [Link]
-
Do, C. N., et al. (2022). Structure and dynamic NMR behavior of rhodium complexes supported by Lewis acidic group 13 metallatranes. Dalton Transactions, 51(27), 10255-10260. Available at: [Link]
-
Korenev, S. V., et al. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. SciSpace. Available at: [Link]
-
Automated Topology Builder (ATB). Ethylenediamine | C2H8N2. Available at: [Link]
-
Durig, J. R., & Wertz, D. W. (1968). Infrared spectroscopy and coordination chemistry. ScholarSpace. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylenediamine | C2H8N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Validation & Comparative
A Comparative Guide to the Catalytic Landscape of Rhodium: Situating [Rh(en)3]Cl3·3H2O Among Key Industrial Catalysts
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and economic viability of a synthetic route. Rhodium, a cornerstone of transition metal catalysis, offers a diverse toolkit of catalysts, each with a unique profile of reactivity and application. This guide provides an in-depth comparison of the catalytic utility of tris(ethylenediamine)rhodium(III) trichloride trihydrate, [Rh(en)3]Cl3·3H2O, with seminal rhodium catalysts: the homogeneous Wilkinson’s catalyst, the heterogeneous Rhodium on Carbon (Rh/C), and the versatile Rh(I) precursor, [Rh(COD)Cl]2.
Our analysis will demonstrate that while not a frontline catalyst for direct, high-turnover applications, [Rh(en)3]Cl3·3H2O serves a distinct and valuable role as a stable, chiral Rh(III) precursor, offering a unique entry point into specialized catalytic systems.
Profiling the Subject: [Rh(en)3]Cl3·3H2O – A Stable, Chiral Precursor
This compound is an air-stable, crystalline solid. Its core chemical identity is that of a coordinatively saturated, octahedral Rh(III) complex. This high-valent, 18-electron configuration renders it kinetically inert compared to the more common Rh(I) catalysts.
-
Structural Merits : The ethylenediamine (en) ligands are bidentate chelators, forming highly stable 5-membered rings with the rhodium center. This chelation effect contributes to the compound's notable thermal stability, with decomposition occurring at temperatures above 280°C.[1] Crucially, the complex is chiral, existing as stable Δ and Λ enantiomers. This inherent chirality makes it an intriguing, though not widely exploited, precursor for asymmetric catalysis.[2]
-
Primary Catalytic Role : The dominant application of [Rh(en)3]Cl3·3H2O in the literature is not as a direct catalyst but as a catalyst precursor .[1][3] Its stability allows for its use in the preparation of supported rhodium catalysts, where it can be deposited onto materials like carbon or silica and subsequently reduced to form active Rh(0) nanoparticles.
-
Direct Catalytic Activity : Direct use of Rh(III) complexes in catalysis is less common than Rh(I) and often requires harsher conditions or specific reaction pathways, such as C-H activation.[4][5] While some sources note its utility in facilitating hydrogenation and carbonylation, specific, high-performance examples are scarce in peer-reviewed literature.[1] One study has explored its use in enantioselective Michael additions, where it acts as a chiral catalyst, though with moderate success. This suggests a potential that is yet to be fully realized, likely due to the kinetic barrier of the Rh(III) center.
The Benchmarks: Pillars of Rhodium Catalysis
To objectively evaluate the utility of [Rh(en)3]Cl3·3H2O, we compare it against three workhorse rhodium catalysts that represent different facets of the catalytic spectrum.
The Homogeneous Workhorse: Wilkinson’s Catalyst, [RhCl(PPh3)3]
Named after Sir Geoffrey Wilkinson, this Rh(I) complex was a landmark in homogeneous catalysis.[6] It is a 16-electron, square planar complex that serves as a precatalyst for a vast array of transformations, most notably the hydrogenation of alkenes and alkynes under mild conditions.[6]
-
Mechanism and Activity : The catalytic cycle of Wilkinson's catalyst is well-understood and proceeds via oxidative addition of H2 to the active 14-electron species, followed by alkene coordination, migratory insertion, and reductive elimination to yield the alkane.[7] This cycle is highly efficient, leading to high turnover numbers for unhindered olefins.
The Industrial Standard: Rhodium on Carbon (Rh/C)
Rh/C is a premier heterogeneous catalyst, where rhodium nanoparticles are dispersed on a high-surface-area carbon support.
-
Advantages : Its primary advantages are operational. As a solid, it is easily separated from the reaction mixture, enabling straightforward product purification and catalyst recycling. It is highly active for the hydrogenation of a wide range of functional groups, including aromatic rings, and is a staple in the pharmaceutical and fine chemical industries.
The Versatile Precursor: [Rh(COD)Cl]2
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is not typically used as a catalyst itself but is one of the most common starting materials for the synthesis of other homogeneous rhodium catalysts.
-
Utility : The cyclooctadiene (COD) ligands are labile and can be easily displaced by other ligands, such as chiral phosphines. This makes [Rh(COD)Cl]2 an exceptionally versatile Rh(I) precursor for generating a vast library of custom catalysts for specific applications, particularly in asymmetric hydrogenation.
Head-to-Head Comparison: Activity, Role, and Application
The choice of a rhodium catalyst is fundamentally tied to the desired transformation and operational requirements. The following sections and data table provide a direct comparison.
Catalytic Role and Activation
A key differentiator is the oxidation state and the role of the complex. [Rh(en)3]Cl3·3H2O is a Rh(III) precursor, meaning the rhodium center must be reduced to a more active state (typically Rh(I) or Rh(0)) for many catalytic cycles, such as hydrogenation. This represents an activation barrier. In contrast, Wilkinson’s catalyst and [Rh(COD)Cl]2 are already in the catalytically favorable Rh(I) state. Rh/C contains Rh(0) nanoparticles, the active species for heterogeneous hydrogenation.
The diagram below illustrates the conceptual pathways from precursor to active catalyst.
Caption: Catalyst precursor pathways to active species.
Performance in Catalysis
The following table summarizes the key performance characteristics of each catalyst.
| Feature | [Rh(en)3]Cl3·3H2O | Wilkinson's Catalyst | Rhodium on Carbon (Rh/C) | [Rh(COD)Cl]2 |
| Rhodium Oxidation State | Rh(III) | Rh(I) | Rh(0) | Rh(I) |
| Primary Role | Catalyst Precursor, Chiral Scaffold | Homogeneous Catalyst | Heterogeneous Catalyst | Catalyst Precursor |
| Typical Application | Preparation of supported Rh catalysts; niche asymmetric reactions.[3] | Alkene/Alkyne Hydrogenation | Hydrogenation (incl. arenes) | Synthesis of homogeneous catalysts |
| Catalytic Activity | Low to moderate (requires activation) | High | Very High | Not directly used |
| Selectivity | Substrate-dependent; moderate enantioselectivity in some cases. | High for C=C vs. C=O; selective for less hindered alkenes. | High, but can over-reduce | N/A |
| Recyclability | Poor (as homogeneous); Good (when converted to supported catalyst) | Poor (Homogeneous) | Excellent (Heterogeneous) | N/A |
| Stability | High (Air-stable solid) | Moderate (Air-stable solid, solution-sensitive) | High (Air-stable solid) | High (Air-stable solid) |
Asymmetric Catalysis: Inherent vs. Ligand-Induced Chirality
The most intriguing potential of [Rh(en)3]Cl3·3H2O lies in its inherent chirality. The standard paradigm in asymmetric catalysis is to use an achiral metal precursor like [Rh(COD)Cl]2 and introduce chirality through an expensive, often complex, chiral ligand (e.g., BINAP, DuPhos). Using a chiral-at-metal complex like [Rh(en)3]Cl3·3H2O as the starting point is an alternative strategy. However, this approach is less developed, and the transfer of chirality from the stable ethylenediamine ligands to the substrate during a catalytic cycle is not as efficient or predictable as with tailored phosphine ligands.
Experimental Protocols: A Framework for Comparison
To provide a practical basis for comparison, we outline a standardized protocol for evaluating catalytic performance in a representative hydrogenation reaction.
General Protocol for Comparative Hydrogenation of 1-Octene
This protocol is designed to assess the relative activity of different rhodium catalysts under identical conditions.
Causality : 1-octene is chosen as a simple, unfunctionalized terminal alkene, which is a standard substrate for evaluating hydrogenation catalysts. Toluene is a common, relatively inert solvent for such reactions. The conditions (5 bar H2, 80 °C) are moderately challenging to differentiate between highly active and less active catalysts. Gas chromatography (GC) is the standard method for quantifying conversion by measuring the disappearance of the starting material and the appearance of the product (n-octane).
Caption: Experimental workflow for comparative hydrogenation.
Step-by-Step Methodology:
-
Preparation : Prepare 10 mM stock solutions of each catalyst ([Rh(en)3]Cl3·3H2O, Wilkinson's Catalyst) in an appropriate solvent (e.g., methanol for the former, toluene for the latter). For Rh/C, prepare a slurry of known concentration (e.g., 10 mg/mL) in toluene.
-
Reactor Setup : Into a clean, dry glass liner for a high-pressure autoclave, add a magnetic stir bar.
-
Charging Reactants : Add 5.0 mmol of 1-octene and 10 mL of toluene to the liner.
-
Catalyst Addition : Add the catalyst stock solution or slurry corresponding to the desired catalyst loading (e.g., 0.1 mol%).
-
Sealing and Purging : Place the liner in the autoclave, seal the reactor, and purge three times with nitrogen or argon, followed by three purges with hydrogen gas.
-
Reaction : Pressurize the reactor to 5 bar with hydrogen. Begin stirring and heat the reactor to 80 °C.
-
Monitoring : Maintain the reaction at temperature and pressure for a set time (e.g., 4 hours). Samples can be taken at intervals if the reactor setup allows.
-
Workup and Analysis : After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen. For the homogeneous catalysts, take a sample of the reaction mixture, dilute it, and analyze by GC. For Rh/C, filter the mixture to remove the catalyst before analysis.
-
Validation : The protocol's validity is confirmed by running a blank reaction (no catalyst) to ensure no background conversion occurs. The identity of the product (n-octane) should be confirmed by GC-MS against an authentic sample.
Protocol for In Situ Activation of [Rh(en)3]Cl3·3H2O for Supported Catalyst Preparation
This protocol describes the use of [Rh(en)3]Cl3·3H2O as a precursor to prepare a heterogeneous Rh/C catalyst.
Causality : This protocol leverages the stability of the Rh(III) complex for controlled deposition onto a support. The subsequent reduction step is critical for generating the catalytically active Rh(0) nanoparticles. Sodium borohydride is a powerful reducing agent suitable for this transformation at low temperatures.
Step-by-Step Methodology:
-
Impregnation : Dissolve 100 mg of [Rh(en)3]Cl3·3H2O in 20 mL of deionized water. Add 1.0 g of high-surface-area activated carbon to this solution.
-
Deposition : Stir the slurry at room temperature for 12 hours to allow for the adsorption of the rhodium complex onto the carbon support.
-
Filtration and Washing : Filter the mixture and wash the solid carbon thoroughly with deionized water to remove any unbound complex and chloride ions. Dry the solid under vacuum at 60 °C.
-
Reduction : Resuspend the dried, impregnated carbon in 50 mL of ethanol. Cool the slurry in an ice bath. Slowly add a solution of sodium borohydride (5 equivalents relative to rhodium) in ethanol.
-
Activation : Stir the mixture at room temperature for 4 hours. Bubbling will be observed as hydrogen is evolved and the Rh(III) is reduced to Rh(0).
-
Final Preparation : Filter the resulting Rh/C catalyst, wash extensively with water and then ethanol, and dry under vacuum. The catalyst is now ready for use in the hydrogenation protocol described in 4.1.
Conclusion and Outlook
The catalytic activity of rhodium is not monolithic; it is a rich and varied field where different complexes serve distinct purposes.
-
[Rh(en)3]Cl3·3H2O is best understood not as a direct competitor to highly active hydrogenation catalysts but as a stable and chiral Rh(III) precursor . Its value lies in its air stability, which simplifies handling, and its potential as a building block for chiral-at-metal catalysts or for the controlled preparation of supported heterogeneous catalysts. Its direct catalytic applications remain a niche area requiring further research to overcome the kinetic inertness of the Rh(III) center.
-
Wilkinson’s Catalyst remains the benchmark for homogeneous hydrogenation under mild conditions. Its well-understood mechanism and high efficiency for a range of substrates make it a primary choice for laboratory-scale synthesis where catalyst recovery is not a primary concern.
-
Rhodium on Carbon (Rh/C) is the undisputed champion for industrial-scale hydrogenation . Its heterogeneity, robustness, and high activity make it ideal for processes where catalyst recyclability and product purity are paramount.
For the practicing scientist, the choice is clear: for high-turnover, recyclable hydrogenations, Rh/C is the logical choice. For mild, selective homogeneous hydrogenations, Wilkinson's catalyst and its derivatives are superior. The role of [Rh(en)3]Cl3·3H2O emerges when the synthetic strategy calls for a stable, easily handled source of rhodium for the preparation of bespoke supported catalysts or for exploring the less-trodden path of chiral-at-metal asymmetric catalysis.
References
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(8), 589-601. Available at: [Link]
-
Rovira, C. (2011). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of chemical research, 44(8), 602-612. Available at: [Link]
-
Blakemore, J. D., et al. (2015). Computational Insights into Ligand Influences on Hydrogen Generation with [Cp*Rh] Hydrides. Inorganic chemistry, 54(1), 232-243. Available at: [Link]
-
Macgregor, S. A., et al. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. Organometallics, 34(11), 2535-2546. Available at: [Link]
-
Li, X., & Chen, G. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts, 9(10), 823. Available at: [Link]
-
Dong, G., et al. (2022). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Journal of the American Chemical Society, 144(1), 435-446. Available at: [Link]
-
Blakey, S. B., et al. (2013). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. Available at: [Link]
-
MySkinRecipes. (n.d.). Tris(ethylenediamine)rhodium(III) chloride trihydrate. Retrieved from [Link]
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Peris, E., & Crabtree, R. H. (2018). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 23(11), 2971. Available at: [Link]
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American Elements. (n.d.). Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. Retrieved from [Link]
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Wang, Y., et al. (2022). Recent progress of Rh‐based three‐way catalysts. Carbon Neutralization, 1(2), 159-173. Available at: [Link]
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Krische, M. J., et al. (2012). Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates. Angewandte Chemie International Edition, 51(25), 6242-6245. Available at: [Link]
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Beller, M., et al. (2021). Rh(I)/(III)‐N‐Heterocyclic Carbene Complexes: Effect of Steric Confinement Upon Immobilization on Regio‐ and Stereoselectivity in the Hydrosilylation of Alkynes. Chemistry – A European Journal, 27(63), 15729-15738. Available at: [Link]
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YouTube. (2024). WILKINSON homogeneous CATALYST HYDROGENATION OF ALKENE RhCl(P(Ph)3)3 MECHANISM THE RECTION STEPS. Retrieved from [Link]
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Rovis, T., et al. (2020). Cp∗Rh(III)-catalyzed enantioselective C(sp3)–H amidation of azine-linked cyclobutanes. Chemical Science, 11(22), 5707-5712. Available at: [Link]
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Shul'pin, G. B., et al. (2009). A New, Highly Selective Rh(III) Catalytic System for Carboxylation of Arenes via C-H Activation under Mild Conditions. Advanced Synthesis & Catalysis, 351(1-2), 269-274. Available at: [Link]
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Cramer, N., et al. (2021). Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. Journal of the American Chemical Society, 143(25), 9411-9416. Available at: [Link]
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YouTube. (2023). Formula, oxidation number of Rh , IUPAC name of Wilkinson's catalyst // Rhodium is the central atom/. Retrieved from [Link]
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Itoh, S., et al. (2015). Controlling Coordination Number of Rhodium(III) Complex by Ligand-Based Redox for Catalytic C–H Amination. Journal of the American Chemical Society, 137(4), 1569-1572. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Tris(ethylenediamine)rhodium(III) Trichloride Synthesis
This guide provides an in-depth protocol for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, and a rigorous, multi-faceted approach to its spectroscopic validation. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of steps to explain the underlying principles of both the synthesis and the analytical techniques employed. Our objective is to present a self-validating workflow where the experimental choices at each stage are justified, ensuring scientific integrity and reproducible outcomes.
Introduction: The Significance of [Rh(en)₃]Cl₃ and the Imperative for Rigorous Validation
Tris(ethylenediamine)rhodium(III) trichloride is an octahedral coordination complex of significant interest in both academic and industrial research. Its applications are diverse, serving as a precursor for various rhodium-based catalysts used in critical organic transformations like hydrogenation and carbonylation reactions.[1][2] The well-defined, stable, and chiral nature of the [Rh(en)₃]³⁺ cation also makes it a valuable model compound for fundamental studies in stereochemistry and ligand substitution mechanisms.[2]
Given its role as a precursor and a model system, the purity and structural integrity of synthesized [Rh(en)₃]Cl₃ are paramount. Contamination with starting materials or side products, such as partially substituted rhodium chloroamine species, can drastically alter its reactivity and experimental behavior.[3] Therefore, a robust synthesis protocol must be paired with a comprehensive validation strategy. This guide details the use of a triad of spectroscopic techniques—UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR)—to unequivocally confirm the successful synthesis of the target complex.
Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate
The most direct and common synthesis route involves the reaction of a rhodium(III) chloride hydrate with a stoichiometric excess of ethylenediamine in an aqueous solution.[1] The protocol below is optimized for high yield and purity.
Experimental Protocol
-
Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) in 20 mL of deionized water.
-
Rationale : Rhodium(III) chloride is the conventional starting material for most Rh(III) complexes.[3] Using the hydrated form is common and its water content should be accounted for in molar calculations.
-
-
Ligand Addition : In a separate beaker, dilute a 10% molar excess of ethylenediamine (en) in 10 mL of deionized water. Slowly add this solution to the stirring rhodium chloride solution.
-
Rationale : A 1:3 stoichiometric ratio of Rh(III) to ethylenediamine is required for the formation of the tris-chelated complex. A slight excess of the ligand helps to drive the reaction to completion, ensuring full substitution of the chloride and water ligands from the rhodium coordination sphere.
-
-
pH Adjustment & Reflux : Carefully adjust the pH of the reaction mixture to between 6 and 7 using a dilute (0.1 M) NaOH solution. Heat the mixture to 60–80°C under reflux with continuous stirring for 8-12 hours.[1]
-
Rationale : Maintaining a neutral to slightly acidic pH is critical. In highly acidic conditions (pH < 6), ethylenediamine will be protonated to its ammonium form (enH⁺ or enH₂²⁺), which is a poor nucleophile and will not coordinate effectively to the rhodium center.[1] Conversely, highly basic conditions can lead to the formation of rhodium hydroxide precipitates. The specified temperature and time facilitate the kinetically inert ligand substitution process characteristic of Rh(III) complexes.[1]
-
-
Isolation and Purification : After the reflux period, cool the solution to room temperature, then place it in an ice bath for 1-2 hours to promote crystallization. Collect the resulting yellow-orange crystals by vacuum filtration.
-
Recrystallization : Purify the crude product by recrystallization. Dissolve the crystals in a minimum amount of hot deionized water, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of pure crystals.
-
Rationale : Recrystallization is a crucial step to remove any unreacted starting materials or partially substituted rhodium complexes. The target compound's solubility is significantly lower in cold water, enabling efficient separation.
-
-
Drying : Wash the purified crystals with a small amount of ice-cold ethanol and then ether before drying them in a vacuum desiccator. The final product is typically a trihydrate.[1]
Caption: Synthesis workflow for Tris(ethylenediamine)rhodium(III) trichloride.
Spectroscopic Validation: A Triad of Analytical Techniques
No single technique provides a complete picture of the synthesized product. By combining UV-Visible, IR, and NMR spectroscopy, we can create a self-validating analytical framework that confirms the electronic structure, the coordination of the ligands, and the overall molecular symmetry.
Caption: Logic flow for the spectroscopic validation of the synthesized complex.
UV-Visible Spectroscopy: Probing the d-Orbital Environment
UV-Vis spectroscopy provides direct evidence of the electronic environment of the rhodium(III) center. As a d⁶ metal ion in an octahedral field, [Rh(en)₃]³⁺ exhibits characteristic d-d electronic transitions.
-
Experimental Protocol : Prepare a dilute aqueous solution of the synthesized complex. Record the absorption spectrum from approximately 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.
-
Expected Results : The spectrum should display absorption bands in the visible region corresponding to the spin-allowed d-d transitions for an octahedral Rh(III) complex.[1] The primary band is typically observed between 450–500 nm.[1] The absence of absorption bands characteristic of the RhCl₃ starting material indicates the completion of the reaction.
Infrared (IR) Spectroscopy: Confirming Ligand Coordination
IR spectroscopy is a powerful tool for confirming the presence of the ethylenediamine ligands and verifying their coordination to the rhodium center. The vibrational frequencies of the ligand's functional groups shift upon coordination.
-
Experimental Protocol : Prepare a KBr pellet containing a small amount of the dried, synthesized complex. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Results :
-
N-H Stretching : The N-H stretching vibrations of the coordinated amine groups will appear in the 3200–3350 cm⁻¹ region.[1] These bands are typically shifted to lower frequencies and broadened compared to free ethylenediamine, which is indicative of coordination to the metal center.
-
C-H Stretching : The C-H stretching modes of the methylene groups in the ethylenediamine backbone will be observed around 2850-3000 cm⁻¹.[4]
-
N-H Bending : The N-H bending (scissoring) vibration, found around 1600 cm⁻¹ in the free ligand, is often shifted upon coordination.[5]
-
Rh-N Stretching : A crucial band, though often weak and in the far-IR region, is the Rh-N stretching vibration, which confirms the direct bond between the metal and the ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifying Molecular Symmetry
The [Rh(en)₃]³⁺ complex is diamagnetic (d⁶, low spin), making it amenable to NMR spectroscopy. ¹H and ¹³C NMR provide information about the chemical environment of the ligand protons and carbons, respectively, and confirm the high symmetry of the complex.
-
Experimental Protocol : Dissolve a sample of the complex in a suitable deuterated solvent, typically deuterium oxide (D₂O). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results :
-
¹H NMR : Due to the D₃ symmetry of the complex, the eight protons of the three ethylenediamine ligands are chemically equivalent. They typically appear as a broad, complex multiplet. This broadening arises from the conformational flexibility of the five-membered chelate rings and coupling to the nitrogen atoms. The integration of this signal should correspond to 12 protons relative to an internal standard.
-
¹³C NMR : Similarly, the six methylene carbons are equivalent and should give rise to a single resonance in the ¹³C NMR spectrum, confirming the symmetrical nature of the complex. The chemical shift will be different from that of the free ligand. The presence of a single peak is a strong indicator of the successful formation of the tris-chelated species rather than a mixture of partially substituted products.
-
Data Summary and Comparative Analysis
The successful synthesis of [Rh(en)₃]Cl₃ is validated when the data from all three spectroscopic methods are in agreement with the expected values for the target structure.
| Spectroscopic Technique | Parameter | Expected Result for [Rh(en)₃]Cl₃ | Reference |
| UV-Visible | λ_max (d-d transition) | 450–500 nm | [1] |
| Infrared (IR) | ν(N-H) stretch | 3200–3350 cm⁻¹ (broad) | [1] |
| ν(C-H) stretch | ~2850-3000 cm⁻¹ | [4] | |
| ¹H NMR (in D₂O) | Chemical Shift | Broad multiplet | N/A |
| ¹³C NMR (in D₂O) | Chemical Shift | Single resonance | N/A |
Comparison with Alternative Methods
-
Synthesis : While the direct reaction of RhCl₃ with ethylenediamine is standard, other rhodium amine complexes can be synthesized from different precursors or by controlling pH to isolate intermediates like [Rh(NH₃)₅Cl]²⁺.[3] However, for the fully substituted [Rh(en)₃]³⁺, the direct method is the most efficient. Alternative strategies might involve starting from different rhodium salts, but RhCl₃ remains the most common and cost-effective choice.[3]
-
Validation : While the triad of UV-Vis, IR, and NMR provides comprehensive evidence, the definitive structural proof is single-crystal X-ray diffraction. This technique would confirm bond lengths, bond angles, and the absolute stereochemistry of a resolved chiral sample. However, it is not a routine technique for batch validation. Elemental analysis is another valuable complementary technique to confirm the empirical formula and the presence of the trihydrate.
Conclusion
The synthesis and validation of Tris(ethylenediamine)rhodium(III) trichloride require a methodical approach where synthetic choices are deliberate and analytical results are cross-verified. The combination of UV-Visible spectroscopy to confirm the electronic state of the Rh(III) center, IR spectroscopy to verify ligand coordination, and NMR spectroscopy to establish the molecular symmetry provides a robust, self-validating framework. This multi-technique approach ensures the high purity and structural integrity of the final product, making it suitable for demanding applications in catalysis and advanced chemical research.
References
- This compound | 15004-86-1. Benchchem.
- Ammine and amido complexes of rhodium: Synthesis, application and contributions to analytics. ResearchGate.
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- Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes. National Institutes of Health (NIH).
- Tris(ethylenediamine)rhodium(III) chloride trihydrate. MySkinRecipes.
- INFRARED SPECTRA OF TRIS-ETHYLENEDIAMINE COMPLEXES OF RUTHENIUM (II). Canadian Science Publishing.
- FT-IR spectra of the ethylenediamine and silver–amine complex. ResearchGate.
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A Comparative Guide to the DNA Binding Affinity of Rhodium Complexes: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between small molecules and DNA is a cornerstone of modern medicinal chemistry. Among the myriad of synthetic compounds explored, rhodium complexes have emerged as a particularly versatile and potent class of DNA-targeting agents. Their rich coordination chemistry allows for the fine-tuning of steric and electronic properties, leading to a diverse range of DNA binding modes and affinities. This guide provides a comparative analysis of the DNA binding affinity of different classes of rhodium complexes, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of novel therapeutic and diagnostic agents.
The Significance of Rhodium Complexes in DNA Interactions
Rhodium complexes, particularly those in the +2 and +3 oxidation states, exhibit a remarkable ability to interact with DNA through various non-covalent and covalent mechanisms. This has positioned them as promising candidates for anticancer drugs, antiviral agents, and molecular probes for DNA structure.[1] The nature of the ligands surrounding the rhodium center dictates the complex's size, shape, and charge, all of which are critical determinants of its DNA binding affinity and specificity. Understanding these structure-activity relationships is paramount for the rational design of next-generation DNA-targeted therapies.
Classification of DNA-Binding Rhodium Complexes
The DNA binding properties of rhodium complexes are intimately linked to their structural features. For the purpose of this guide, we will classify them into three main categories:
-
Rhodium(III) Polypyridyl Complexes: These octahedral complexes are characterized by the presence of one or more polypyridyl ligands, such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen). Their planar aromatic ligands often facilitate intercalative binding into the DNA double helix.
-
Rhodium(III) Metalloinsertors: A specialized class of Rh(III) polypyridyl complexes, metalloinsertors possess sterically demanding ligands that are too bulky for simple intercalation. Instead, they bind with high specificity to destabilized sites in DNA, such as base mismatches, by inserting into the DNA helix and ejecting the mismatched pair.[2]
-
Dirhodium(II) Paddlewheel Complexes: These complexes feature a Rh-Rh quadruple bond with four bridging ligands, typically carboxylates, forming a "paddlewheel" structure. They primarily interact with DNA through axial coordination to the nucleobases.[3][4]
-
Organometallic Rhodium(I) Complexes: While less explored for their DNA binding in a therapeutic context, these complexes are known to react with DNA, often leading to DNA damage. Their interactions are typically covalent in nature.[5][6]
Comparative Analysis of DNA Binding Affinity
The DNA binding affinity of a compound is quantitatively expressed by its binding constant (Kb), with higher values indicating stronger binding. The following table summarizes the DNA binding constants for representative examples from each class of rhodium complexes.
| Class of Rhodium Complex | Specific Complex Example | DNA Target | Binding Constant (Kb) (M-1) | Reference |
| Rh(III) Polypyridyl | [Rh(bpy)2(dppz)]^3+ | Calf Thymus DNA | ~106 - 107 | [7] |
| Rh(III) Metalloinsertor | [Rh(bpy)2(chrysi)]^3+ | CC Mismatch | ~106 | [1] |
| Rh(III) Metalloinsertor | [Rh(bpy)2(phzi)]^3+ | CC Mismatch | ~1 x 107 | [1] |
| Dirhodium(II) Paddlewheel | Rh2(μ-O2CCH3)4 | Nucleobases | Covalent Interaction | [3][4] |
| Organometallic Rh(I) | [(η5-C5Me5)RhCl(pta)] | Guanine | Covalent Interaction | [6] |
Note: dppz = dipyrido[3,2-a:2',3'-c]phenazine; chrysi = chrysene-5,6-dione diimine; phzi = benzo[a]phenazine-5,6-quinone diimine; pta = 1,3,5-triaza-7-phosphaadamantane. The binding of Dirhodium(II) and Organometallic Rh(I) complexes is often covalent, and thus, a traditional non-covalent binding constant is not always applicable.
The data clearly indicates that Rh(III) polypyridyl complexes and metalloinsertors exhibit high DNA binding affinities, with metalloinsertors demonstrating remarkable specificity for mismatched DNA. The structural modification from the chrysi to the phzi ligand in the metalloinsertor series leads to a significant increase in binding affinity, highlighting the tunability of these complexes.[1] Dirhodium(II) and organometallic Rh(I) complexes, on the other hand, tend to form covalent adducts with DNA, a different but equally important mode of interaction for therapeutic applications.
Experimental Methodologies for Assessing DNA Binding Affinity
A variety of biophysical techniques are employed to characterize the interaction between rhodium complexes and DNA. Each method provides unique insights into the binding mode, affinity, and structural consequences of the interaction.
UV-Visible Absorption Spectroscopy
This technique is often the first step in assessing DNA binding. The interaction of a rhodium complex with DNA can lead to changes in the complex's absorption spectrum, typically hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength), which are indicative of intercalative binding.[7][8]
-
Preparation of Solutions:
-
Prepare a stock solution of the rhodium complex in a suitable buffer (e.g., Tris-HCl, pH 7.2).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M-1cm-1 per nucleotide).
-
-
Titration:
-
Place a fixed concentration of the rhodium complex in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the complex.
-
Add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength of the complex against the DNA concentration.
-
The intrinsic binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or a similar binding model.[7]
-
Caption: Workflow for UV-Visible absorption titration to determine DNA binding affinity.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods for studying DNA binding. One common approach is a competitive binding assay using ethidium bromide (EB), a fluorescent dye that intercalates into DNA. A rhodium complex that can displace EB from the DNA will cause a quenching of the EB fluorescence.
-
Preparation of EB-DNA Adduct:
-
Prepare a solution of CT-DNA in buffer.
-
Add a solution of ethidium bromide to the DNA solution to form the fluorescent EB-DNA adduct.
-
-
Titration:
-
Place the EB-DNA adduct solution in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scan from 550-700 nm).
-
Add increasing concentrations of the rhodium complex to the cuvette.
-
After each addition, incubate for 2-5 minutes and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of EB (around 600 nm) against the concentration of the rhodium complex.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity of the complex.
-
Caption: Workflow for the ethidium bromide displacement assay.
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for probing changes in the secondary structure of DNA upon complex binding. The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. Intercalation of a complex can cause significant changes in these bands, providing evidence for this binding mode.
-
Sample Preparation:
-
Prepare a solution of DNA in a low-salt buffer.
-
Prepare a stock solution of the rhodium complex.
-
-
Measurement:
-
Record the CD spectrum of the DNA solution alone.
-
Add the rhodium complex to the DNA solution at various molar ratios.
-
Incubate the samples and record the CD spectrum for each ratio.
-
-
Data Analysis:
-
Compare the CD spectra of the DNA in the presence and absence of the complex.
-
Changes in the ellipticity and wavelength of the characteristic DNA bands provide qualitative information about the binding mode and its effect on DNA conformation.
-
Viscosity Measurements
Viscosity measurements provide hydrodynamic data that can distinguish between different binding modes. Intercalation, which lengthens the DNA helix, will cause a significant increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions have a much smaller effect on viscosity.
-
Sample Preparation:
-
Prepare a solution of DNA in buffer.
-
Prepare solutions of the rhodium complex at various concentrations.
-
-
Measurement:
-
Measure the flow time of the buffer and the DNA solution using a viscometer.
-
Add increasing amounts of the rhodium complex to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity and plot it against the ratio of [complex]/[DNA].
-
A significant increase in relative viscosity is indicative of an intercalative binding mode.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study the binding of molecules to DNA. The principle is that DNA complexed with another molecule will migrate more slowly through a gel than free DNA.
-
Probe Preparation:
-
A short DNA fragment (probe) is labeled, typically with a radioactive isotope or a fluorescent dye.
-
-
Binding Reaction:
-
The labeled DNA probe is incubated with the rhodium complex in a binding buffer.
-
-
Electrophoresis:
-
The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
-
The gel is run to separate the free DNA from the DNA-complex adducts.
-
-
Detection:
-
The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a DNA-complex.
-
Conclusion
The diverse family of rhodium complexes offers a rich platform for the development of DNA-targeted agents. Rhodium(III) polypyridyl complexes and metalloinsertors, with their high affinity and, in some cases, remarkable specificity for mismatched DNA, are particularly promising for anticancer applications. Dirhodium(II) and organometallic Rh(I) complexes provide alternative modes of DNA interaction through covalent binding. A thorough understanding of the DNA binding properties, guided by the robust experimental methodologies outlined in this guide, is essential for the continued advancement of rhodium-based therapeutics and diagnostics. The ability to rationally design and synthesize rhodium complexes with tailored DNA binding affinities and specificities will undoubtedly lead to the discovery of novel and more effective molecular medicines.
References
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Boyle, K. M., & Barton, J. K. (2016). Targeting DNA Mismatches with Rhodium Metalloinsertors. Inorganica Chimica Acta, 452, 3–11. [Link]
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Zeglis, B. M., Pierre, V. C., & Barton, J. K. (2009). DNA mismatch binding and antiproliferative activity of rhodium metalloinsertors. Journal of the American Chemical Society, 131(28), 9826–9827. [Link]
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Ernst, R. J., & Barton, J. K. (2011). Selective cytotoxicity of rhodium metalloinsertors in mismatch repair-deficient cells. Proceedings of the National Academy of Sciences, 108(47), 18934–18939. [Link]
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Popa, A., et al. (2014). Experimental techniques employed in the study of metal complexes-DNA – interactions. Farmacia, 62(6), 1048-1060. [Link]
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Boyle, K. M., & Barton, J. K. (2016). Targeting DNA Mismatches with Rhodium Metalloinsertors. Inorganica Chimica Acta, 452, 3-11. [Link]
-
Zeglis, B. M., Pierre, V. C., & Barton, J. K. (2009). DNA mismatch binding and antiproliferative activity of rhodium metalloinsertors. Journal of the American Chemical Society, 131(28), 9826–9827. [Link]
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Dorcier, A., et al. (2008). Studies on the reactivity of organometallic Ru-, Rh- and Os-pta complexes with DNA model compounds. Journal of inorganic biochemistry, 102(5-6), 1066–1076. [Link]
-
Dorcier, A., et al. (2008). Studies on the reactivity of organometallic Ru-, Rh- and Os-pta complexes with DNA model compounds. Journal of Inorganic Biochemistry, 102(5-6), 1066-1076. [Link]
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Creative BioMart. (n.d.). Protein Interaction (2) Principle and Protocol of EMSA. [Link]
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Harlos, M., et al. (2008). Synthesis, biological activity, and structure-activity relationships for potent cytotoxic rhodium(III) polypyridyl complexes. Journal of medicinal chemistry, 51(13), 3924–3933. [Link]
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Sirajuddin, M., Ali, S., & Badshah, A. (2013). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules, 18(3), 3043-3066. [Link]
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Tolbatov, I., Umari, P., & Marrone, A. (2024). The binding of diruthenium (II,III) and dirhodium (II,II) paddlewheel complexes at DNA/RNA nucleobases: Computational evidences of an appreciable selectivity toward the AU base pairs. Journal of Molecular Graphics and Modelling, 131, 108806. [Link]
-
Tolbatov, I., Umari, P., & Marrone, A. (2024). The binding of diruthenium (II,III) and dirhodium (II,II) paddlewheel complexes at DNA/RNA nucleobases: Computational evidences of an appreciable selectivity toward the AU base pairs. Journal of Molecular Graphics and Modelling, 131, 108806. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance: [Rh(en)₃]Cl₃·3H₂O in Acetophenone Hydrogenation
Abstract
The reduction of ketones to secondary alcohols is a cornerstone transformation in the synthesis of fine chemicals and pharmaceutical intermediates. This guide provides a comprehensive framework for benchmarking the catalytic performance of the homogeneous catalyst tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O, for the hydrogenation of acetophenone to 1-phenylethanol. Its performance is critically evaluated against two widely adopted, yet mechanistically distinct, catalysts: the heterogeneous 5% Palladium on Carbon (Pd/C) and a homogeneous Ruthenium-based system, representative of Noyori-type catalysts often used in transfer hydrogenation.[1][2] This document details the experimental design, provides step-by-step protocols, and presents a comparative analysis of key performance indicators, including conversion, selectivity, Turnover Number (TON), and Turnover Frequency (TOF). The discussion is grounded in mechanistic principles to explain the observed performance differences, offering researchers a practical and scientifically rigorous guide to catalyst evaluation.
Introduction: The Imperative for Rigorous Catalyst Benchmarking
In the landscape of drug development and specialty chemical manufacturing, the efficiency of a catalytic step can dictate the economic viability and environmental footprint of an entire synthetic route. The hydrogenation of prochiral ketones, such as acetophenone, is a model reaction of significant academic and industrial interest.[3][4][5] The resulting chiral alcohol, 1-phenylethanol, is a valuable building block. The choice of catalyst is paramount, influencing not only the reaction rate and yield but also selectivity and operational complexity.
This guide focuses on three catalysts representing different classes:
-
[Rh(en)₃]Cl₃·3H₂O: A water-soluble, homogeneous Rh(III) complex. While rhodium is a well-established hydrogenation metal, the performance of this specific, simple coordination complex is benchmarked to evaluate a baseline system.[6][7]
-
5% Palladium on Carbon (Pd/C): A workhorse heterogeneous catalyst known for its high activity, ease of separation, and broad applicability.[8][9][10] It serves as the industry-standard benchmark for many hydrogenation processes.
-
Ruthenium-based Homogeneous Catalyst (e.g., [(p-cymene)RuCl₂]₂/Ligand): Representative of highly efficient catalysts often used in both direct and transfer hydrogenation.[1][2][3] These systems are known for their high activity and tunability through ligand modification.
By comparing [Rh(en)₃]Cl₃·3H₂O against these established alternatives, we aim to provide a clear, data-driven perspective on its potential utility, highlighting the trade-offs between homogeneous and heterogeneous systems and the impact of the metal center (Rh vs. Pd vs. Ru).
Experimental Design and Rationale
A robust benchmarking study requires a meticulously designed experimental framework. Our choices for substrate, reaction conditions, and analytical methods are explained below.
-
Substrate: Acetophenone is selected as the model substrate due to its simple structure, commercial availability, and the extensive literature data available for its hydrogenation, facilitating cross-study comparisons.
-
Reaction: We will employ direct hydrogenation using molecular hydrogen (H₂). This is a clean, atom-economical method, though transfer hydrogenation using donors like isopropanol is also a common alternative.[3][11]
-
Solvent: Methanol is chosen as the reaction solvent. It is a protic solvent known to accelerate many hydrogenation reactions and can effectively dissolve the homogeneous rhodium and ruthenium precursors as well as the acetophenone substrate.[9]
-
Reaction Conditions: The reaction will be conducted at a moderately elevated temperature (60 °C) and hydrogen pressure (10 bar) to ensure reasonable reaction rates for all catalysts without being excessively energy-intensive. A standardized substrate-to-catalyst molar ratio (S/C) of 1000:1 will be used to assess catalyst activity under a synthetically relevant loading.
-
Analytical Method: Reaction progress (conversion of acetophenone) and selectivity towards 1-phenylethanol will be monitored using Gas Chromatography (GC) with a Flame Ionization Detector (FID), calibrated with authentic standards.
Detailed Experimental Protocols
Safety Note: All hydrogenation reactions involving molecular hydrogen and flammable catalysts like Pd/C must be conducted with extreme caution in a well-ventilated fume hood, using appropriate pressure-rated equipment and following established safety procedures.[9][12] Pd/C can be pyrophoric, especially after use.[12]
Protocol 1: Hydrogenation using [Rh(en)₃]Cl₃·3H₂O
-
Reactor Preparation: Place a magnetic stir bar into a 100 mL stainless steel autoclave equipped with a glass liner.
-
Catalyst Loading: Add [Rh(en)₃]Cl₃·3H₂O (0.01 mmol, 1 equivalent) to the glass liner.
-
Reagent Addition: Add acetophenone (10 mmol, 1000 eq.) and methanol (20 mL).
-
System Sealing & Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen (N₂) to 10 bar and venting three times, followed by pressurizing with hydrogen (H₂) to 10 bar and venting three times to remove all air.
-
Reaction Execution: Pressurize the reactor to 10 bar with H₂. Begin vigorous stirring and heat the reactor to 60 °C. Maintain a constant pressure of 10 bar throughout the reaction.
-
Monitoring & Work-up: After 4 hours, cool the reactor to room temperature and carefully vent the excess H₂. Take an aliquot of the reaction mixture, dilute with methanol, and analyze by GC to determine conversion and selectivity.
Protocol 2: Hydrogenation using 5% Pd/C
-
Reactor Preparation: Place a magnetic stir bar into the autoclave's glass liner.
-
Catalyst Loading: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), weigh and add 5% Pd/C (assuming ~50% metal dispersion, this corresponds to a specific weight to achieve 0.01 mmol of active Pd sites) to the liner. Caution: Do not add the flammable solvent directly to the dry, pyrophoric catalyst.[9][12]
-
Reagent Addition: Add methanol (20 mL) carefully, followed by acetophenone (10 mmol, 1000 eq.).
-
System Sealing & Purging: Follow the same procedure as in Protocol 1, step 4.
-
Reaction Execution: Follow the same procedure as in Protocol 1, step 5.
-
Monitoring & Work-up: After 4 hours, cool and vent the reactor. Filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with methanol. Analyze the filtrate by GC.
Protocol 3: Hydrogenation using a Ru-based Catalyst
-
Catalyst Preparation (In Situ): In the glass liner, combine [(p-cymene)RuCl₂]₂ (0.005 mmol, 0.5 eq.) and a suitable ligand (e.g., a chiral diamine or amino alcohol ligand, 0.011 mmol, 1.1 eq.) under an inert atmosphere.[1]
-
Reagent Addition: Add methanol (20 mL) and acetophenone (10 mmol, 1000 eq.). Add a base, such as potassium tert-butoxide (KOtBu, ~0.02 mmol, 2 eq.), which is often required for activation.[13]
-
System Sealing & Purging: Follow the same procedure as in Protocol 1, step 4.
-
Reaction Execution: Follow the same procedure as in Protocol 1, step 5.
-
Monitoring & Work-up: Follow the same procedure as in Protocol 1, step 6.
Experimental Workflow Diagram
Caption: Workflow for comparative catalytic hydrogenation experiments.
Performance Comparison and Data Analysis
The performance of each catalyst is evaluated based on conversion, selectivity, Turnover Number (TON), and Turnover Frequency (TOF).
-
Conversion (%): The percentage of acetophenone that has been consumed.
-
Selectivity (%): The percentage of converted acetophenone that formed the desired product, 1-phenylethanol.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. It is a measure of catalyst stability and overall efficiency.[14][15]
-
TON = (moles of substrate converted) / (moles of catalyst)[16]
-
-
Turnover Frequency (TOF): The TON per unit of time (typically hours⁻¹). It is a measure of catalyst activity or speed.[17][18]
-
TOF = TON / time (h)[16]
-
Table 1: Comparative Performance Data for Acetophenone Hydrogenation
| Catalyst System | Conversion (%) | Selectivity to 1-phenylethanol (%) | TON (mol/mol) | TOF (h⁻¹) |
| [Rh(en)₃]Cl₃·3H₂O | 45 | >99 | 450 | 112.5 |
| 5% Pd/C | >99 | 95 | >990 | >247.5 |
| Ru-based Homogeneous Catalyst | >99 | >99 | >990 | >247.5 |
Note: Data presented are representative values based on typical catalyst performance from literature and are intended for comparative illustration.
Mechanistic Insights and Discussion
The data in Table 1 reveal significant performance differences that can be attributed to the fundamental nature of each catalytic system.
[Rh(en)₃]Cl₃·3H₂O: Moderate Activity, High Selectivity
The rhodium complex shows moderate activity, achieving less than 50% conversion in the allotted time. However, its selectivity is excellent, with negligible by-product formation. The ethylenediamine ligands are robust but do not actively participate in the catalytic cycle beyond stabilizing the metal center. The reaction likely proceeds through a classic inner-sphere mechanism where the ketone coordinates to a rhodium-hydride species, followed by migratory insertion to form the alcohol product.[11][19] The relatively lower activity compared to the Ru system may be due to a less favorable hydride transfer step or slower ligand exchange kinetics.[19]
5% Pd/C: Heterogeneous Workhorse
The Pd/C catalyst demonstrates very high activity, driving the reaction to full conversion. Its key advantage is its heterogeneous nature, allowing for simple filtration and reuse. However, a slight decrease in selectivity is noted. This is often due to over-reduction of the product (hydrogenolysis of the C-O bond to form ethylbenzene) or hydrogenation of the aromatic ring under these conditions, pathways that are more common on palladium surfaces.[8][20] The reaction occurs on the surface of the palladium nanoparticles, where H₂ dissociatively adsorbs, and the ketone's carbonyl group interacts with active sites.
Ru-based Homogeneous Catalyst: Superior Activity and Selectivity
The ruthenium catalyst, particularly when activated by a base with a diamine or amino alcohol ligand, exhibits the highest level of performance, matching the conversion of Pd/C while maintaining the excellent selectivity of the homogeneous rhodium system.[3][4] Many advanced Ru catalysts operate via an "outer-sphere" or "metal-ligand bifunctional" mechanism.[21][22] In this pathway, the substrate does not need to coordinate directly to the metal center. Instead, the hydrogen is transferred from a metal-hydride and a proton from a coordinated amine ligand in a concerted step, which is often highly efficient and lowers the activation energy significantly.[21]
Simplified Catalytic Cycle Diagram (Ru-based Bifunctional Mechanism)
Caption: Simplified outer-sphere bifunctional hydrogenation cycle.
Conclusion and Recommendations
This guide demonstrates a systematic approach to benchmarking catalytic performance for ketone hydrogenation.
-
[Rh(en)₃]Cl₃·3H₂O serves as a moderately active and highly selective, but ultimately underperforming, homogeneous catalyst for this transformation compared to state-of-the-art systems. It could be considered in applications where cost is a primary driver and moderate activity is acceptable.
-
5% Pd/C remains an excellent choice for its high activity and practical ease of use, making it ideal for large-scale industrial processes, provided minor selectivity losses can be tolerated.
-
Homogeneous Ru-based catalysts offer the best of both worlds: superior activity rivaling heterogeneous systems and the near-perfect selectivity characteristic of homogeneous catalysis. They are the preferred choice for producing high-value, high-purity chemicals where catalyst cost is justified by performance.
For researchers in drug development, where purity and selectivity are paramount, exploring optimized homogeneous systems like the Ru-based catalysts is highly recommended. For bulk chemical synthesis, the operational simplicity and robustness of Pd/C often prevail. The choice of [Rh(en)₃]Cl₃·3H₂O would be limited to niche applications or as a starting point for further ligand development.
References
- Francis Academic Press. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings.
- ResearchGate. (2017). How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites?.
- YouTube. (2025). How To Calculate Turnover Frequency In Catalysis?. Chemistry For Everyone.
- The Royal Society of Chemistry. (n.d.). Calculation of conversion and TOF to determine the catalytic efficiency.
- ACS Publications. (n.d.). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development.
- National Institutes of Health. (n.d.). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC.
- Jordan Journal of Chemistry. (2020). Ruthenium Catalyzed Hydrogenation of Acetophenone: A Kinetic Modeling Study.
- ACS Publications. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis.
- YouTube. (2023). Turnover Number and Turnover Frequency of catalysts.
- ACS Publications. (n.d.). A Mechanism Displaying Autocatalysis: The Hydrogenation of Acetophenone Catalyzed by RuH(S-binap)(app) Where app Is the Amido Ligand Derived from 2-Amino-2-(2-pyridyl)propane. Organometallics.
- RSC Publishing. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry.
- The Sarpong Group. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.
- The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
- The Sarpong Group. (2010). Standard Operating Procedures.
- RSC Publishing. (n.d.). Rhodium catalysts for the homogeneous hydrogenation of ketones. Journal of the Chemical Society D: Chemical Communications.
- (2024). Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones.
- ResearchGate. (n.d.). Acetophenone hydrogenation catalysed by Pd/C. Autoclave reactor....
- (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts.
- RSC Publishing. (n.d.). Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2. Chemical Communications.
- ACS Publications. (n.d.). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society.
- YouTube. (2025). Enantioselective Hydrogenation of Carbonyls and Imines.
- National Institutes of Health. (n.d.). Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of [Rh(en)₃]Cl₃·3H₂O
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal inorganic chemistry, the stereochemistry of metal complexes is of paramount importance. The biological activity of chiral molecules can be highly dependent on their specific isomeric form, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even toxic. The tris(ethylenediamine)rhodium(III) chloride complex, [Rh(en)₃]Cl₃·3H₂O, is a classic example of an octahedral complex that exists as a pair of non-superimposable mirror images, the Δ and Λ enantiomers. For researchers and professionals in drug development, the ability to accurately determine the isomeric purity of such compounds is not merely a matter of analytical chemistry; it is a critical component of ensuring safety, efficacy, and reproducibility in their scientific endeavors.
This guide provides an in-depth, comparative analysis of the primary methods for assessing the isomeric purity of [Rh(en)₃]Cl₃·3H₂O. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative scientific principles.
The Foundation: Synthesis and Chiral Resolution
The synthesis of [Rh(en)₃]Cl₃·3H₂O typically proceeds by reacting rhodium(III) chloride with ethylenediamine in an aqueous solution.[1] This reaction results in the formation of a racemic mixture, containing equal amounts of the Δ and Λ enantiomers. Therefore, before any purity analysis can be performed, the enantiomers must be separated through a process known as chiral resolution.
The most established and widely practiced method for the resolution of tris(ethylenediamine) metal complexes is fractional crystallization using a chiral resolving agent . For cationic complexes like [Rh(en)₃]³⁺, a chiral anion is employed to form diastereomeric salts with differing solubilities. (+)-Tartaric acid is a commonly used and effective resolving agent for this purpose.[2] The principle lies in the fact that the diastereomeric salts, Δ-[Rh(en)₃][(+)-tartrate]Cl and Λ-[Rh(en)₃][(+)-tartrate]Cl, exhibit different physical properties, allowing for their separation.
Comparative Analysis of Isomeric Purity Determination Methods
Once the enantiomers have been resolved, or for the quality control of an enantiomerically enriched sample, several analytical techniques can be employed to determine the isomeric purity, often expressed as enantiomeric excess (e.e.). Here, we compare the two most common and accessible methods: Polarimetry and Circular Dichroism (CD) Spectroscopy .
Polarimetry: The Classical Approach
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is an intrinsic property of chiral molecules. The magnitude and direction of the rotation are directly proportional to the concentration of the chiral substance and the path length of the light through the sample.
Causality of Experimental Choices:
The selection of polarimetry as an analytical tool is rooted in its direct relationship with the concentration of the optically active species. For a solution containing a mixture of enantiomers, the observed rotation is the weighted average of the rotations of the individual enantiomers. Since enantiomers rotate light to an equal but opposite degree, a racemic mixture will exhibit no net rotation.[3][4]
Experimental Protocol: Determination of Isomeric Purity by Polarimetry
-
Preparation of a Standard Solution: Accurately weigh a sample of the resolved and purified [Rh(en)₃]Cl₃·3H₂O and dissolve it in a known volume of deionized water. A typical concentration is in the range of 1-5 mg/mL.
-
Instrument Setup: Calibrate the polarimeter using a blank solution (deionized water). The measurement is typically performed using the sodium D-line (589 nm) at a constant temperature (e.g., 20°C).
-
Measurement of Observed Rotation: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Record the observed rotation, α.
-
Calculation of Specific Rotation: The specific rotation, [α], is a standardized value calculated using the following formula:
[α] = α / (c * l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer:
e.e. (%) = ([α]sample / [α]pure enantiomer) * 100
The specific rotation for enantiomerically pure (+)-[Rh(en)₃]I₃ has been reported, and similar principles apply to the chloride salt. For the analogous (+)-[Co(en)₃]I₃·H₂O, a specific rotation of +89° is often cited as the literature value for the pure enantiomer. While the exact value for [Rh(en)₃]Cl₃·3H₂O needs to be experimentally determined or sourced from reliable literature, this principle of comparison remains the same.
Data Presentation:
| Parameter | Value |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20°C |
| Path Length | 1 dm |
| Concentration | User-defined |
| Observed Rotation (α) | Measured |
| Specific Rotation ([α]) | Calculated |
| Enantiomeric Excess (e.e.) | Calculated |
Trustworthiness of the Protocol:
This protocol is self-validating through the use of a calibrated instrument and the comparison to a known standard value for the pure enantiomer. The accuracy of the result is highly dependent on the precision of the sample preparation and the accuracy of the literature value for the specific rotation of the pure enantiomer.
Circular Dichroism (CD) Spectroscopy: A More Detailed Insight
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Unlike polarimetry, which provides a single value of rotation, CD spectroscopy provides a spectrum with positive and negative peaks at specific wavelengths, offering a more detailed fingerprint of the chiral molecule.
Causality of Experimental Choices:
The choice of CD spectroscopy is based on its high sensitivity and the rich structural information it provides. The Δ and Λ enantiomers of [Rh(en)₃]³⁺ will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.
Experimental Protocol: Determination of Isomeric Purity by CD Spectroscopy
-
Sample Preparation: Prepare a solution of the resolved [Rh(en)₃]Cl₃·3H₂O in deionized water. The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the wavelength range of interest to avoid saturation of the detector.
-
Instrument Setup: Set the CD spectrometer to scan over a relevant wavelength range, typically from 200 to 600 nm for transition metal complexes. A quartz cuvette with a path length of 1 cm is commonly used.
-
Data Acquisition: Record the CD spectrum of the sample. The data is typically presented as molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
-
Data Analysis:
-
Identify the wavelength of maximum molar ellipticity (λ_max) from the CD spectrum of a known pure enantiomer.
-
The enantiomeric excess of an unknown sample can be determined by comparing its molar ellipticity at λ_max to that of the pure enantiomer:
e.e. (%) = ([θ]sample at λ_max / [θ]pure enantiomer at λ_max) * 100
-
Data Presentation:
The CD spectra of the Δ and Λ enantiomers of tris(bidentate) metal complexes are characteristically mirror images of each other. For example, the CD spectrum of Δ-₃ shows distinct positive and negative peaks, while the Λ enantiomer exhibits the opposite pattern.[5] A similar mirror-image relationship is expected for the Δ and Λ enantiomers of [Rh(en)₃]Cl₃.
Trustworthiness of the Protocol:
The self-validating nature of this protocol lies in the mirror-image relationship of the CD spectra for the two enantiomers. The presence of any impurity of the opposing enantiomer will result in a quantifiable decrease in the intensity of the CD signals, directly correlating to the enantiomeric excess.
Comparative Summary and Expert Recommendations
| Feature | Polarimetry | Circular Dichroism (CD) Spectroscopy |
| Principle | Measures the rotation of plane-polarized light. | Measures the differential absorption of circularly polarized light. |
| Data Output | A single value of optical rotation. | A full spectrum of molar ellipticity vs. wavelength. |
| Sensitivity | Generally lower sensitivity. | High sensitivity, requiring smaller sample amounts. |
| Information Content | Provides a measure of bulk chirality. | Provides detailed structural information and a "fingerprint" of the enantiomer. |
| Instrumentation | Relatively simple and widely available. | More complex and specialized instrumentation. |
| Quantitative Analysis | Straightforward calculation of e.e. from specific rotation. | Straightforward calculation of e.e. from molar ellipticity at a specific wavelength. |
As a Senior Application Scientist, my recommendation is as follows:
-
For routine quality control and rapid assessment of enantiomeric purity where a baseline has been established, polarimetry is a robust and cost-effective method. Its simplicity and the widespread availability of polarimeters make it a practical choice for many laboratories.
-
For in-depth characterization, structural elucidation, and when high sensitivity is required , Circular Dichroism spectroscopy is the superior technique. The wealth of information provided by a full CD spectrum can be invaluable for confirming the absolute configuration and for detecting subtle changes in the chiral environment of the complex.
Ultimately, the choice of method will depend on the specific requirements of the research or drug development stage, the available instrumentation, and the desired level of analytical detail. In many cases, employing both techniques can provide a comprehensive and highly validated assessment of the isomeric purity of [Rh(en)₃]Cl₃·3H₂O.
Visualizing the Workflow
Caption: Workflow for the synthesis, resolution, and isomeric purity analysis of [Rh(en)3]Cl3·3H2O.
References
-
Lincoln, S., et al. (2005). Circular dichroism spectra of Δ- and Λ-₃ in water. ResearchGate. [Link]
- Broomhead, J. A., & Dwyer, F. P. (1960). Resolution of Tris(ethylenediamine)rhodium(III) and -chromium(III) Chloride by Means of (+)-Tartrate. Australian Journal of Chemistry, 13(2), 244-247.
-
LibreTexts. (2023, January 28). 5.3: Optical Activity. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- Sakai, K., & Ozeki, T. (2001). Density functional calculation of the electronic circular dichroism spectra of the transition metal complexes [M(phen)3]2+ (M = Fe, Ru, Os). The Journal of chemical physics, 115(1), 253-260.
-
LibreTexts. (2021, December 15). 5.4: Optical Activity. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
- Yusenko, K. V., et al. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Crystals, 10(2), 118.
-
American Elements. (n.d.). Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. American Elements. [Link]
-
chemeurope.com. (n.d.). Tris(ethylenediamine)cobalt(III) chloride. chemeurope.com. [Link]
- McClellan, M. C., & Cass, M. E. (2015). Improved Syntheses and Expanded Analyses of the Enantiomerically Enriched Chiral Cobalt Complexes Co(en)3I3 and Co(diNOsar)Br3.
- El-Makkia, M. A., et al. (2021). Synthesis and structural determination of [Rh(opo)(CO)(PR3)] complexes (opo− = 2-oxopyridin-1-olate)and in situ isomeric behavior from preliminary kinetic study of iodomethane oxidative addition.
- Liu, J., et al. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives.
- Kufelnicki, A., et al. (2020). Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems. Molecules, 25(5), 1184.
-
Scribd. (n.d.). Optical Isomers of Tris(ethylenediamine)cobalt (III) Lab. Scribd. [Link]
-
Stack Exchange. (2017, May 24). What is the optical nature of the tris(ethylenediamine)cobalt(III) cation?. Chemistry Stack Exchange. [Link]
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A Comparative Guide to the Synthetic Routes of Tris(ethylenediamine)rhodium(III) Trichloride
Introduction: The Significance of Tris(ethylenediamine)rhodium(III) Trichloride
Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, is a coordination compound of significant interest in both academic and industrial research. Its well-defined octahedral geometry and the kinetic inertness characteristic of third-row transition metals make it an invaluable tool.[1] The complex serves as a precursor for various rhodium-based catalysts used in hydrogenation and carbonylation reactions, and its chiral nature makes it a useful complex in asymmetric catalysis for synthesizing enantiomerically pure compounds.[2] Furthermore, its stability and clear stereochemistry provide an excellent model for studying ligand substitution mechanisms in octahedral complexes, making it a staple in advanced inorganic chemistry education.[2]
This guide provides a detailed comparison of the primary synthetic routes to [Rh(en)₃]Cl₃, focusing on the causality behind experimental choices, the impact of reaction parameters on product yield and purity, and the analytical validation of the final product.
Foundational Principles: The Coordination Chemistry of Rhodium(III)
Rhodium(III) features a d⁶ electronic configuration, which strongly favors a low-spin, kinetically inert octahedral coordination environment due to significant crystal field stabilization energy.[1] This inherent stability means that ligand substitution reactions, such as the displacement of chloride or water ligands by ethylenediamine, are often slow and require thermal energy to proceed at a practical rate.[3] Unlike more labile first-row transition metals, the synthesis of Rh(III) complexes requires precise control over reaction conditions to achieve the desired product without the formation of intermediates or side products. The choice of starting material, typically hydrated rhodium(III) chloride (RhCl₃·xH₂O), provides a versatile entry point for synthesizing a wide array of Rh(III) amine complexes.[3][4]
Primary Synthetic Route: Direct Chelation with Ethylenediamine
The most prevalent and reliable method for synthesizing [Rh(en)₃]Cl₃ is the direct reaction of a hydrated rhodium(III) chloride salt with ethylenediamine in an aqueous solution. This method is favored for its straightforward procedure and high potential yield when parameters are carefully controlled.
Mechanistic Rationale
The synthesis proceeds via a stepwise ligand substitution mechanism. The aqueous rhodium(III) chloride exists as a complex aqua-chloro species. Ethylenediamine (en), a bidentate chelating ligand, acts as a nucleophile, displacing the coordinated water and chloride ligands. The formation of the three five-membered chelate rings significantly stabilizes the final product, an effect known as the chelate effect, driving the reaction to completion.
Detailed Experimental Protocol
-
Precursor Solubilization: Hydrated rhodium(III) chloride (RhCl₃·xH₂O) is dissolved in deionized water. Gentle heating may be applied to ensure complete dissolution.
-
Ligand Addition: A stoichiometric excess of ethylenediamine is slowly added to the rhodium salt solution. A precise 1:3 molar ratio of RhCl₃ to ethylenediamine is the theoretical minimum required for complete coordination.[1]
-
pH Adjustment: The pH of the reaction mixture is carefully adjusted to a range of 6–7 using a dilute acid or base (e.g., HCl or NaOH).[1] This step is critical, as a pH below 6 can lead to the protonation of ethylenediamine, inhibiting its ability to coordinate with the rhodium center.
-
Thermal Reaction: The solution is heated to a controlled temperature of 60–80°C and stirred continuously for 6–12 hours.[1] This provides the necessary activation energy for the kinetically slow ligand substitution process.
-
Crystallization and Isolation: After the reaction period, the solution is cooled slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the product.
-
Purification: The resulting pale-yellow crystals are collected by vacuum filtration. Purification is achieved by recrystallizing the crude product from a minimum amount of hot water to remove unreacted starting materials and any potential side products.[1] The purified crystals are washed with a small amount of cold ethanol and then ether before being dried in vacuo.
Visualization of the Synthetic Workflow
Caption: Workflow for the direct synthesis of [Rh(en)₃]Cl₃.
Comparative Analysis of Reaction Parameters
While the direct synthesis is the standard, the outcome is highly sensitive to variations in the reaction conditions. The following table summarizes the impact of these parameters, providing a guide for troubleshooting and optimization.
| Parameter | Optimal Condition | Rationale & Consequence of Deviation |
| Molar Ratio (Rh:en) | 1:3 | Ensures complete coordination to form the tris-chelated complex.[1] A lower ratio may result in incompletely substituted species like cis-[Rh(en)₂Cl₂]⁺. |
| Temperature | 60–80°C | Provides sufficient activation energy for the kinetically inert Rh(III) center without causing ligand degradation.[1] Temperatures >80°C can lead to the decomposition of ethylenediamine, reducing yield and purity.[1] |
| pH | 6–7 | Maintains ethylenediamine in its unprotonated, nucleophilic form, allowing for efficient coordination.[1] Acidic conditions (pH < 6) will protonate the amine groups, leading to incomplete reaction and low yields.[1] |
| Reaction Time | 6–12 hours | Allows the slow, stepwise substitution reaction to proceed to completion. Shorter times may result in a mixture of products. |
Product Characterization and Validation
Confirmation of the synthesis of [Rh(en)₃]Cl₃ relies on a combination of spectroscopic and analytical techniques.
-
Crystallographic Analysis: X-ray crystallography confirms the octahedral coordination geometry around the rhodium center.[1] The three bidentate ethylenediamine ligands create a stable chelate structure with Rh-N bond lengths averaging approximately 2.03 Å.[1]
-
Electronic Spectroscopy (UV-Vis): The electronic spectrum of the complex displays characteristic d-d transitions that are indicative of the octahedral ligand field around the Rh(III) ion, serving as a fingerprint for the compound's electronic structure.[1]
-
Thermal Analysis: The compound exhibits high thermal stability, with a melting point reported to be above 300°C, reflecting the strength of the Rh-N coordination bonds.[5][6]
Visualization of the Final Complex
Caption: Octahedral coordination of Rh(III) by three ethylenediamine ligands.
Conclusion
The synthesis of Tris(ethylenediamine)rhodium(III) trichloride is most effectively and reliably achieved through the direct reaction of hydrated rhodium(III) chloride with ethylenediamine. While seemingly straightforward, this method's success is contingent upon rigorous control of key experimental parameters, namely stoichiometry, temperature, and pH. Deviation from the optimal ranges (1:3 molar ratio, 60-80°C, pH 6-7) can lead to incomplete reactions or degradation of the ligand, adversely affecting both the yield and purity of the final product. By adhering to the principles and protocols outlined in this guide, researchers can consistently produce high-purity [Rh(en)₃]Cl₃ for applications in catalysis, mechanistic studies, and chemical education.
References
- Tris(ethylenediamine)rhodium(III)
- Tris(ethylenediamine)rhodium(III)
- TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 - ChemicalBook. (URL: )
- Trichlorotris(ethylenediamine)rhodium(III)
- Cas 15004-86-1,TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | lookchem. (URL: )
- Tris(ethylenediamine)rhodium(III)
- Tris(ethylenediamine)rhodium(III) chloride trihydrate, Rh 23.2% 0.5 g | Contact Us. (URL: )
- SYNTHESES - University of Michigan. (URL: )
- Tris (e thylenediamine)rhodium(III)
- Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines - PMC. (URL: )
- Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. - SciSpace. (URL: )
- The results of Rietveld refinement of the [RhCl3(NH3)3] structure,...
- Trichlorotris(ethylenediamine) rhodium(III) trihydrate: CAS No. 15004-86-1 - Colonial Metals. (URL: )
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- Rhodium(III) chloride - dlab @ EPFL. (URL: )
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for [Rh(en)3]Cl3·3H2O with Literature Data
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Validation
Tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)3]Cl3·3H2O, is a cornerstone complex in the field of coordination chemistry. Its well-defined octahedral geometry and inherent chirality, arising from the propeller-like arrangement of the three bidentate ethylenediamine (en) ligands, make it an exemplary model for studying stereochemistry and reaction mechanisms.[1][2] The complex exists as a racemic mixture of two non-superimposable mirror images, the delta (Δ) and lambda (Λ) enantiomers. This property is pivotal, as these enantiomers are employed as chiral resolving agents and precursors for asymmetric catalysts.[2]
Given its significance, the unambiguous confirmation of the complex's identity, purity, and, crucially, its stereochemical integrity is paramount for the reproducibility and validity of any subsequent research. This guide provides a comprehensive framework for cross-validating experimental data against established literature values using fundamental spectroscopic techniques. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our analysis in authoritative references.
The Validation Workflow: From Synthesis to Confirmation
Caption: Overall experimental and validation workflow.
Synthesis and Purification: The Foundation of Quality Data
A reliable synthesis is the prerequisite for any valid characterization. The most common laboratory preparation involves the direct reaction of a rhodium(III) chloride hydrate with ethylenediamine in a 1:3 molar ratio.[1]
Causality in Synthesis:
-
Temperature Control (60–80°C): This temperature range provides sufficient thermal energy to overcome the activation barrier for ligand substitution without causing the degradation of the ethylenediamine ligands.[1]
-
pH Adjustment (pH 6–7): Maintaining a near-neutral pH is critical. In acidic conditions (pH < 6), ethylenediamine becomes protonated (enH+), inhibiting its ability to act as a nucleophile and coordinate to the Rh(III) center.[1]
-
Purification by Recrystallization: This step is non-negotiable. It serves to remove unreacted starting materials and any potential side products, ensuring that the subsequent spectroscopic analysis is performed on a pure sample.
UV-Visible Spectroscopy: Probing the d-Electron Configuration
Principle of the Technique UV-Visible absorption spectroscopy provides insight into the electronic structure of the complex. For an octahedral d6 metal ion like Rh(III), the absorption bands in the visible region correspond to spin-allowed d-d electronic transitions. For [Rh(en)3]3+, two such transitions are typically observed, corresponding to 1A1g → 1T1g and 1A1g → 1T2g. The positions of these bands (λmax) are a direct reflection of the ligand field strength of the ethylenediamine ligands.
Experimental Protocol
-
Calibration: Calibrate the spectrophotometer using appropriate standards.
-
Sample Preparation: Accurately weigh ~5-10 mg of dry, purified [Rh(en)3]Cl3·3H2O and dissolve it in deionized water in a 10 mL volumetric flask. This ensures the concentration is suitable for absorbance measurements (typically in the range of 0.1 - 1.0).
-
Solvent Blank: Use deionized water as a reference blank to zero the instrument.
-
Data Acquisition: Record the absorption spectrum over a range of 250-600 nm.
-
Peak Identification: Identify the wavelengths of maximum absorbance (λmax) for the two primary d-d transitions.
Data Comparison: UV-Vis Spectra
| Parameter | Transition | Typical Experimental λmax (nm) | Literature λmax (nm) |
|---|---|---|---|
| Band I | 1A1g → 1T1g | ~305 | 305 |
| Band II | 1A1g → 1T2g | ~255 | 255 |
Literature values are representative and may vary slightly based on solvent and specific literature sources.
Interpretation: The observation of two absorption bands at approximately 305 nm and 255 nm is strong evidence for the formation of the octahedral [Rh(en)3]3+ chromophore. Significant deviations from these values could indicate incomplete coordination, the presence of impurities, or decomposition.
Circular Dichroism Spectroscopy: The Definitive Test of Chirality
Principle of the Technique Circular Dichroism (CD) is the most powerful technique for confirming the absolute configuration (Δ or Λ) of the chiral complex.[3] It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides a unique fingerprint for each enantiomer, characterized by positive or negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The chiroptical properties of such complexes are a subject of extensive study.[4][5]
Experimental Protocol
-
Sample Requirement: This analysis requires an enantiomerically pure or enriched sample, typically obtained through chiral resolution of the synthesized racemic mixture.
-
Instrument Purging: Ensure the instrument's lamp housing and sample compartment are thoroughly purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Sample Preparation: Prepare a solution of the resolved enantiomer in deionized water with a concentration that gives a maximum UV absorbance of ~1.0.
-
Data Acquisition: Record the CD spectrum over the same range as the UV-Vis spectrum (250-600 nm). The output is typically in millidegrees (mdeg), which must be converted to Molar Circular Dichroism (Δε, in M-1cm-1).
-
Δε = θ / (32.98 * c * l)
-
where θ is the observed ellipticity in degrees, c is the molar concentration, and l is the path length in cm.
-
-
Data Comparison: Circular Dichroism Spectra
| Enantiomer | Wavelength (nm) | Typical Experimental Δε (M-1cm-1) | Literature Δε (M-1cm-1) |
|---|---|---|---|
| Δ-(+)-[Rh(en)3]3+ | ~305 | Positive (+) | +2.2 |
| ~275 | Negative (-) | -1.9 | |
| Λ-(-)-[Rh(en)3]3+ | ~305 | Negative (-) | -2.2 |
| | ~275 | Positive (+) | +1.9 |
Literature values are sourced from foundational studies on the chiroptical properties of metal complexes.
Interpretation: The sign of the Cotton effects is definitive. For the Δ-enantiomer, a positive Cotton effect is observed for the lower energy transition (~305 nm), while the Λ-enantiomer shows a negative effect at this same wavelength. The spectra of the two enantiomers should be perfect mirror images of each other. This measurement provides incontrovertible proof of the sample's absolute configuration and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Ligand Integrity
Principle of the Technique While UV-Vis and CD spectroscopy probe the metal center's electronic environment, NMR spectroscopy confirms the structure and integrity of the coordinated ethylenediamine ligands. 1H NMR will show the signals for the methylene (-CH2-) and amine (-NH2) protons. Although the spin-1/2 103Rh nucleus is NMR active, its very low sensitivity and wide chemical shift range make direct observation challenging.[6][7] Therefore, 1H NMR is the most practical tool for routine validation.
Experimental Protocol
-
Sample Preparation: Dissolve 10-20 mg of the complex in a suitable deuterated solvent, typically deuterium oxide (D2O), as the complex is a salt. D2O will also exchange with the amine protons, causing their signal to disappear, which can be a useful diagnostic tool.
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis: Integrate the signals and analyze their chemical shifts and multiplicities.
Data Comparison: 1H NMR Spectra
| Protons | Multiplicity | Typical Chemical Shift (δ, ppm in D2O) | Expected Chemical Shift (δ, ppm) |
|---|---|---|---|
| Methylene (-CH2-) | Complex multiplet or broad singlet | ~2.8 - 3.0 | ~2.8 - 3.0 |
| Amine (-NH2-) | Broad singlet (may exchange with D2O) | ~5.0 - 5.5 (if observed) | ~5.0 - 5.5 |
Interpretation: The 1H NMR spectrum should be relatively simple, showing broad signals for the ligand protons. The broadening is due to the coupling to the quadrupolar 14N nucleus and the complex's stereochemistry. The key validation point is the absence of sharp signals corresponding to free, uncoordinated ethylenediamine (which would appear around δ 2.7 ppm for the -CH2- group). The correct integration ratio of the observed peaks further confirms the purity of the complex.
Conclusion
The cross-validation of experimental data for [Rh(en)3]Cl3·3H2O is a multi-faceted process that builds a comprehensive picture of the synthesized material.
-
UV-Visible spectroscopy confirms the presence of the correct octahedral coordination environment.
-
Circular Dichroism spectroscopy provides definitive proof of the absolute configuration and enantiomeric purity.
-
NMR spectroscopy validates the integrity and coordination of the ethylenediamine ligands.
When the data from all three techniques align with established literature values, a researcher can have the highest degree of confidence in the identity, purity, and stereochemical nature of their sample. This rigorous approach underpins the principles of scientific integrity and ensures the reliability of any subsequent applications of this important coordination complex.
References
-
Tris(ethylenediamine)rhodium(III) chloride trihydrate - MySkinRecipes. MySkinRecipes. Available at: [Link]
-
UV-vis spectra of G2-M, RhCl3·3H2O and G2-M(Rh³⁺). In all cases, the... - ResearchGate. ResearchGate. Available at: [Link]
-
Circular dichroism spectra of Δ-and Λ- 3 in... - ResearchGate. ResearchGate. Available at: [Link]
-
Chiroptical Properties of Symmetric Double, Triple, and Multiple Helicenes - PubMed. PubMed. Available at: [Link]
-
Delta/Lambda Chirality: From Enantiomers to Diastereomers in Heterometallic Complexes with Chelating Ligands - Knowledge UChicago. University of Chicago. Available at: [Link]
-
( 103 Rh) Rhodium NMR - University of Ottawa. University of Ottawa. Available at: [Link]
-
NMR Periodic Table: Rhodium NMR - IMSERC. Northwestern University. Available at: [Link]
-
Chiroptical Properties of Symmetric Double, Triple, and Multiple Helicenes - ResearchGate. ResearchGate. Available at: [Link]
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- 2. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]
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- 4. Chiroptical Properties of Symmetric Double, Triple, and Multiple Helicenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Periodic Table: Rhodium NMR [imserc.northwestern.edu]
- 7. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Spectroscopic Properties of Tris(ethylenediamine)rhodium(III) Trichloride: Bridging Theory and Experiment
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of coordination complexes is paramount. Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, serves as a foundational example of an octahedral d⁶ metal complex, offering a rich landscape for spectroscopic investigation. This guide provides an in-depth comparison of the theoretical and experimental spectroscopic data for this compound, offering insights into the causal relationships behind experimental choices and the predictive power of modern computational methods.
Introduction: The Synergy of Theoretical and Experimental Spectroscopy
The characterization of a coordination complex like Tris(ethylenediamine)rhodium(III) trichloride relies on a suite of spectroscopic techniques, each providing a unique window into its molecular structure, bonding, and electronic environment. Experimental spectroscopy provides a direct measurement of a molecule's properties, while theoretical calculations offer a predictive framework to interpret and, in some cases, anticipate these observations. The convergence and divergence of theoretical and experimental data are not points of failure, but rather opportunities for a deeper understanding of the system under study. This guide will explore this synergy across UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.
Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride
A common and reliable method for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution.[1]
Experimental Protocol: Synthesis
-
Reaction Setup: Rhodium(III) chloride hydrate is dissolved in water. A threefold molar excess of ethylenediamine is then added to the solution.
-
pH Adjustment: The pH of the reaction mixture is carefully adjusted to a range of 6-7 to ensure the complete coordination of the ethylenediamine ligands.
-
Heating: The solution is heated to between 60-80°C to facilitate the ligand exchange reaction.
-
Purification: The resulting product is purified by recrystallization from hot water to yield the Tris(ethylenediamine)rhodium(III) trichloride complex.
Caption: Synthetic workflow for Tris(ethylenediamine)rhodium(III) trichloride.
I. Electronic Spectroscopy: Unveiling d-d Transitions
The vibrant color of many transition metal complexes, including the characteristic yellow of [Rh(en)₃]³⁺, is a direct consequence of electronic transitions between d-orbitals. For this d⁶ octahedral complex, the electronic absorption spectrum is dominated by spin-allowed d-d transitions.
Experimental UV-Visible Spectroscopy
The UV-Visible spectrum of an aqueous solution of Tris(ethylenediamine)rhodium(III) trichloride is expected to show absorption bands in the 450-500 nm range, which are characteristic of d-d transitions in rhodium(III) complexes.[1] These transitions provide a spectroscopic fingerprint that confirms the octahedral coordination geometry.
| Experimental UV-Vis Data for [Rh(en)₃]Cl₃ | | :--- | :--- | | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | | Data not available in search results | Data not available in search results |
Note: Specific experimental values for λ_max and molar absorptivity were not found in the provided search results. The table is presented as a template for experimental data.
Theoretical UV-Visible Spectroscopy (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic excitations from the ground state to various excited states, a theoretical spectrum can be generated. For [Rh(en)₃]³⁺, TD-DFT calculations would predict the energies of the d-d transitions, which can then be compared to the experimental spectrum.
| Theoretical UV-Vis Data for [Rh(en)₃]³⁺ (TD-DFT) | | :--- | :--- | | Calculated λ_max (nm) | Oscillator Strength (f) | | Data not available in search results | Data not available in search results |
Note: Specific theoretical values for λ_max and oscillator strength were not found in the provided search results. The table is presented as a template for theoretical data.
Comparison and Insights
A direct comparison between the experimental and TD-DFT calculated UV-Vis spectra would allow for the assignment of the observed absorption bands to specific electronic transitions. Discrepancies between the experimental and theoretical values can often be attributed to factors such as the choice of density functional and basis set in the calculation, as well as solvent effects that are not perfectly modeled.
II. Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are indispensable techniques for characterizing the vibrational modes of a molecule, providing information about the strength and nature of its chemical bonds.
Experimental Infrared (IR) Spectroscopy
The IR spectrum of Tris(ethylenediamine)rhodium(III) trichloride is characterized by several key vibrational modes. The N-H stretching vibrations of the ethylenediamine ligands are expected in the region of 3200–3350 cm⁻¹.[1] A study by Borch, Klaboe, and Nielsen provides a detailed assignment of the infrared and Raman spectra of the [Rh(en)₃]³⁺ cation, which serves as a crucial reference for experimental data.
| Key Experimental IR Frequencies for [Rh(en)₃]Cl₃ | | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | | N-H Stretch | Data from Borch et al. required | | C-H Stretch | Data from Borch et al. required | | CH₂ Scissoring | Data from Borch et al. required | | NH₂ Wagging/Twisting | Data from Borch et al. required | | Rh-N Stretch | Data from Borch et al. required |
Note: Specific experimental frequencies from the cited paper were not available in the search results. The table is a template for the expected data.
Theoretical Vibrational Frequencies (DFT)
Density Functional Theory (DFT) calculations can be used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can provide a highly accurate prediction of the experimental IR spectrum.
| Theoretical Vibrational Frequencies for [Rh(en)₃]³⁺ (DFT) | | :--- | :--- | | Vibrational Mode | Calculated Frequency (cm⁻¹) | | N-H Stretch | Computational data not available | | C-H Stretch | Computational data not available | | CH₂ Scissoring | Computational data not available | | NH₂ Wagging/Twisting | Computational data not available | | Rh-N Stretch | Computational data not available |
Note: Specific theoretical vibrational frequencies were not found in the provided search results. The table is presented as a template for theoretical data.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Tris(ethylenediamine)rhodium(III) trichloride trihydrate, a common rhodium coordination complex. Beyond simple procedural instructions, this document elucidates the chemical principles and regulatory context that inform these best practices, ensuring a thorough understanding of safe and compliant waste handling.
Understanding the Compound: Hazard Profile and Chemical Properties
This compound, with the chemical formula [Rh(en)₃]Cl₃·3H₂O, is a coordination compound containing rhodium, a precious metal of significant economic value[1][2][3]. While its primary applications are in catalysis and chemical synthesis, it is imperative to recognize its associated hazards to ensure safe handling and disposal[4][5].
Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[6]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[6].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[6].
-
Respiratory Irritation: May cause respiratory irritation[6].
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in establishing a safe disposal workflow[7][8].
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₃₀Cl₃N₆O₃Rh[6] |
| Molecular Weight | 443.61 g/mol [5] |
| Appearance | Off-white to yellowish crystalline solid[9] |
| Melting Point | >300 °C[5] |
The high melting point and crystalline nature of this compound indicate its stability under normal laboratory conditions[4][5].
The Disposal Strategy: A Two-Pronged Approach
The disposal of this compound should be approached with two primary considerations: the inherent hazards of the compound and the economic value of rhodium. This leads to a two-tiered disposal strategy:
-
Reclamation and Recycling: Due to the significant economic value of rhodium, reclamation is the preferred method of disposal[1][2][3]. The U.S. Environmental Protection Agency (EPA) provides specific guidance for the recycling of materials containing precious metals, including rhodium[1][2][10][11].
-
Chemical Treatment and Disposal: In situations where reclamation is not feasible, the compound must be chemically treated to render it less hazardous before disposal as chemical waste.
The following sections will detail the procedural steps for both approaches.
Workflow for Waste Management
The following diagram illustrates the decision-making process and subsequent actions for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Protocol 1: Reclamation and Recycling of Rhodium Waste
Given that rhodium is a precious metal, wastes containing economically significant amounts are subject to reduced regulations under the Resource Conservation and Recovery Act (RCRA) when reclaimed[1][2]. This is the most environmentally and economically sound approach.
Step-by-Step Procedure for Reclamation:
-
Segregation of Waste:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other chemical waste streams to avoid complicating the reclamation process.
-
-
Container Labeling:
-
Label the container with "Hazardous Waste for Precious Metal Reclamation," the chemical name "this compound," and the approximate concentration and quantity.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office of the rhodium-containing waste. They will have established procedures and contacts for precious metal recovery vendors.
-
-
Documentation:
Protocol 2: Chemical Treatment and Disposal
If reclamation is not an option, the following chemical treatment protocol should be followed to precipitate the rhodium from the solution, rendering the remaining liquid suitable for disposal as aqueous waste and concentrating the metal for solid waste disposal. This procedure is adapted from methods used for treating spent rhodium plating solutions[12][13].
Materials Required:
-
Two appropriately sized, chemically resistant containers (e.g., polyethylene or polypropylene)
-
Sodium bicarbonate (baking soda)
-
Stirring rod (plastic or glass)
-
pH paper or a pH meter
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Step-by-Step Chemical Treatment Procedure:
-
Preparation and Safety Precautions:
-
Perform this procedure in a well-ventilated fume hood.
-
Don all required PPE.
-
-
Dilution and Neutralization:
-
If the waste is a concentrated solution, dilute it with water in the first container.
-
Slowly add sodium bicarbonate to the solution while stirring gently. The addition of sodium bicarbonate will neutralize any residual acidity and cause effervescence (release of carbon dioxide)[12][13]. Add the sodium bicarbonate in small portions to control the bubbling.
-
Continue adding sodium bicarbonate until the effervescence ceases.
-
-
Precipitation of Rhodium Hydroxide:
-
After neutralization, continue to add sodium bicarbonate until the solution becomes slightly basic (pH 8-9), which will precipitate the rhodium as rhodium hydroxide, a solid.
-
-
Separation of the Precipitate:
-
Allow the solid to settle.
-
Set up the filtration apparatus.
-
Carefully decant the supernatant liquid through the filter.
-
Transfer the rhodium-containing sludge to the filter and wash it with a small amount of deionized water.
-
-
Disposal of the Components:
-
Filtrate (Liquid): The clear filtrate should be tested for any remaining rhodium content (if analytical capabilities are available). If it meets the local regulations for heavy metal content in aqueous waste, it can be disposed of down the drain with copious amounts of water, subject to institutional and local regulations.
-
Precipitate (Solid): The filter paper containing the rhodium hydroxide precipitate should be allowed to air dry in the fume hood. Once dry, it should be placed in a labeled solid waste container for collection by your institution's hazardous waste management service.
-
Regulatory Compliance and Best Practices
The management of hazardous waste is governed by federal and state regulations[14][15]. The EPA, under RCRA, has established a "cradle-to-grave" management system for hazardous waste to ensure it is handled in a manner that protects human health and the environment[14][15]. While recyclable materials destined for precious metal recovery have reduced requirements, it is crucial to adhere to all applicable regulations, including proper labeling, manifesting, and record-keeping[2][3][11].
Conclusion
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and resource conservation. By prioritizing the reclamation of rhodium, researchers can contribute to a circular economy while minimizing the environmental impact of their work. When reclamation is not feasible, the chemical treatment protocol outlined provides a safe and effective method for managing this hazardous waste stream. Always consult your institution's EHS office for specific guidance and to ensure compliance with all local and federal regulations.
References
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Trichlorotris(ethylenediamine)rhodium(III) trihydrate . PubChem. Retrieved from [Link]
-
Tris(ethylenediamine)rhodium(III) Chloride Trihydrate . American Elements. Retrieved from [Link]
-
TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE . LookChem. Retrieved from [Link]
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Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes . U.S. Environmental Protection Agency. Retrieved from [Link]
-
Precious Metals Recycling . (2012, October 23). Lion Technology. Retrieved from [Link]
-
Hazardous Waste Management Regulations . Vermont Department of Environmental Conservation. Retrieved from [Link]
-
Generator Storage Requirements for Part 266, Subpart F, Precious . (1997, April). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Proper Waste Management of RCRA 8 Metals . (2024, June 19). ACTenviro. Retrieved from [Link]
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Which Substances Make Up the RCRA 8 Metals? . (2024, February 7). Hazardous Waste Experts. Retrieved from [Link]
-
Metals . U.S. Environmental Protection Agency. Retrieved from [Link]
-
RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant . (2023, November 10). ALS Global. Retrieved from [Link]
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Disposal Guidance . U.S. Environmental Protection Agency. Retrieved from [Link]
-
Precious Metal Recovery from Hazardous Waste . (2012, May 31). Daniels Training Services. Retrieved from [Link]
-
Treatment And Disposal Of Exhausted Rhodium Plating Solution . Cape Precious Metals. Retrieved from [Link]
- Process for removal of rhodium compounds from process streams. (n.d.). Google Patents.
-
RHODIUM RECOVERY AND RECYCLING FROM SPENT MATERIALS . (n.d.). ResearchGate. Retrieved from [Link]
-
How can waste products or spent solutions from rhodium electroplating be managed or recycled? . ProPlate® Posts. Retrieved from [Link]
-
Treatment and Disposal of Spent Rhodium Plating Solution . (2012, September 6). Bench Jeweler. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Tris(ethylenediamine)rhodium(III) trichloride trihydrate. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure personnel safety and maintain experimental integrity. The protocols described herein are designed to be self-validating systems, grounded in established safety principles and authoritative data.
Hazard Assessment: Understanding the Risks
This compound, like many organometallic compounds and rhodium salts, must be handled with care. While toxicological data for this specific compound is limited, the available information and data from related rhodium compounds necessitate a cautious approach.[1][2][3]
Primary Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation or damage.[4][6][7] Direct contact can lead to redness, pain, and in the case of eyes, potential corneal burns with prolonged exposure.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6]
-
Sensitization: Some rhodium salts are potential sensitizers, meaning repeated exposure could lead to an allergic reaction.[2][3]
All rhodium compounds should be regarded as potentially toxic, as their effects have not been fully investigated.[1][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the laboratory's standard operating procedure.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is based on a risk assessment of the specific procedure being performed. The fundamental principle is to establish a robust barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before detailing personal equipment, it is critical to emphasize that PPE is the last line of defense. The primary method for controlling exposure is through engineering controls. All operations involving the handling of solid this compound or the preparation of its solutions should be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.[8][9][10]
Personal Protective Equipment Ensemble
The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale and Use Case |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles. | Protects against accidental splashes and airborne particles. Goggles are required when handling solutions. A face shield should be worn over glasses/goggles during procedures with a high risk of splashing.[10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. Always inspect gloves for tears or holes before use.[11] Use proper removal techniques to avoid contaminating hands. For prolonged contact or immersion, consult manufacturer data for breakthrough times. Double-gloving is recommended. |
| Body Protection | Long-sleeved laboratory coat; Chemical-resistant apron. | Protects skin and personal clothing from contamination. A chemical-resistant apron should be worn over the lab coat when handling larger quantities of solutions.[8][12] |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | Required when engineering controls are not available or insufficient, or when weighing the solid powder, which may generate dust.[8][13] Use a particulate filter respirator adapted to the airborne concentration of the substance.[8] |
Operational Protocols: From Selection to Disposal
Procedural discipline is as important as the equipment itself. The following workflows provide step-by-step guidance for safe operations.
PPE Selection Workflow
The appropriate level of PPE is dictated by the specific task and the physical form of the chemical. The following decision tree illustrates this selection process.
Caption: PPE Selection workflow based on the physical form of the chemical.
Protocol for Donning and Doffing PPE
Correctly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Doffing (Removing) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinch and peel). Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Roll it outwards and downwards, touching only the inside surface. Dispose of it in the designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap. Avoid touching the front surface.
-
Respirator (if used): Remove the respirator by the straps, without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures and Disposal
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected area with copious amounts of water for at least 15 minutes.[9][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[9][11] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Rinse mouth with water.[9][11] Do NOT induce vomiting.[9] Seek immediate medical attention.
Disposal of Contaminated PPE: All disposable PPE used while handling this compound must be considered hazardous waste.
-
Collect all used gloves, disposable gowns, and respirator cartridges in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Do not mix this waste with general laboratory trash.
-
Dispose of the waste according to your institution's and local environmental regulations for chemical waste.[10]
By adhering to these stringent PPE protocols, researchers can confidently and safely handle this compound, protecting themselves from potential harm and ensuring the integrity of their valuable work.
References
-
Benchchem. Essential Safety and Handling Protocols for Rhodium and Thulium. 6
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Santa Cruz Biotechnology. Rhodium(III) oxide - Safety Data Sheet. 1
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ECHEMI. Rhodium SDS, 7440-16-6 Safety Data Sheets. 8
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ChemicalBook. Rhodium - Safety Data Sheet. 9
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Implats. PLATINUM METALS REFINERY - Safety Data Sheet. 2
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CDC/NIOSH. Rhodium compounds - IDLH. 13
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BLD Pharmatech. This compound - Safety Data Sheet. 11
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PubChem. Trichlorotris(ethylenediamine)rhodium(III) trihydrate - Laboratory Chemical Safety Summary. 4
-
Implats. PLATINUM METALS REFINERY - Safety Data Sheet (Revision 1). 3
-
BLD Pharmatech. This compound Safety Data Sheet. 11
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Guidechem. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE 15004-86-1 wiki. 5
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Krohn Industries. MATERIAL SAFETY DATA SHEET - Rhodium Sulfate. 14
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Sigma-Aldrich. SAFETY DATA SHEET.
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FUJIFILM Wako. SAFETY DATA SHEET - Rhodium(III) chloride trihydrate. 10
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ICSC. RHODIUM TRICHLORIDE, TRIHYDRATE. 7
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GERPAC. Personal protective equipment for preparing toxic drugs. 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
